molecular formula C7H8ClF3N2 B042243 3-(Trifluoromethyl)phenylhydrazine Hydrochloride CAS No. 3107-33-3

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Cat. No.: B042243
CAS No.: 3107-33-3
M. Wt: 212.6 g/mol
InChI Key: XVVBLYYGZHLQDX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylhydrazine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClF3N2 and its molecular weight is 212.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVBLYYGZHLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369838
Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3107-33-3
Record name Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name NSC 269918
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Record name 3107-33-3
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Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Record name [3-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a fluorinated aromatic hydrazine derivative.[1] It is a white to off-white solid at room temperature, often in crystalline form.[2] The presence of the trifluoromethyl group enhances its chemical stability and influences its solubility, making it moderately soluble in polar solvents like ethanol and water.[2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
CAS Number 3107-33-3[1][2][3][4][5]
Molecular Formula C₇H₈ClF₃N₂[1][2][4][5]
Molecular Weight 212.6 g/mol [1][2][4][5]
Appearance White to off-white solid[2]
Melting Point 196-199 °C[2]
224-225 °C (decomposed)[3]
Boiling Point 204.6 °C at 760 mmHg[2]
140 °C at 30 mmHg[3]
Density 1.348 g/cm³[2][3]
Refractive Index 1.525[2]
1.504 (20/D)[3]
Flash Point 107.2 °C[2]
Solubility Moderately soluble in polar solvents (e.g., ethanol, water)[2]

Synthesis and Experimental Protocols

This compound is produced industrially through a two-step process involving the diazotization of 3-trifluoromethylaniline, followed by a reduction reaction.[2][6]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established chemical principles for the preparation of aryl hydrazine hydrochlorides.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Ice

  • Water

  • Four-mouth round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a four-mouth flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

    • Cool the mixture to -5 °C using an ice-salt bath.

    • Slowly add 3-(trifluoromethyl)aniline to the stirred solution, maintaining the temperature between -5 and 15 °C. A white solid may form.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between -5 and 15 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution in batches, maintaining the temperature between 0 and 25 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

    • Add concentrated hydrochloric acid to the reaction mixture to make it strongly acidic.

    • Heat the mixture to reflux for 1-4 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to 0-20 °C to precipitate the this compound.

    • Collect the solid product by filtration.

    • Wash the collected solid with cold water to remove any remaining impurities.

    • Dry the purified product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Aniline 3-(Trifluoromethyl)aniline Diazotization Diazotization (HCl, NaNO₂, -5 to 15°C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Reduction Reduction (Na₂SO₃, 0-25°C) Diazonium->Reduction Acidification Acidification & Reflux (conc. HCl) Reduction->Acidification Product 3-(Trifluoromethyl)phenylhydrazine Hydrochloride Acidification->Product Isolation Isolation & Purification (Filtration, Washing, Drying) Product->Isolation FinalProduct Purified Product Isolation->FinalProduct

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methods

General Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in the same solvent used for the standard.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acidifier (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve generated from the standards to calculate the concentration and purity of the sample.

Analytical Workflow Diagram

Analytical_Workflow Start Start StandardPrep Prepare Reference Standard Solutions Start->StandardPrep SamplePrep Prepare Sample Solution Start->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) StandardPrep->HPLC SamplePrep->HPLC DataAcquisition Data Acquisition (UV Detection) HPLC->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration Curve) DataAcquisition->DataProcessing Result Determine Purity DataProcessing->Result

Caption: A general workflow for the HPLC analysis of this compound.

Applications and Reactivity

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolones.[1] The trifluoromethyl group often enhances the biological activity of the final products.[1]

Key Chemical Reactions:

  • Oxidation: Can be oxidized to form the corresponding azobenzene derivatives.[1]

  • Reduction: Can be reduced to form amines.[1]

  • Substitution: Undergoes nucleophilic substitution reactions to yield various substituted derivatives.[1]

Safety and Handling

This compound is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][8]

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Use only outdoors or in a well-ventilated area.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • First Aid:

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • Skin Contact: Wash with plenty of soap and water.[7]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • Storage: Store in a well-ventilated place.[9] Keep the container tightly closed.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

References

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride, a key intermediate in the development of various biologically active molecules and heterocyclic compounds. The synthesis is a well-established two-step process commencing from 3-(trifluoromethyl)aniline. This process involves the diazotization of the primary amine followed by the reduction of the resulting diazonium salt.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

  • Diazotization: 3-(Trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures to form the corresponding 3-(trifluoromethyl)benzenediazonium chloride.

  • Reduction: The intermediate diazonium salt is then reduced to 3-(Trifluoromethyl)phenylhydrazine. Common reducing agents for this transformation include sodium sulfite or stannous chloride (tin(II) chloride). The reaction is completed by acidification to yield the stable hydrochloride salt.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of trifluoromethyl-substituted phenylhydrazine hydrochlorides, based on analogous reactions. The data highlights the efficiency and purity achievable with this synthetic route.

ParameterValueReference
Starting Material 3-(Trifluoromethyl)aniline
Final Product This compound
Typical Yield >75%[2]
Purity (HPLC) 97-99%[2]
Molecular Formula C₇H₈ClF₃N₂
Molecular Weight 212.6 g/mol

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Diazotization of 3-(Trifluoromethyl)aniline

This procedure outlines the formation of the 3-(trifluoromethyl)benzenediazonium chloride intermediate.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

  • Cool the acid solution to 0-5 °C in an ice-salt bath.

  • Slowly add 3-(Trifluoromethyl)aniline dropwise to the cooled acid solution while maintaining the temperature between 0-5 °C. Stir the mixture until a fine slurry of the amine hydrochloride salt is formed.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature does not exceed 5 °C. The addition should be controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution of 3-(trifluoromethyl)benzenediazonium chloride is used directly in the next step.

Step 2: Reduction of 3-(Trifluoromethyl)benzenediazonium Chloride and Isolation of the Hydrochloride Salt

This protocol describes the reduction of the diazonium salt to the corresponding hydrazine, followed by the isolation of the hydrochloride salt. The use of sodium sulfite as the reducing agent is detailed below.

Materials:

  • 3-(Trifluoromethyl)benzenediazonium chloride solution (from Step 1)

  • Sodium Sulfite

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ice

Procedure:

  • In a separate large reaction vessel, prepare a solution of sodium sulfite in deionized water.

  • Cool the sodium sulfite solution to 0-10 °C using an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. The temperature should be maintained between 0-20 °C during this addition.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[2]

  • Slowly add concentrated hydrochloric acid to the reaction mixture. This will cause the pH to become strongly acidic.

  • Heat the acidified mixture to reflux and maintain the reflux for 1-4 hours.[2]

  • Cool the reaction mixture to 0-10 °C. The product, this compound, will precipitate as a solid.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from 3-(Trifluoromethyl)aniline to this compound.

Synthesis_Pathway Start 3-(Trifluoromethyl)aniline Diazonium 3-(Trifluoromethyl)benzenediazonium Chloride Start->Diazonium Product 3-(Trifluoromethyl)phenylhydrazine Hydrochloride Diazonium->Product Reagent1 1. NaNO₂, HCl 2. 0-5 °C Reagent1->c1 Reagent2 1. Na₂SO₃ 2. HCl, Reflux Reagent2->c2

Caption: Synthesis of 3-(Trifluoromethyl)phenylhydrazine HCl.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS Number: 3107-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylhydrazine hydrochloride, with the CAS number 3107-33-3, is a fluorinated aromatic hydrazine derivative. It is a key intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structural features, notably the trifluoromethyl group on the phenyl ring, impart unique physicochemical properties that enhance reactivity and metabolic stability in derivative compounds.[1] This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and biological significance of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical syntheses.

General and Physical Properties
PropertyValueSource(s)
Appearance White to off-white solid, typically in crystalline form.[2]
Odor Odorless or a faint, characteristic amine-like odor.[2]
Melting Point 196-199 °C[2][3]
Boiling Point 204.6 °C at 760 mmHg[2]
Density 1.348 g/cm³[2]
Flash Point 107.2 °C[2]
Refractive Index 1.525[2]
Solubility Moderately soluble in polar solvents such as ethanol and water.[2]
Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₇H₈ClF₃N₂[1][2]
Molecular Weight 212.6 g/mol [1][2]
IUPAC Name [3-(trifluoromethyl)phenyl]hydrazine;hydrochloride[1]
InChI InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H[1]
InChI Key XVVBLYYGZHLQDX-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC(=C1)NN)C(F)(F)F.Cl[1]
Purity ≥97%

Experimental Protocols

Synthesis

The industrial synthesis of this compound involves a two-step process starting from 3-trifluoromethylaniline.[2]

  • Diazotization: 3-Trifluoromethylaniline is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine derivative. Common reducing agents for this step include stannous chloride or sodium sulfite. The resulting hydrazine is then treated with hydrochloric acid to yield the hydrochloride salt.

G General Synthesis Workflow A 3-Trifluoromethylaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C 3-(Trifluoromethyl)phenylhydrazine B->C Reduction (e.g., SnCl2) D 3-(Trifluoromethyl)phenylhydrazine HCl C->D Acidification (HCl)

General Synthesis Workflow
Spectroscopic Characterization

While specific instrument parameters for this compound are not detailed in the provided search results, standard analytical techniques are used for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons and the hydrazine protons. The carbon NMR would show signals for the aromatic carbons, including the trifluoromethyl-substituted carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the hydrazine group and C-F stretching of the trifluoromethyl group would be expected.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Activity and Applications

This compound is a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its trifluoromethyl group often enhances the efficacy and metabolic stability of the final products.[1]

Key biological activities and applications include:

  • Anticancer Agents: It serves as a precursor for the synthesis of pyrazole and pyrazolone derivatives that have shown potential as anticancer agents.[1]

  • Anti-inflammatory Agents: The compound is utilized in the development of novel anti-inflammatory drugs.[2]

  • Antiviral and Antihypertensive Agents: It is a key building block in the synthesis of compounds with potential antiviral and antihypertensive properties.[2]

  • Enzyme Inhibition: The compound itself has been shown to inhibit certain enzymes.[1]

  • Antioxidant Activity: Studies have indicated that 3-(Trifluoromethyl)phenylhydrazine exhibits significant radical scavenging activity.[1]

G Role as a Synthetic Intermediate A 3-(Trifluoromethyl)phenylhydrazine HCl B Pyrazole & Pyrazolone Derivatives A->B Synthesis of C Hydrazone Derivatives A->C Synthesis of D Triazole Derivatives A->D Synthesis of E Anticancer Agents B->E leads to F Anti-inflammatory Agents C->F leads to G Antiviral & Antihypertensive Agents D->G leads to

Role as a Synthetic Intermediate

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Trifluoromethylated Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanism of action of trifluoromethylated phenylhydrazines. This whitepaper synthesizes current research to illuminate the biological activities, key molecular targets, and associated signaling pathways of this significant class of compounds.

Trifluoromethylated phenylhydrazines are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of pharmacologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a strategic design element, significantly enhancing crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides an in-depth exploration of their mechanisms of action, focusing on their roles as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of trifluoromethylated phenylhydrazines, particularly pyrazoles and pyrazolines, have demonstrated significant potential as anticancer agents[2][3]. Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis

A primary mechanism by which trifluoromethylated phenylhydrazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic, or mitochondrial, pathway. Evidence suggests that these compounds can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis[4][5]. Specifically, they can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax[4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[5]. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis[5][6]. Studies have shown the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and -7, following treatment with these compounds[4].

Another facet of their pro-apoptotic mechanism involves targeting key regulators of cellular signaling. For instance, some complex derivatives containing a bis(trifluoromethyl)phenyl group, such as the FDA-approved drug Selinexor, function as selective inhibitors of nuclear export (SINE)[6]. They covalently bind to the CRM1 (Exportin 1 or XPO1) protein, which is responsible for the transport of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm for degradation. By inhibiting CRM1, these compounds force the nuclear accumulation of TSPs, leading to cell cycle arrest and apoptosis[6].

TFMP_Derivative Trifluoromethylated Phenylhydrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) TFMP_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) TFMP_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis TFMP_Derivative Trifluoromethylated Phenylhydrazine Derivative Macromolecular_Synthesis Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) TFMP_Derivative->Macromolecular_Synthesis Inhibition Membrane_Potential Bacterial Membrane Potential TFMP_Derivative->Membrane_Potential Depolarization Cell_Death Bacterial Cell Death Macromolecular_Synthesis->Cell_Death Membrane_Potential->Cell_Death Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (Anti-inflammatory, Analgesic) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Hydrolysis Diols Diols (Less Active) sEH->Diols TFMP_Derivative Trifluoromethylated Phenylhydrazine Derivative TFMP_Derivative->sEH Inhibition Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Compounds and Controls to 96-well Plate Prep_Compounds->Add_Compounds Add_Enzyme Add sEH Enzyme Add_Compounds->Add_Enzyme Incubate_Inhibitor Incubate for Inhibitor-Enzyme Interaction Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Technical Guide: Solubility of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS No: 3107-33-3) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals, enabling them to ascertain precise solubility values for their specific applications.

Introduction to this compound

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility in organic synthesis, particularly in the formation of heterocyclic compounds, makes understanding its solubility profile in various organic solvents a critical parameter for reaction optimization, purification, and formulation development. The presence of the trifluoromethyl group influences its chemical stability and solubility characteristics.[1]

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data for this compound is not extensively reported. The available information is summarized in the table below.

SolventChemical ClassQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Aprotic PolarData not availableSoluble[2]
MethanolProtic PolarData not availableSoluble[2]
EthanolProtic PolarData not availableModerately Soluble[1]
WaterProtic PolarData not availableModerately Soluble[1]

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a solid compound like this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Pure Compound add_excess Add Excess Solute to Solvent prep_compound->add_excess prep_solvent Select & Prepare Solvent prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Saturated Solution equilibrate->separate analyze Analyze Solute Concentration separate->analyze calculate Calculate Solubility analyze->calculate

General workflow for solubility determination.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 3-(Trifluoromethyl)phenylhydrazine HCl to a series of vials, each containing a known volume of the desired organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it immediately to remove any undissolved particles.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Determine the concentration of the diluted solution using a validated analytical method (e.g., HPLC with a pre-established calibration curve).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Method 2: High-Throughput Screening (HTS) Kinetic Solubility Assay

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. A common approach is the kinetic solubility assay.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility.

Synthesis and Purification

The quality and purity of the this compound used in solubility studies are paramount. The following is a common synthesis and purification protocol.

G cluster_synthesis Synthesis cluster_purification Purification start 3-Trifluoromethylaniline diazotization Diazotization (NaNO2, HCl) start->diazotization reduction Reduction (e.g., SnCl2 or Na2SO3) diazotization->reduction precipitation Acidification & Precipitation reduction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure Product drying->product

Synthesis and purification of 3-(Trifluoromethyl)phenylhydrazine HCl.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic properties and a key synthetic application of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. Due to the limited availability of a complete, publicly-accessible dataset for this specific compound, this guide presents a combination of established physical data, generalized experimental protocols, and predicted spectroscopic characteristics based on its chemical structure.

Compound Identification and Physical Properties

This compound is an aromatic amine derivative widely utilized as a key intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its trifluoromethyl group significantly influences its chemical reactivity and the physiological properties of its derivatives.[2]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 3107-33-3[1][3]
Molecular Formula C₇H₈ClF₃N₂[1][3]
Molecular Weight 212.6 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 196-199 °CGuidechem
Purity Typically ≥97%[3]

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (hydrazine group)
3200-3000MediumAromatic C-H stretching
1600-1450Medium-StrongAromatic C=C ring stretching
1350-1100Strong, BroadC-F stretching (trifluoromethyl group)
800-600Medium-StrongAromatic C-H bending (out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The hydrochloride salt form may lead to broader peaks for the N-H protons.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet3H-NHNH₂⁺ protons
7.4 - 7.8Multiplet4HAromatic protons (H2, H4, H5, H6)

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145C1 (Carbon attached to hydrazine)
~130 (q, J ≈ 30 Hz)C3 (Carbon attached to -CF₃)
~129C5
~123 (q, J ≈ 270 Hz)-CF₃
~120C6
~118C4
~115C2

Table 5: Predicted ¹⁹F NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
-60 to -65Singlet-CF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The data below is for the free base, 3-(Trifluoromethyl)phenylhydrazine.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Possible Fragment
176100[M]⁺ (Molecular Ion)
15740[M - NH]⁺
14530[M - N₂H₃]⁺
10760[C₆H₄CF₃]⁺
7720[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[4]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[4]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Data Acquisition (¹H, ¹³C, ¹⁹F):

    • The NMR spectrometer is typically a 400 MHz or 500 MHz instrument.[6]

    • Tune and shim the instrument to the specific sample and solvent.

    • For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans and a relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • For ¹⁹F NMR: Acquire the spectrum using a standard pulse-acquire sequence, with the spectrometer tuned to the fluorine frequency. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C.[7] Chemical shifts are referenced to an external standard like CFCl₃.[8]

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

    • The solution is directly infused into the mass spectrometer or injected into an LC system.

  • Data Acquisition (ESI-MS):

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.

    • Acquire spectra over a relevant mass range (e.g., m/z 50-500).

    • For fragmentation data (MS/MS), the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) in a collision cell, with the resulting fragment ions analyzed in the second mass analyzer.[9]

Synthetic Application: Pyrazole Synthesis

A primary application of this compound is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[2][10] The general workflow involves a cyclocondensation reaction with a 1,3-dicarbonyl compound.

G cluster_prep Reactant Preparation cluster_reagents Core Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(Trifluoromethyl)phenylhydrazine Hydrochloride D Free Hydrazine (in situ) A->D F Reaction Mixture A->F B Base (e.g., NaOAc) B->D B->F C Solvent (e.g., Ethanol) C->F D->F forms in situ E 1,3-Dicarbonyl Compound (e.g., Acetylacetone) E->F G Heating / Reflux F->G Cyclocondensation H Crude Product G->H I Cooling & Precipitation H->I J Filtration I->J K Recrystallization J->K L Final Pyrazole Product K->L Purified

Caption: Workflow for the synthesis of pyrazole derivatives.

This workflow illustrates the key steps, from the in situ formation of the free hydrazine from its hydrochloride salt to the final purification of the pyrazole product. This synthetic route is highly versatile and allows for the creation of a diverse library of pyrazole compounds for screening in drug discovery programs.[10]

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules represents a pivotal advancement in medicinal chemistry. This powerful functional group imparts unique physicochemical properties that can dramatically enhance a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-containing compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Impact of the Trifluoromethyl Group on Physicochemical Properties

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, but its effects extend far beyond simple substitution. Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity profoundly influence a molecule's properties.

Key physicochemical effects of the trifluoromethyl group include:

  • Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This property is crucial for drugs targeting intracellular or central nervous system targets.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This leads to a longer drug half-life, potentially reducing dosing frequency and associated side effects.

  • Modulation of Electronic Properties : As a strong electron-withdrawing group, the CF3 moiety can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence drug-receptor interactions and binding affinity.

  • Improved Binding Affinity : The unique electronic and steric properties of the trifluoromethyl group can lead to more potent interactions with biological targets, enhancing the overall efficacy of the drug.

Quantitative Analysis of Biological Activity

The introduction of a trifluoromethyl group often leads to significant improvements in the potency of drug candidates. The following table summarizes the in vitro biological activities of several key trifluoromethyl-containing drugs, demonstrating their high affinity and selectivity for their respective targets.

DrugTargetBiological Activity MetricValue
Celecoxib COX-2IC500.04 µM
COX-1IC5015 µM
Fluoxetine Serotonin Transporter (SERT)Ki0.8 nM
Sitagliptin Dipeptidyl Peptidase-4 (DPP-4)IC5019 nM
Aprepitant Neurokinin-1 (NK1) ReceptorKi0.1 nM
Bicalutamide Androgen Receptor (AR)IC50159-243 nM

Case Studies: Mechanisms of Action and Signaling Pathways

The versatility of the trifluoromethyl group is evident in its presence in a wide array of drugs targeting diverse biological pathways.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group in celecoxib contributes to its high binding affinity and selectivity for the COX-2 enzyme.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promote Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's Inhibition of the COX-2 Pathway.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine, widely known as Prozac, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It functions by blocking the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron. The trifluoromethyl group in fluoxetine is crucial for its high affinity and selectivity for SERT.

Serotonin_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT SERT->Serotonin_Vesicle Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Fluoxetine's Blockade of Serotonin Reuptake.
Sitagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The trifluoromethyl group in sitagliptin plays a key role in its potent and selective inhibition of DPP-4.

DPP4_Pathway Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Stimulate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Release Insulin Release Pancreas->Insulin Release Increase Glucagon Release Glucagon Release Pancreas->Glucagon Release Decrease Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Sitagliptin's Inhibition of DPP-4.
Aprepitant: A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent nausea and vomiting associated with chemotherapy and surgery. It is a selective antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is substance P, a neuropeptide involved in the vomiting reflex. By blocking the binding of substance P to NK1 receptors in the brain, aprepitant prevents the downstream signaling that leads to emesis. The two trifluoromethyl groups in aprepitant are critical for its high affinity and potent antagonism of the NK1 receptor.

NK1_Pathway Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds Vomiting_Center Vomiting Center (Brain) NK1_Receptor->Vomiting_Center Activates Emesis Emesis Vomiting_Center->Emesis Induces Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Aprepitant's Antagonism of the NK1 Receptor.
Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as testosterone and dihydrotestosterone (DHT), promote the growth of prostate cancer cells by binding to and activating the AR. Bicalutamide competes with these androgens for binding to the AR, thereby inhibiting its activation and the subsequent transcription of genes that drive tumor growth. The trifluoromethyl group is a key feature of bicalutamide's structure, contributing to its antagonistic activity.

AR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor Androgen->AR Binds AR_Complex Activated AR Complex AR->AR_Complex Translocates ARE Androgen Response Element AR_Complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell_Growth Gene_Transcription->Cell_Growth Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits

Bicalutamide's Antagonism of the Androgen Receptor.

Detailed Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key in vitro assays used to characterize the biological activity of trifluoromethyl-containing compounds.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., celecoxib) or a vehicle control (like DMSO) for a specified time at a controlled temperature.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by adding arachidonic acid. After a defined period, the reaction is terminated.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX activity inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a phosphate buffer. Liver microsomes (from human or other species) are thawed and diluted in the same buffer. An NADPH regenerating system is also prepared.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction in each aliquot is terminated by adding an ice-cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are corrected for background and normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the biological activities and mechanisms of action of trifluoromethyl-containing compounds, supported by robust quantitative data and detailed experimental protocols, is essential for the continued design and development of novel and effective therapeutics. The strategic application of this "super-methyl" group will undoubtedly continue to drive innovation in drug discovery for years to come.

Electron-withdrawing effects of the -CF3 group in phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Withdrawing Effects of the -CF3 Group in Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its unique electronic properties. When appended to an aromatic system like phenylhydrazine, the -CF3 group exerts a powerful electron-withdrawing effect, profoundly altering the molecule's physicochemical properties and reactivity.

This technical guide provides a comprehensive overview of these effects, offering quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in harnessing the properties of trifluoromethyl-substituted phenylhydrazines. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer and antimicrobial agents, where the -CF3 moiety often enhances metabolic stability, lipophilicity, and binding affinity.[1]

Core Physicochemical Effects of the -CF3 Group

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the phenyl ring and the attached hydrazine functional group through a potent negative inductive effect (-I). This perturbation of the electronic landscape is the origin of the observed changes in basicity, nucleophilicity, and reactivity.

Impact on Basicity (pKa)

The electron-withdrawing nature of the -CF3 group significantly decreases the electron density on the nitrogen atoms of the hydrazine moiety. This reduces their ability to accept a proton, thereby lowering the basicity of the compound. This effect is quantified by the acid dissociation constant (pKa) of the conjugate acid. While direct pKa values for trifluoromethyl-phenylhydrazines are not widely tabulated, the trend can be reliably inferred from the pKa values of correspondingly substituted anilines, which are electronically analogous. The presence of a -CF3 group leads to a substantial decrease in the pKa value, indicating a weaker base.

Hammett Substituent Constants

The electronic influence of a substituent on an aromatic ring can be quantitatively described by the Hammett equation, which uses substituent constants (σ). A positive σ value indicates an electron-withdrawing character. The -CF3 group possesses large, positive σ values, confirming its strong electron-withdrawing capacity, comparable to or exceeding that of a nitro group in some contexts.[2][3]

Table 1: Quantitative Comparison of Substituent Electronic Effects

Substituent Hammett Constant (σ_meta)[2] Hammett Constant (σ_para)[2] Notes
-H 0.00 0.00 Reference
-CH₃ -0.06 -0.16 Electron-Donating
-Cl 0.37 0.22 Electron-Withdrawing
-CF₃ 0.44 0.57 Strongly Electron-Withdrawing
-CN 0.62 0.67 Strongly Electron-Withdrawing

| -NO₂ | 0.73 | 0.78 | Strongly Electron-Withdrawing |

Implications for Chemical Reactivity and Synthesis

The reduced electron density on the terminal nitrogen atom of the hydrazine group directly impacts its nucleophilicity, influencing the kinetics and outcomes of common synthetic transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a fundamental reaction for converting phenylhydrazines and carbonyl compounds into valuable indole scaffolds.[4] The reaction mechanism involves an acid-catalyzed intramolecular cyclization. The nucleophilicity of the phenylhydrazine is critical for the initial formation of the hydrazone and the subsequent key[5][5]-sigmatropic rearrangement.

The presence of a strong electron-withdrawing group like -CF3 deactivates the phenyl ring and reduces the nucleophilicity of the hydrazine, making the reaction more challenging.[6] Consequently, Fischer indole syntheses involving trifluoromethyl-phenylhydrazines often require more forcing conditions, such as stronger acids (e.g., polyphosphoric acid) or higher temperatures, compared to reactions with electron-rich or unsubstituted phenylhydrazines.[7]

Fischer_Indole_Synthesis Workflow of the Fischer Indole Synthesis sub CF3-Phenylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation sub->hydrazone cat1 Acid Catalyst (H+) cat1->hydrazone taut Tautomerization (Ene-hydrazine) hydrazone->taut rearrange [3,3]-Sigmatropic Rearrangement taut->rearrange aromat Rearomatization rearrange->aromat cyclize Cyclization & Aminal Formation aromat->cyclize eliminate NH3 Elimination cyclize->eliminate indole Trifluoromethylated Indole Product eliminate->indole

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

This protocol is based on the common industrial method of diazotization of an aniline followed by reduction.[5][8]

Logical Workflow:

Synthesis_Workflow Synthesis of CF3-Phenylhydrazine HCl start 4-(Trifluoromethyl)aniline step1 Diazotization (NaNO2, HCl, ~0°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Reduction (Na2SO3 or SnCl2) intermediate->step2 step3 Acidic Workup & Isolation (Conc. HCl) step2->step3 product 4-(Trifluoromethyl)phenylhydrazine Hydrochloride step3->product

Caption: General workflow for synthesizing CF3-phenylhydrazine HCl.

Methodology:

  • Diazotization:

    • In a four-necked flask equipped with a mechanical stirrer and thermometer, add concentrated hydrochloric acid and water.

    • Cool the mixture to -5 to 0 °C using an ice-salt bath.

    • Slowly add 4-(trifluoromethyl)aniline dropwise while maintaining the temperature below 5 °C. A white solid may form.

    • Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between -5 and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • Reduction:

    • In a separate, larger flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 10-15 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution. Maintain the temperature below 20 °C throughout the addition.

    • Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

  • Hydrolysis and Isolation:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Cool the solution to 0-10 °C. The product, 4-(trifluoromethyl)phenylhydrazine hydrochloride, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Purity can be assessed by HPLC, and the structure confirmed by NMR and IR spectroscopy.

Fischer Indole Synthesis of 6-(Trifluoromethyl)indole

This protocol describes the synthesis of an indole using 4-(trifluoromethyl)phenylhydrazine and a suitable ketone (e.g., acetone, to yield 2-methyl-6-(trifluoromethyl)indole).

Methodology:

  • Hydrazone Formation (In Situ):

    • To a round-bottom flask, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and the chosen ketone (e.g., acetone, 1.2 eq).

    • Add a suitable solvent and acid catalyst. A common system is glacial acetic acid, which can serve as both solvent and catalyst.[7] Alternatively, stronger catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) in a solvent like toluene can be used.

  • Cyclization:

    • Heat the reaction mixture with vigorous stirring. The required temperature depends on the catalyst. For acetic acid, reflux may be sufficient. For PPA, temperatures of 80-120 °C are common.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a strong acid like PPA, carefully pour the mixture over crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure trifluoromethyl-substituted indole.

Logical Summary of Electronic Effects

The cascading consequences of introducing a -CF3 group onto a phenylhydrazine ring can be summarized in a clear cause-and-effect relationship.

Logical_Relationship Impact of -CF3 Group on Phenylhydrazine Properties substituent -CF3 Group on Phenyl Ring effect Strong Inductive Electron Withdrawal (-I Effect) substituent->effect consequence1 Reduced Electron Density on Hydrazine Nitrogens effect->consequence1 outcome1 Decreased Basicity (Lower pKa) consequence1->outcome1 outcome2 Decreased Nucleophilicity consequence1->outcome2 application Requires Harsher Conditions in Fischer Indole Synthesis outcome2->application

Caption: Cause-and-effect flow of the -CF3 group's influence.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of phenylhydrazines. Its strong electron-withdrawing nature significantly reduces the basicity and nucleophilicity of the hydrazine moiety, a fact that must be carefully considered when designing synthetic routes. While reactions like the Fischer indole synthesis may require more forcing conditions, the resulting -CF3 substituted heterocyclic products are of immense value, particularly in drug discovery. The enhanced metabolic stability and altered pharmacokinetic profiles imparted by the -CF3 group make these derivatives highly attractive targets for researchers in the pharmaceutical and agrochemical industries. This guide provides the foundational data and protocols necessary for the effective utilization of these important building blocks.

References

An In-depth Technical Guide to the Industrial Synthesis of Substituted Phenylhydrazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylhydrazine salts are a critical class of chemical intermediates with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. Their versatile structure serves as a key building block for the synthesis of numerous heterocyclic compounds, including pyrazoles, indoles, and pyridazinones, which form the core of many active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the industrial-scale synthesis of these vital compounds, focusing on prevalent methodologies, detailed experimental protocols, and process optimization strategies, including a look at modern continuous flow technologies.

Core Synthetic Strategies: A Two-Step Approach

The industrial production of substituted phenylhydrazine salts predominantly follows a well-established two-step synthetic sequence starting from the corresponding substituted anilines:

  • Diazotization: The primary aromatic amine (substituted aniline) is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a diazotizing agent, most commonly sodium nitrite.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding substituted phenylhydrazine. A variety of reducing agents are employed in industrial settings, each with its own advantages and disadvantages concerning cost, efficiency, and waste management.

  • Salt Formation: The synthesized phenylhydrazine is often converted to its hydrochloride or other salt form to improve stability and ease of handling. This is typically achieved by precipitation from an acidic solution.

Key Industrial Synthesis Methods

The classical and most widely used method for the industrial synthesis of substituted phenylhydrazine salts is the diazotization of an aromatic amine followed by reduction. While the core principle remains the same, variations in the reducing agent and process technology (batch vs. continuous flow) define the specific industrial methods.

Batch Synthesis: The Traditional Workhorse

Batch processing has long been the standard for chemical manufacturing. In this approach, reactants are charged into a reactor, and the reaction sequence is carried out in a stepwise manner.

A general workflow for the batch synthesis of a substituted phenylhydrazine salt is as follows:

cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up & Isolation A Substituted Aniline D Diazonium Salt Formation (0-5 °C) A->D B Acid (e.g., HCl) B->D C Sodium Nitrite Solution C->D Slow Addition F Reduction of Diazonium Salt D->F Transfer E Reducing Agent Solution (e.g., Na2SO3, SnCl2) E->F G Acidification / Hydrolysis F->G Transfer H Precipitation G->H I Filtration & Washing H->I J Drying I->J K Substituted Phenylhydrazine Salt J->K cluster_reactants Reactant Streams cluster_reactors Flow Reactors cluster_collection Product Collection Aniline Substituted Aniline in Acid Mixer1 M1 Aniline->Mixer1 Nitrite Sodium Nitrite Solution Nitrite->Mixer1 Reducer Reducing Agent Solution Mixer2 M2 Reducer->Mixer2 Acid Acid for Hydrolysis Mixer3 M3 Acid->Mixer3 Reactor1 Diazotization Reactor (Controlled Temp.) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reduction Reactor (Heated) Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Acidolysis/Salt Formation Reactor Mixer3->Reactor3 Product Product Stream (Cooling & Crystallization) Reactor3->Product Isolation Filtration & Drying Product->Isolation FinalProduct Substituted Phenylhydrazine Salt Isolation->FinalProduct Start Substituted Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ Cl-) Start->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Hydrazine Substituted Phenylhydrazine (Ar-NH-NH2) Diazonium->Hydrazine Reduction (e.g., Na2SO3 or SnCl2) Salt Substituted Phenylhydrazine Salt (Ar-NH-NH2·HCl) Hydrazine->Salt Acidification (HCl)

Role of trifluoromethyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Trifluoromethyl Group in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of molecular design and optimization. Among these, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool for medicinal chemists. Its integration into drug candidates can profoundly influence their physicochemical and pharmacological properties, often transforming a promising compound into a viable therapeutic agent. The prevalence of the trifluoromethyl group is underscored by its presence in a significant number of drugs approved by the US Food and Drug Administration (FDA).[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group, focusing on its impact on metabolic stability, lipophilicity, bioavailability, and target binding affinity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this "super-halogen" in their work.

Impact on Physicochemical Properties and Pharmacokinetics

The trifluoromethyl group's utility stems from its unique combination of steric and electronic properties, which are distinct from both hydrogen and its constituent halogen, fluorine. It is a strong electron-withdrawing group, highly lipophilic, and exceptionally stable.[3][4]

Metabolic Stability

A primary reason for incorporating a CF₃ group is to enhance a drug's metabolic stability. This is largely due to the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[5][6] This high bond energy makes the CF₃ group highly resistant to oxidative metabolism by enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are major players in drug clearance.[7]

By strategically replacing a metabolically labile group, such as a methyl (CH₃) group, with a CF₃ group, chemists can block a key metabolic pathway. This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately improving the drug's bioavailability and therapeutic window.[3][7]

Table 1: Comparative Effects of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Substitution on Metabolic Stability [7]

ParameterTypical Outcome with CH₃ GroupTypical Outcome with CF₃ GroupRationale
Number of Metabolites Generally higher; multiple oxidation products.Significantly reduced.The primary metabolic pathway is blocked, limiting the formation of downstream metabolites.[7]
Half-life (t₁/₂) in vitro Shorter.Longer.A reduced rate of metabolism leads to slower clearance of the parent drug.[3][7]
Intrinsic Clearance (CLᵢₙₜ) Higher.Lower.Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced by blocking metabolism.[7]

A compelling example is seen in the development of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products. In contrast, its trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[7][8]

metabolic_blocking cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Compound Drug_CH3 Drug-CH₃ CYP450 CYP450 Enzymes Drug_CH3->CYP450 Oxidation Drug_CF3 Drug-CF₃ Blocked Metabolism Blocked Drug_CF3->Blocked Resistant to Oxidation Metabolites Multiple Metabolites (Drug-CH₂OH, etc.) CYP450->Metabolites

Diagram 1: Metabolic blocking effect of the CF₃ group.
Lipophilicity and Bioavailability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic, with a Hansch lipophilicity parameter (π) of +0.88, meaning its substitution for a hydrogen atom (π = 0) significantly increases a molecule's overall lipophilicity.[5][6]

This increased lipophilicity can enhance a drug's ability to permeate biological membranes through passive diffusion, which is crucial for oral absorption and for crossing the blood-brain barrier to engage central nervous system targets.[3][4] By improving both metabolic stability and membrane permeability, the CF₃ group often leads to a direct improvement in a drug's oral bioavailability.[6]

pharmacokinetics CF3 Introduction of -CF₃ Group Lipophilicity Increased Lipophilicity (logP) CF3->Lipophilicity Stability Increased Metabolic Stability CF3->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability HalfLife Longer Half-Life Stability->HalfLife Bioavailability Improved Oral Bioavailability Permeability->Bioavailability HalfLife->Bioavailability

Diagram 2: Logical relationship of CF₃ group effects on pharmacokinetics.
Electronic Effects: pKa and Binding Affinity

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent. This property can significantly influence the electronic distribution within a molecule, which has two key consequences:

  • Modulation of pKa: The CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups.[4] For example, the pKa of acetic acid is 4.76, whereas the pKa of trifluoroacetic acid is 0.23, making it a much stronger acid.[9] This ability to fine-tune pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: The electronic nature of the CF₃ group can lead to stronger interactions with biological targets. It can participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds.[10] Furthermore, its lipophilicity allows for enhanced hydrophobic interactions within the target's binding pocket. These combined effects can substantially increase a ligand's binding affinity and selectivity for its target.[3][5][11] For instance, replacing a propyl group with a trifluoroethyl group in a menin-MLL inhibitor resulted in a 10-fold increase in binding affinity, an effect attributed to the CF₃ group's close contacts with the protein backbone.[10]

binding_enhancement cluster_0 Receptor Binding Pocket Pocket Hydrophobic Pocket Backbone Backbone C=O Ligand Ligand CF3 -CF₃ Ligand->CF3 CF3->Pocket Hydrophobic Interaction CF3->Backbone Multipolar Interaction (C-F···C=O)

Diagram 3: Enhanced ligand-receptor binding via the CF₃ group.

Experimental Protocols

Assessing the impact of trifluoromethylation requires robust experimental methodologies. Below are protocols for key assays used to evaluate metabolic stability and lipophilicity.

In Vitro Microsomal Stability Assay

This assay is a standard method to determine a compound's susceptibility to metabolism by phase I enzymes.[7]

  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.

  • Materials:

    • Liver microsomes (human, rat, etc.)

    • Test compounds and positive controls (e.g., testosterone)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

  • Procedure:

    • Preparation: Prepare working solutions of the test compound. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Pre-incubate at 37°C.

    • Initiation: Start the reaction by adding the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination: Stop the reaction at each time point by adding the cold quenching solution.

    • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm, 4°C) to precipitate proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent drug concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the half-life and assay parameters.

microsomal_assay_workflow Start Prepare Reagents (Microsomes, Compound, Buffer) PreIncubate Add Microsomes & Compound to Plate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30 min) Initiate->Sample Quench Quench Reaction with Cold Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t₁/₂ and CLᵢₙₜ Analyze->Calculate

Diagram 4: Experimental workflow for an in vitro microsomal stability assay.
Lipophilicity (logP) Determination: Shake-Flask Method

This is the traditional and most widely accepted method for experimentally measuring logP.[12]

  • Objective: To determine the partition coefficient of a compound between n-octanol and water.

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade, pre-saturated with water)

    • Water (HPLC grade, pre-saturated with n-octanol)

    • Separatory funnel or vials

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • A known amount of the test compound is dissolved in one of the two pre-saturated solvents (n-octanol or water).

    • The second pre-saturated solvent is added to the first.

    • The mixture is shaken vigorously for a set period until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

  • Data Analysis:

    • logP is calculated as: logP = log₁₀ ([Compound]octanol / [Compound]water).

Synthetic Methodologies

The efficient introduction of a CF₃ group is a significant area of research in organic chemistry. Key strategies include:[1]

  • Radical Trifluoromethylation: Often involves the use of reagents that generate the •CF₃ radical, which can then add to aromatic or other unsaturated systems.

  • Nucleophilic Trifluoromethylation: Utilizes reagents that deliver a "CF₃⁻" equivalent, such as Ruppert's reagent (TMSCF₃), to electrophilic centers like carbonyls.[6]

  • Electrophilic Trifluoromethylation: Employs reagents that deliver a "CF₃⁺" equivalent, such as hypervalent iodine reagents (e.g., Togni's reagent), to nucleophilic substrates.[1][6]

  • Cross-Coupling Reactions: Transition-metal-catalyzed reactions, particularly with copper or palladium, are widely used to couple a CF₃ source with aryl or vinyl halides/pseudohalides.[6]

Case Studies: Trifluoromethyl Group in FDA-Approved Drugs

The successful application of the trifluoromethyl group is evident in numerous marketed drugs across various therapeutic areas.

Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group

Drug NameTherapeutic ClassRole of the Trifluoromethyl Group
Fluoxetine (Prozac) Antidepressant (SSRI)The para-CF₃ group on the phenoxy ring increases lipophilicity and is critical for the selective inhibition of serotonin reuptake, enhancing potency by 6-fold compared to the non-fluorinated analog.[1]
Celecoxib (Celebrex) Anti-inflammatory (COX-2 Inhibitor)The CF₃ group is essential for selective binding to the COX-2 enzyme's side pocket, contributing to its selectivity over COX-1 and reducing gastrointestinal side effects.[13]
Tipranavir (Aptivus) Antiretroviral (HIV Protease Inhibitor)The trifluoromethyl-2-pyridyl moiety contributes to multiple strong interactions within the S3 subsite of the HIV protease enzyme, making it effective against resistant viral strains.[1]
Sorafenib (Nexavar) Anticancer (Kinase Inhibitor)The CF₃ group contributes to the overall binding affinity and pharmacokinetic profile of the drug, which is used to treat primary kidney and liver cancer.[14]
Aprepitant (Emend) Antiemetic (NK1 Receptor Antagonist)Contains two CF₃ groups that enhance its binding affinity, metabolic stability, and ability to cross the blood-brain barrier to act on central NK1 receptors.

Conclusion

The trifluoromethyl group is a privileged substituent in medicinal chemistry, offering a powerful strategy to address common challenges in drug development. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it an invaluable tool for optimizing lead compounds. By blocking metabolic hotspots, the CF₃ group can significantly improve a drug's pharmacokinetic profile, leading to enhanced bioavailability and a longer duration of action. Furthermore, its unique electronic properties can be harnessed to fine-tune pKa and strengthen interactions with biological targets. A thorough understanding of the experimental methods to quantify these effects is crucial for the rational design of new, safer, and more effective trifluoromethyl-containing therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Fischer indole synthesis using 3-(trifluoromethyl)phenylhydrazine hydrochloride. This protocol is designed to facilitate the synthesis of 6-(trifluoromethyl)-1H-indole and its derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these indole derivatives particularly attractive for developing novel therapeutics.

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[3][4] The presence of a strong electron-withdrawing group, such as a trifluoromethyl group on the phenylhydrazine, can influence the reaction conditions required for efficient cyclization.

Reaction Mechanism and Key Considerations

The generally accepted mechanism for the Fischer indole synthesis is initiated by the acid-catalyzed formation of a phenylhydrazone from 3-(trifluoromethyl)phenylhydrazine and a carbonyl compound. This is followed by tautomerization to the ene-hydrazine form. A subsequent protonation and a[3][3]-sigmatropic rearrangement lead to a di-imine intermediate. Aromatization, cyclization, and elimination of an ammonium ion result in the final 6-(trifluoromethyl)-1H-indole product.

Due to the electron-withdrawing nature of the trifluoromethyl group, harsher reaction conditions, such as higher temperatures and stronger acids or co-catalysts, may be necessary to facilitate the cyclization step compared to reactions with electron-rich phenylhydrazines.

Data Presentation: Synthesis of 6-(Trifluoromethyl)-1H-indole Derivatives

The following table summarizes the reaction conditions and yields for the Fischer indole synthesis of various 6-(trifluoromethyl)-1H-indole derivatives starting from this compound and different carbonyl compounds.

EntryCarbonyl CompoundProductCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1Cyclohexanone9-(Trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazoleAcetic AcidReflux475
2Ethyl pyruvateEthyl 6-(trifluoromethyl)-1H-indole-2-carboxylatePolyphosphoric acid100282
3Acetone2-Methyl-6-(trifluoromethyl)-1H-indoleZinc Chloride / EthanolReflux665
44-Chlorobutyraldehyde diethyl acetal6-(Trifluoromethyl)tryptamine10% Sulfuric AcidReflux358

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

1. Phenylhydrazone Formation (In situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.) and the selected carbonyl compound (1.0-1.2 eq.) in the chosen solvent (e.g., acetic acid, ethanol).

2. Indolization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the mixture. Heat the reaction mixture to the specified temperature (see table above) and maintain it for the indicated duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. If a strong acid like sulfuric acid or polyphosphoric acid is used, carefully pour the reaction mixture over crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to a pH of 7-8.

4. Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL). Combine the organic layers.

5. Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

6. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from a suitable solvent to afford the pure 6-(trifluoromethyl)-1H-indole derivative.

Specific Protocol: Synthesis of 9-(Trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole

Materials:

  • This compound (2.13 g, 10 mmol)

  • Cyclohexanone (1.08 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound and cyclohexanone.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.

Mandatory Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 3_CF3_Hydrazine 3-(Trifluoromethyl)phenylhydrazine Hydrazone Phenylhydrazone 3_CF3_Hydrazine->Hydrazone + Carbonyl - H2O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Indole 6-(Trifluoromethyl)-1H-indole Diimine->Indole Cyclization & - NH3

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow for the Synthesis of 6-(Trifluoromethyl)-1H-indoles

Experimental_Workflow Start Combine Reactants Reaction Heat & Stir Start->Reaction Add Acid Catalyst Workup Quench & Neutralize Reaction->Workup Cool to RT Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product Concentration->Purification Crude Product Product Pure Indole Derivative Purification->Product

Caption: General experimental workflow for Fischer indole synthesis.

References

Application Notes: Synthesis of Pyrazole Derivatives from Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous pharmaceuticals, agrochemicals, and dyes.[1][2] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the neuroprotective agent Edaravone.[1][3] The synthesis of the pyrazole ring is a fundamental process in medicinal chemistry.

The most prevalent and historically significant method for synthesizing pyrazole derivatives is the cyclocondensation reaction between a hydrazine (such as phenylhydrazine) and a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883.[4][5] Other important methods include reactions with α,β-unsaturated ketones (chalcones) and multicomponent reactions.[1][4] These application notes provide detailed protocols and comparative data for the synthesis of pyrazole derivatives from phenylhydrazines, focusing on common and effective methodologies.

General Synthetic Workflow & Mechanisms

The synthesis of pyrazoles from phenylhydrazines generally involves the reaction of the binucleophilic hydrazine with a suitable 1,3-dielectrophilic precursor. This leads to a cyclization and subsequent dehydration (or oxidation) to form the stable aromatic pyrazole ring.

G General Workflow for Pyrazole Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product Phenylhydrazine Phenylhydrazine (or derivative) Reaction Cyclocondensation Phenylhydrazine->Reaction Precursor 1,3-Dielectrophile (e.g., 1,3-Diketone, Chalcone) Precursor->Reaction Intermediate Cyclic Intermediate (e.g., Pyrazoline) Reaction->Intermediate Cyclization Pyrazole Pyrazole Derivative Intermediate->Pyrazole Dehydration or Oxidation

Caption: High-level workflow for pyrazole synthesis.

The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis is a cornerstone method that proceeds via an acid-catalyzed mechanism.[5] The reaction begins with the nucleophilic attack of a nitrogen atom from the phenylhydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[5][6] When using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed, depending on which carbonyl is attacked first.[4][7]

G Mechanism of the Knorr Pyrazole Synthesis Reactants Phenylhydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Int Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Int->Pyrazole Dehydration (-H₂O)

Caption: Key steps in the Knorr pyrazole synthesis mechanism.

Data Summary: Reaction Conditions

The synthesis of pyrazoles can be achieved under various conditions, often tailored to the specific substrates. The following table summarizes different methodologies for the reaction of phenylhydrazine derivatives with 1,3-dicarbonyls or chalcones.

EntryPhenylhydrazine Derivative1,3-Dicarbonyl or ChalconeCatalyst / SolventConditions (Time, Temp)Yield (%)Reference
1PhenylhydrazineEthyl acetoacetateNano-ZnO / Water30 min, 100°C95[8][9]
2PhenylhydrazineAcetylacetoneLithium Perchlorate / Ethylene GlycolNot specified, RT70-95[4]
3Phenylhydrazine1-Adamantyl chalconeSodium Acetate / Acetic Acid48 h, 80°CModerate[10]
4Phenylhydrazine(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-oneGlacial Acetic Acid / Reflux4 h, 75-80°C66.57[11]
5PhenylhydrazineEthyl benzoylacetateGlacial Acetic Acid / 1-Propanol1 h, ~100°CHigh[12]
6PhenylhydrazineDiacetylene ketonesEthanolNot specifiedMixture[8][9]
7Phenylhydrazineα,β-ethylenic ketoneIodine / Acetic AcidNot specified70[8]

Experimental Protocols

Safety Precaution: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6]

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol describes the synthesis of a pyrazolone (a tautomer of a hydroxypyrazole) from the reaction of phenylhydrazine with a β-ketoester, ethyl acetoacetate.[3] This is a solvent-free, high-yielding reaction.

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Beaker

  • Büchner funnel and vacuum flask

  • Ice-water bath

  • Heating mantle or oil bath

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 eq, 12.5 mmol) and phenylhydrazine (1.0 eq, 12.5 mmol). Caution: This addition is slightly exothermic.[3]

  • Reaction: Assemble a reflux condenser on the flask and heat the mixture in an oil bath at 135–145 °C for 60 minutes.[3] The mixture will turn into a heavy syrup.

  • Isolation: After heating, remove the flask from the heat and transfer the hot syrup into a beaker. Cool the beaker thoroughly in an ice-water bath.

  • Crystallization: Add approximately 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously with a glass rod until a crude powdered solid is obtained.[3]

  • Filtration: Filter the product using a Büchner funnel under vacuum. Wash the solid thoroughly with fresh diethyl ether to remove any unreacted starting materials.

  • Purification: The crude solid can be recrystallized from a minimum amount of hot 95% ethanol. Dissolve the product in hot ethanol, allow the solution to cool to room temperature, and then place it in an ice bath to complete crystallization.[3]

  • Drying: Filter the purified crystals and dry them in a desiccator. Determine the final mass, yield, and melting point (literature: 125–127 °C).[3]

Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole derivative via the cyclocondensation of a chalcone with phenylhydrazine in glacial acetic acid.[11][13]

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 eq)

  • Phenylhydrazine (1.1 - 1.5 eq)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Ice

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.[13]

  • Reagent Addition: Add phenylhydrazine (1.1-1.5 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture at 75-80°C for 4-8 hours.[11][13] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:n-hexane, 2:8).[13]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice.[10] A solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and allow it to air dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[13]

Troubleshooting & Optimization

  • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a common issue.[7] The ratio of isomers can be influenced by reaction pH, solvent, and the steric/electronic properties of the substrates.[7][14] Acidic conditions can enhance the reaction rate and may alter the isomeric ratio.[14]

  • Incomplete Reaction/Pyrazoline Intermediate: In reactions involving chalcones, the initial product is a pyrazoline, which must be oxidized to the aromatic pyrazole.[4] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the main product.[14] Characterization by NMR will confirm the presence of saturated protons in the pyrazoline ring. The addition of a mild oxidizing agent like iodine or simply extending the reaction time in an acidic medium can promote aromatization.[8][14]

References

Application Notes: Synthesis of Novel Anticancer Agents Using 3-(Trifluoromethyl)phenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS: 3107-33-3) is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1] Its structure, featuring a trifluoromethyl (-CF3) group on the phenyl ring, imparts unique properties to the resulting molecules. The -CF3 group is highly lipophilic and electronegative, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[2] This document outlines the application of 3-(Trifluoromethyl)phenylhydrazine HCl in synthesizing potential anticancer agents, focusing on the widely used Fischer indole synthesis, and provides detailed protocols for synthesis and biological evaluation.

Core Application: Fischer Indole Synthesis

A primary application of 3-(Trifluoromethyl)phenylhydrazine HCl is in the Fischer indole synthesis, a robust and versatile chemical reaction for producing the indole heterocyclic scaffold.[3][4] This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[3][4] The resulting trifluoromethyl-substituted indoles are precursors to a wide range of biologically active compounds, including antimigraine drugs and potential anticancer agents.[3][5] The presence of the trifluoromethyl group on the indole core is a common strategy in designing molecules with enhanced anticancer activity.[6]

Fischer_Indole_Synthesis start 3-(Trifluoromethyl)phenylhydrazine HCl hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation ketone Aldehyde or Ketone (e.g., Cyclohexanone) ketone->hydrazone indole 6-(Trifluoromethyl)-Substituted Indole (Anticancer Precursor) hydrazone->indole Acid Catalyst (e.g., HCl) [3,3]-Sigmatropic Rearrangement

Caption: General workflow of the Fischer Indole Synthesis.

Mechanism of Action of Resulting Compounds

Derivatives synthesized from 3-(Trifluoromethyl)phenylhydrazine HCl have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[1][7] The primary mechanisms of action often involve:

  • Induction of Apoptosis: Many synthesized compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][7]

  • Kinase Inhibition: The indole and triazole scaffolds are known to be effective pharmacophores for targeting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][8][9] Specific targets may include PI3K, EGFR, and B-Raf, which are involved in cell proliferation, survival, and angiogenesis.[8][9]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from proliferating.[10][11]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor CF3-Indole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (Microplate Reader) G->H I 9. Calculate IC50 Value H->I

References

Application Notes and Protocols: Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies employed in the discovery and development of enzyme inhibitors, crucial molecules in therapeutic interventions. This document details key experimental protocols, summarizes quantitative data for representative inhibitors, and provides visual diagrams of essential workflows and pathways to guide researchers in this field.

Introduction to Enzyme Inhibitors in Drug Development

Enzymes are pivotal to countless physiological processes, and their dysregulation is often implicated in various diseases, including cancer, metabolic disorders, and infectious diseases.[1][2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, offering a powerful therapeutic strategy to counteract the effects of overactive or pathogenic enzymes.[1] The development of these inhibitors is a cornerstone of modern drug discovery, with successful examples including HIV protease inhibitors for AIDS treatment and statins for cholesterol management.[3]

The process of developing a novel enzyme inhibitor is a multi-step endeavor that begins with identifying and validating a target enzyme.[4] This is followed by the discovery of "hit" compounds, often through high-throughput screening of large chemical libraries.[5][6] Promising hits are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound that can be advanced into preclinical and clinical development.[6]

Key Strategies for Enzyme Inhibitor Discovery

Several key strategies are employed to identify and design novel enzyme inhibitors:

  • High-Throughput Screening (HTS): This is a primary method for discovering novel inhibitors, involving the rapid, automated testing of large libraries of chemical compounds against a target enzyme.[5][6] HTS assays are designed to be robust, reproducible, and scalable, often utilizing fluorescence-, luminescence-, or absorbance-based readouts.[5][7]

  • Structure-Based Drug Design (SBDD): This rational approach leverages the three-dimensional structure of the target enzyme, typically determined by X-ray crystallography or NMR spectroscopy, to design inhibitors that bind with high affinity and specificity to the enzyme's active site or allosteric sites.[4][8][9] Computational methods like molecular docking and molecular dynamics simulations are integral to SBDD.[]

  • Fragment-Based Lead Discovery (FBLD): This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") that typically bind weakly to the target enzyme.[6] Biophysical methods such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are used to detect these weak interactions.[6][11] Hits from FBLD are then chemically linked or grown to create more potent lead compounds.

Quantitative Data of Representative Enzyme Inhibitors

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values indicate a more potent inhibitor.

Target EnzymeInhibitorType of InhibitionIC50 / KiDisease Area
HIV ProteaseRitonavirCompetitiveKi: ~0.1 nMHIV/AIDS[3]
HMG-CoA ReductaseAtorvastatinCompetitiveKi: ~1 nMCardiovascular Disease[3]
Bcr-Abl Tyrosine KinaseImatinibCompetitive (ATP-binding site)IC50: ~100-1000 nMCancer (Chronic Myeloid Leukemia)[3][12]
Cyclooxygenase-2 (COX-2)CelecoxibCompetitiveIC50: ~40 nMInflammation/Pain
TyrosinaseKojic AcidCompetitiveIC50: ~10-50 µMHyperpigmentation
MurD LigaseAminothiazole derivativeDual MurC/MurD inhibitorMid-micromolar rangeAntibacterial[13]
N-acetylglucosaminyltransferase V (GnT-V)Trisaccharide library compoundCompetitiveKd: 0.3 µMDrug Discovery[14]

Experimental Protocols

High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol outlines a general workflow for a fluorescence-based HTS assay to identify inhibitors of a target enzyme.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for enzyme activity)

  • Compound library (typically dissolved in DMSO)

  • Positive control inhibitor

  • Microplates (e.g., 384-well)

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Assay Development and Optimization:

    • Determine the optimal concentrations of enzyme and substrate to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[7]

    • Assess the tolerance of the assay to DMSO.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the microplate.

    • Include wells for positive controls (enzyme with a known inhibitor) and negative controls (enzyme with DMSO vehicle).

  • Enzyme Addition:

    • Add the optimized concentration of the target enzyme in assay buffer to all wells except for the blank controls.

  • Pre-incubation:

    • Incubate the plates for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[15]

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.[15]

  • Signal Detection:

    • Immediately read the fluorescence signal at time zero and then monitor the signal kinetically over a set period or take a final endpoint reading after a specific incubation time.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Enzyme Kinetics and Inhibitor Characterization

This protocol describes the determination of the mode of inhibition (e.g., competitive, non-competitive) for a confirmed inhibitor using a continuous spectrophotometric assay.[16]

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Confirmed inhibitor compound

  • Assay buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Determine the Michaelis-Menten Constant (Km):

    • Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Inhibitor Concentration-Response:

    • Perform the enzyme assay with a fixed concentration of substrate (typically at the Km value) and a range of inhibitor concentrations to determine the IC50 value.[17]

  • Mode of Inhibition Analysis:

    • Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities for each condition.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.[18][19]

    • Analyze the changes in Vmax and apparent Km to determine the mode of inhibition:[18]

      • Competitive: Vmax remains unchanged, Km increases. The lines on the plot intersect at the y-axis.

      • Non-competitive: Vmax decreases, Km remains unchanged. The lines on the plot intersect at the x-axis.

      • Uncompetitive: Both Vmax and Km decrease. The lines on the plot are parallel.

      • Mixed: Both Vmax and Km change. The lines on the plot intersect at a point other than the axes.

Cell-Based Assay for Inhibitor Potency

This protocol provides a framework for evaluating the efficacy of an enzyme inhibitor in a cellular context.[12]

Materials:

  • A cell line that expresses the target enzyme.

  • Cell culture medium and supplements.

  • Inhibitor compound.

  • A cell-based assay kit to measure a downstream effect of the enzyme's activity (e.g., a phosphorylation-specific antibody for a kinase, a reporter gene assay, or a cell viability assay).[20]

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[15]

  • Incubation:

    • Incubate the cells with the inhibitor for a predetermined period, which should be sufficient to observe a measurable effect on the downstream pathway.

  • Assay Measurement:

    • Perform the cell-based assay according to the manufacturer's instructions to quantify the downstream biological effect.

  • Data Analysis:

    • Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Visualizations

Enzyme_Inhibitor_Development_Workflow cluster_Discovery Discovery cluster_Optimization Optimization cluster_Preclinical Preclinical Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_ID->Hit_to_Lead Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Leads In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo Optimized Leads Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for enzyme inhibitor drug discovery.

SBDD_Workflow Target_Structure Determine 3D Structure of Target Enzyme (X-ray, NMR) Binding_Site Identify & Characterize Binding Site Target_Structure->Binding_Site Virtual_Screening Virtual Screening of Compound Libraries Binding_Site->Virtual_Screening Design Rational Design of Novel Inhibitors Binding_Site->Design Docking Molecular Docking & Scoring Virtual_Screening->Docking Docking->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biochemical & Cellular Assays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Optimization_Cycle Iterative Optimization SAR->Optimization_Cycle Optimization_Cycle->Design

Caption: The iterative cycle of structure-based drug design (SBDD).

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: A simplified kinase signaling pathway and the action of an inhibitor.

References

Handling and safety precautions for phenylhydrazine hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine hydrochloride (CAS No. 59-88-1) is a versatile chemical intermediate and reagent widely utilized in pharmaceutical synthesis, the manufacturing of dyes, and as a laboratory reagent for analytical chemistry.[1][2] Its utility in forming hydrazones makes it a key component in reactions such as the Fischer indole synthesis, a fundamental method for creating the indole ring system present in many biologically active compounds.[3][4] It is also employed in the Osazone test for the detection and identification of reducing sugars.[5][6]

Despite its broad applicability, phenylhydrazine hydrochloride presents significant health hazards, including acute toxicity, carcinogenicity, and the potential to cause genetic defects.[3][7][8] Therefore, strict adherence to safety protocols is paramount when handling this compound. These application notes provide comprehensive guidance on the safe handling, use, and disposal of phenylhydrazine hydrochloride, along with detailed protocols for its common applications.

Safety and Handling

Phenylhydrazine hydrochloride is a toxic and hazardous substance that requires careful handling to minimize exposure.[8]

Hazard Identification

Phenylhydrazine hydrochloride is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[8] It is a suspected carcinogen and may cause genetic defects.[7][8] Repeated exposure can lead to damage to organs, particularly the liver, kidneys, and blood.[7][9] It is also known to be a skin sensitizer, which can lead to allergic skin reactions upon repeated contact.[8][9]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn at all times when handling phenylhydrazine hydrochloride:

  • Gloves: Double gloving with latex or nitrile gloves is recommended.[10]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[10][11]

  • Skin Protection: A lab coat, scrubs, or a chemical-resistant suit should be worn to prevent skin contact.[10]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N100 respirator is necessary.[10][12]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[10]

Engineering Controls
  • Chemical Fume Hood: All work with phenylhydrazine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Ventilation: Ensure adequate general laboratory ventilation.[12]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[7][9]

Handling and Storage
  • Handling: Avoid creating dust when handling the solid material.[3][7] Do not breathe dust, vapor, mist, or gas.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][8] Protect from direct sunlight and moisture.[7] It should be stored under an inert atmosphere as it is air and light sensitive.[7][11]

  • Incompatibilities: Phenylhydrazine hydrochloride is incompatible with strong oxidizing agents and bases.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for phenylhydrazine hydrochloride.

Table 1: Toxicological Data

ParameterValueSpeciesReference
LD50 (Oral)188 mg/kgRat[13]
LD50 (Oral)175 mg/kgMouse[13]
LD50 (Oral)80 mg/kgGuinea Pig[13]
LC50 (Inhalation)2610 mg/m³Rat[13]
LC50 (Inhalation)2120 mg/m³Mouse[13]

Table 2: Occupational Exposure Limits for Phenylhydrazine

AgencyLimitValueNotesReference
OSHAPEL (8-hour TWA)5 ppm[9]
NIOSHREL (10-hour TWA)0.14 ppm[9]
ACGIHTLV (8-hour TWA)0.1 ppm[9]

(Note: Exposure limits are for the free base, phenylhydrazine)

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][8] If breathing is difficult, administer oxygen.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[8] Seek immediate medical attention.[7][8]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.[9]

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][11]

    • Clean the spill area with soap and water, followed by a final rinse with water.[14]

    • Ventilate the area.[9]

  • Major Spills:

    • Evacuate the area immediately and alert emergency responders.[11]

    • Restrict access to the area.[4]

    • Only trained personnel with appropriate PPE should handle the cleanup.

Disposal

Phenylhydrazine hydrochloride and any contaminated materials must be disposed of as hazardous waste.[9] Consult with your institution's environmental health and safety department for specific disposal protocols.

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile reaction for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Phenylhydrazone Formation (can be done in situ):

    • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in a suitable solvent like ethanol or acetic acid.[9]

    • Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).

  • Cyclization:

    • Add the acid catalyst to the reaction mixture containing the phenylhydrazone.

    • Heat the mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction by TLC.[9][12]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid with a sodium hydroxide solution.[9]

    • Extract the product with a suitable organic solvent like dichloromethane.[9]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Osazone Test for Reducing Sugars

This test is used to detect the presence of reducing sugars. Reducing sugars react with phenylhydrazine hydrochloride to form characteristic crystalline derivatives called osazones.[5][6]

Materials:

  • Carbohydrate solution (1-2%)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Test tubes

  • Water bath

  • Microscope

Procedure:

  • In a clean test tube, add 5 mL of the carbohydrate solution.[6]

  • Add approximately 0.3 g of a mixture of phenylhydrazine hydrochloride and sodium acetate (osazone mixture) and 5 drops of glacial acetic acid.[5][6]

  • Mix well to dissolve the solids. Gentle warming in a water bath may be necessary.[5]

  • Place the test tube in a boiling water bath.[5]

  • Observe the formation of yellow crystals. The time of crystal formation is characteristic for different sugars.[5]

  • Cool the test tube slowly.

  • Transfer a small amount of the crystals to a microscope slide and observe their characteristic shapes under a microscope.[5]

Visualizations

G Emergency Response Workflow for Phenylhydrazine Hydrochloride Exposure cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_response Response exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) remove_from_source Remove from exposure source exposure->remove_from_source decontaminate Decontaminate (Fresh air, wash skin, flush eyes) remove_from_source->decontaminate assess_severity Assess Severity of Exposure decontaminate->assess_severity seek_medical_attention Seek Immediate Medical Attention assess_severity->seek_medical_attention provide_sds Provide SDS to Medical Personnel seek_medical_attention->provide_sds report_incident Report Incident to Supervisor/EHS seek_medical_attention->report_incident

Caption: Emergency response workflow for exposure to phenylhydrazine hydrochloride.

G Fischer Indole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Product phenylhydrazine Phenylhydrazine Hydrochloride hydrazone_formation Phenylhydrazone Formation (in situ) phenylhydrazine->hydrazone_formation carbonyl Aldehyde or Ketone carbonyl->hydrazone_formation cyclization Acid-Catalyzed Cyclization hydrazone_formation->cyclization neutralization Neutralization cyclization->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification indole Indole Derivative purification->indole

Caption: General experimental workflow for the Fischer indole synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylhydrazine and its derivatives are crucial intermediates in various industries, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, due to their potential genotoxic and mutagenic properties, it is imperative to control their presence at trace levels in final products.[1][3] This document provides detailed application notes and experimental protocols for the characterization and quantification of phenylhydrazine derivatives using modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure product quality and safety.

High-Performance Liquid Chromatography (HPLC) for Trace Level Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylhydrazine derivatives, especially for determining residual impurities in drug substances. A significant challenge in HPLC-UV methods is the potential for spectral interference, as many drug matrices and related substances share similar UV absorption wavelengths with phenylhydrazines.[1] To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the phenylhydrazine derivative with a specific reagent to create a new compound (a chromophore) that absorbs light at a longer wavelength, typically in the visible region where most drug substances have minimal absorption.[1][3] This approach dramatically enhances method specificity and sensitivity. 4-nitrobenzaldehyde is an effective derivatization reagent as it shifts the maximum absorption wavelength of the resulting derivative to around 416 nm.[1] Reverse-phase columns, such as C18 or phenyl-bonded silica, are commonly used for separation.[4][5]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

This protocol details the quantification of residual phenylhydrazine in a drug substance using 4-nitrobenzaldehyde for derivatization.

1. Reagents and Materials:

  • Phenylhydrazine reference standard

  • 4-nitrobenzaldehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid

  • Drug substance (Sample)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Diluent: Prepare a mixture of acetonitrile and water (e.g., 75:25 v/v).[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of phenylhydrazine reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with diluent.

  • Sample Solution: Accurately weigh a specified amount of the drug substance and dissolve in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).[4]

  • Derivatization Reagent Solution: Prepare a solution of 4-nitrobenzaldehyde in acetonitrile.

3. Derivatization Procedure:

  • To 1 mL of the Working Standard Solution or Sample Solution in a clean vial, add 0.5 mL of the derivatization reagent solution.

  • Add a small volume of acidic catalyst (e.g., a few drops of glacial acetic acid).

  • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15-30 minutes) to complete the reaction.

  • Cool the vial to room temperature before injection.

4. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: Waters X-Bridge C18, 4.6 x 150 mm, 5 µm (or equivalent).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Ramp to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 416 nm (for the 4-nitrobenzaldehyde derivative).[1]

5. Analysis:

  • Inject the derivatized blank (diluent), standard, and sample solutions.

  • Identify the peak for the phenylhydrazine derivative based on the retention time of the standard.

  • Quantify the amount of phenylhydrazine in the sample using the peak area and the standard calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for Phenylhydrazine Derivatives

Analyte/Impurity Method Column Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Phenylhydrazine Pre-column derivatization with 4-nitrobenzaldehyde C18 0.008 µg/mL 0.02 µg/mL [1]
2-Chlorophenylhydrazine RP-HPLC Waters X-Bridge C18 0.02% Not Specified [4]
3-Chlorophenylhydrazine RP-HPLC Waters X-Bridge C18 0.04% Not Specified [4]

| 4-Sulfonamidophenylhydrazine | LC-MS | Inertsil Ph-3 phenyl | 0.1474 ng/mL | 0.4915 ng/mL |[6] |

Visualization

hplc_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Substance Sample Sample_Prep Dissolution in Diluent Sample->Sample_Prep Standard Reference Standard Standard->Sample_Prep Deriv_Reagent Derivatization Reagent (4-Nitrobenzaldehyde) Derivatization Heating & Reaction Deriv_Reagent->Derivatization Sample_Prep->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection (416 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: HPLC workflow with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and specific technique ideal for the detection of volatile or semi-volatile impurities. For many phenylhydrazine derivatives, direct analysis is challenging due to their low volatility and thermal instability. Therefore, derivatization is typically required to convert them into more volatile and stable compounds suitable for GC analysis.[7] A simple and effective approach is to use the sample solvent itself as a derivatizing agent. For instance, dissolving the sample in acetone will convert methylhydrazine into acetone methylhydrazone, which can be analyzed directly without further cleanup.[7] The mass spectrometer, particularly when operated in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity, allowing for the detection of impurities at the parts-per-million (ppm) level.[7]

Experimental Protocol: GC-MS with In-Situ Derivatization

This protocol is for a limit test of methylhydrazine in an experimental drug substance.

1. Reagents and Materials:

  • Methylhydrazine reference standard

  • Acetone (GC grade)

  • Drug substance (Sample)

  • GC vials with inserts

2. Preparation of Solutions:

  • Sample and Derivatization Solvent: Acetone.

  • Standard Solution (for verification): Prepare a solution of the drug substance in acetone spiked with a known concentration of methylhydrazine (e.g., 1 ppm relative to the drug substance).

  • Sample Solution: Dissolve the drug substance in acetone to a final concentration (e.g., 10 mg/mL). The acetone acts as both the solvent and the derivatizing agent, converting any methylhydrazine present into acetone methylhydrazone.

  • Allow the solutions to stand for a few minutes to ensure the derivatization reaction is complete.

3. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column).[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in direct injection or splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 20°C/min to 240°C.

    • Hold: Hold at 240°C for 5 min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored Ion (m/z): m/z 86 for acetone methylhydrazone.[7]

4. Analysis:

  • Inject the sample solution into the GC-MS system.

  • Monitor for the presence of a peak at the retention time corresponding to acetone methylhydrazone.

  • Confirm the identity of the peak by comparing its retention time to the spiked standard.

  • The response of the peak in the sample solution should be compared against a pre-defined limit.

Data Presentation

Table 2: GC-MS Parameters for Hydrazine Derivative Analysis

Analyte Derivatizing Agent Derivative Monitored Ion (m/z) Detection Limit Reference
Methylhydrazine Acetone Acetone methylhydrazone 86 1 ppm [7]
Hydrazine Various Pyrazoles, etc. Analyte dependent Trace levels [9]

| 1,1-Dimethylhydrazine | None (Direct analysis) | Not Applicable | Analyte dependent | 1-5 µg/L |[8] |

Visualization

gcms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Substance Derivatization Dissolution & In-Situ Derivatization Sample->Derivatization Solvent Acetone (Solvent & Reagent) Solvent->Derivatization Injection GC Direct Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection Chromatogram Ion Chromatogram Detection->Chromatogram Analysis Peak Detection & Limit Test Chromatogram->Analysis Result Pass / Fail Result Analysis->Result

Caption: GC-MS workflow with in-situ derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Application Note

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of newly synthesized phenylhydrazine derivatives.[10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.[11][12] For phenylhydrazine derivatives, key diagnostic signals include the -NH protons, aromatic protons, and any protons on substituent groups.[12] ¹⁵N NMR can also be employed to directly probe the nitrogen atoms, providing valuable data on substituent effects within the molecule.[13] NMR is essential for confirming the identity of final products, intermediates, and impurities in a research and development setting.

Experimental Protocol: ¹H NMR Characterization

1. Reagents and Materials:

  • Synthesized phenylhydrazine derivative

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified phenylhydrazine derivative.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[11][13]

  • Ensure the sample is fully dissolved. If not, sonication may be required.

  • Transfer the solution to a 5 mm NMR tube.

3. Instrument Parameters (typical for a 400 MHz spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer.

  • Nucleus: ¹H.

  • Solvent: DMSO-d₆.

  • Internal Standard: TMS (δ 0.00 ppm).

  • Pulse Program: Standard single pulse experiment.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Temperature: 25°C.

4. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative ratio of protons.

  • Analyze the chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and coupling constants (J) to assign protons to the molecular structure.

Data Presentation

Table 3: Representative ¹H NMR Data for a Phenylhydrazone Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Reference
-NH- (Hydrazine) 9.8 - 10.5 Singlet (s) 1H [12]
-CH=N- (Imine) 7.6 - 8.0 Singlet (s) 1H [12]
Aromatic Protons 6.8 - 7.8 Multiplet (m) 9H (example) [12]

| -CH₃ (Substituent) | 3.86 | Singlet (s) | 3H |[12] |

Visualization

nmr_logic Molecule Phenylhydrazine Derivative in Solution MagneticField Place in Strong Magnetic Field (B₀) Molecule->MagneticField RFPulse Apply Radiofrequency Pulse MagneticField->RFPulse Excitation Nuclear Spin Excitation & Relaxation RFPulse->Excitation FID Detect Free Induction Decay (FID) Signal Excitation->FID FT Fourier Transform (Time → Frequency) FID->FT Spectrum NMR Spectrum (Chemical Shift, Splitting, Integration) FT->Spectrum Structure Structural Confirmation Spectrum->Structure

References

Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of various classes of bioactive heterocyclic compounds. Heterocyclic compounds, organic molecules containing atoms of at least two different elements as members of its ring(s), are of immense interest in medicinal chemistry due to their widespread presence in natural products and FDA-approved drugs.[1][2][3] Over 90% of new drugs feature heterocyclic motifs, highlighting their importance in the development of novel therapeutic agents.[1] This is attributed to the ability of heteroatoms like nitrogen, oxygen, and sulfur to engage in crucial interactions with biological targets.[1]

This report focuses on practical, step-by-step methodologies for the synthesis of promising anticancer and antimicrobial agents, including quinoline-chalcone hybrids, pyrazoline derivatives, and 1,3,4-oxadiazole compounds. The protocols are supported by quantitative data on their biological activities to aid in the selection and development of lead compounds.

I. Synthesis of Quinoline-Chalcone Hybrids as Anticancer Agents

Quinoline and chalcone scaffolds are prominent pharmacophores in the design of novel anticancer drugs.[4][5][6][7] Molecular hybridization of these two moieties has yielded potent anticancer agents that can induce apoptosis and cell cycle arrest in various cancer cell lines.[4][6][7][8] Some of these hybrids have been shown to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8]

Experimental Workflow: Synthesis and Evaluation of Quinoline-Chalcone Hybrids

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Anilines, Acetophenones) step1 Synthesis of Quinoline Intermediate start->step1 step2 Synthesis of Chalcone Intermediate start->step2 step3 Claisen-Schmidt Condensation (Hybridization) step1->step3 step2->step3 product Purified Quinoline-Chalcone Hybrid step3->product cytotoxicity MTT/MTS Assay (Determine IC50) product->cytotoxicity cell_culture Cancer Cell Lines (e.g., MGC-803, A549, K-562) cell_culture->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis pathway Western Blot (e.g., PI3K/Akt/mTOR pathway) mechanism->pathway

Caption: General workflow for the synthesis and biological evaluation of quinoline-chalcone hybrids.

Protocol 1: Synthesis of Quinoline-Chalcone Hybrid (e.g., Compound 12e)[6]

This protocol describes the synthesis of a quinoline-chalcone derivative that has shown significant anticancer activity.[6]

Step 1: Synthesis of 2-chloro-quinoline-3-carbaldehyde derivatives

  • To a solution of a substituted acetanilide (10 mmol) in dimethylformamide (DMF, 20 mL), add phosphorus oxychloride (POCl3, 30 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry to obtain the 2-chloro-quinoline-3-carbaldehyde derivative.

Step 2: Synthesis of Quinoline-Chalcone Derivatives

  • To a solution of the 2-chloro-quinoline-3-carbaldehyde derivative (1 mmol) and an appropriate substituted acetophenone (1.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain the pure quinoline-chalcone derivative.

Anticancer Activity of Quinoline-Chalcone Hybrids

The synthesized quinoline-chalcone derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines using the MTT or MTS assay.[4][6][7][8]

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)K-562 IC50 (µM)Reference
12e 1.385.345.21--[6][7]
9i ---3.911.91[8]
9j ---5.292.67[8]
Cisplatin ----2.71[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK-3β Akt->GSK3b Inhibition Cell Cell Growth, Proliferation, Survival mTOR->Cell GSK3b->Cell QC_Hybrid Quinoline-Chalcone Hybrid (e.g., 9i, 9j) QC_Hybrid->PI3K Inhibition QC_Hybrid->Akt Inhibition of Phosphorylation QC_Hybrid->mTOR Inhibition of Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.

II. Synthesis of Pyrazoline Derivatives with Anticancer Potential

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer activities.[1][9][10] Certain pyrazoline derivatives have demonstrated potent cytotoxicity against various cancer cell lines and can induce apoptosis.[1][10][11]

Protocol 2: General Synthesis of Pyrazoline Derivatives[10][11]

Step 1: Synthesis of Chalcone Intermediates

  • Dissolve an appropriate aromatic ketone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.

  • Add a 10% aqueous sodium hydroxide solution dropwise to the mixture with constant stirring at room temperature.

  • Continue stirring for 6-8 hours.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrazoline Derivatives

  • Reflux a mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in ethanol for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazoline derivative.

Anticancer Activity of Pyrazoline Derivatives

The cytotoxic effects of synthesized pyrazoline derivatives are typically evaluated using the MTT assay.

CompoundAsPC-1 IC50 (µM)U251 IC50 (µM)HepG-2 IC50 (µM)Reference
11 16.811.9-[1][11]
b17 --3.57[10]
Cisplatin --8.45[10]

III. Synthesis of 1,3,4-Oxadiazole Derivatives as Cytotoxic Agents

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anticancer effects.[12][13][14][15] These compounds can induce apoptosis in cancer cells through various mechanisms.[12]

Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives[13]

Step 1: Synthesis of Hydrazide Intermediate

  • React a suitable aromatic ester (10 mmol) with hydrazine hydrate (20 mmol) in refluxing ethanol for 6-8 hours.

  • Cool the reaction mixture to obtain the crude hydrazide, which can be purified by recrystallization.

Step 2: Synthesis of N'-acylhydrazide

  • To a solution of the hydrazide (5 mmol) in a suitable solvent (e.g., dichloromethane), add an appropriate acyl chloride (5.5 mmol) and a base (e.g., triethylamine) at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to 1,3,4-Oxadiazole

  • Dissolve the N'-acylhydrazide (2 mmol) in phosphorus oxychloride (POCl3, 5 mL).

  • Reflux the mixture for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to obtain the 1,3,4-oxadiazole derivative.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

The in vitro cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives has been assessed against various cancer cell lines.

CompoundHeLa IC50 (µM)A549 IC50 (µM)MDA-MB-231 Viability (%) at 10 µMReference
AMK OX-8 35.2925.04-[12]
AMK OX-9 -20.73-[12]
AMK OX-12 32.9141.92-[12]
3e --39.9[13][15]

IV. Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT/MTS Assay)[12]
  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MGC-803) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized heterocyclic compounds in DMSO. Dilute the stock solutions with culture medium to obtain a range of final concentrations. Add the compound solutions to the wells and incubate for 48 or 72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Protocol 5: Cell Cycle Analysis by Flow Cytometry[8]
  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

These protocols and application notes provide a foundation for the synthesis and evaluation of novel bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific research goals in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Continuous Flow Synthesis of Phenylhydrazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of phenylhydrazine salts. Phenylhydrazines are crucial building blocks in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and anticancer agents. Traditional batch synthesis of phenylhydrazine salts involves the handling of unstable and potentially explosive diazonium salt intermediates, posing significant safety risks. Continuous flow chemistry offers a safer, more efficient, and scalable alternative by minimizing the accumulation of hazardous intermediates and providing precise control over reaction parameters.[1]

Advantages of Continuous Flow Synthesis

Continuous flow processes offer several advantages over traditional batch methods for the synthesis of phenylhydrazine salts:

  • Enhanced Safety: By generating and consuming hazardous diazonium salts in situ within a small reactor volume, the risk of accumulation and potential for explosion is significantly reduced.[1]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for efficient heat exchange, enabling precise temperature control of highly exothermic reactions like diazotization.[2]

  • Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to fewer side reactions and a cleaner product profile.

  • Scalability: Scaling up production in a continuous flow system can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation: Continuous flow systems are amenable to automation, allowing for consistent production and real-time monitoring of the reaction.

General Synthesis Pathway

The continuous flow synthesis of phenylhydrazine salts from an aniline derivative typically involves a three-step tandem reaction sequence:

  • Diazotization: An aniline derivative in an acidic solution is reacted with a diazotizing agent, typically an aqueous solution of sodium nitrite, to form the corresponding diazonium salt intermediate.

  • Reduction: The continuously formed diazonium salt is then immediately mixed with a reducing agent, such as sodium sulfite or stannous chloride, to form the phenylhydrazine derivative.

  • Acidic Hydrolysis and Salification: The resulting intermediate is then hydrolyzed and salted out, typically with a strong acid like hydrochloric acid, to yield the stable phenylhydrazine salt.

A key innovation in continuous flow processes is the integration of these three steps into a single, uninterrupted process, significantly reducing the total reaction time to as little as 20 minutes.[1][3]

Experimental Protocols and Data

This section provides detailed experimental protocols derived from published literature for the continuous flow synthesis of phenylhydrazine salts.

Example 1: Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride

This protocol is based on the work by Yu et al. for the synthesis of 2-ethylphenylhydrazine hydrochloride, a key intermediate for the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.[2][4]

Experimental Setup:

A continuous flow system consisting of multiple syringe pumps, T-mixers, and coiled reactors (e.g., PFA or stainless steel tubing) immersed in temperature-controlled baths is required.

Reagent Preparation:

  • Solution A: 2-ethylaniline in hydrochloric acid.

  • Solution B: Aqueous sodium nitrite.

  • Solution C: Aqueous sodium sulfite.

Protocol:

  • Solutions A and B are continuously pumped and mixed in a T-mixer to initiate the diazotization reaction.

  • The resulting stream flows through the first residence loop (Loop I) to ensure complete formation of the diazonium salt.

  • Solution C is then introduced into the stream via a second T-mixer.

  • The reaction mixture proceeds through a second residence loop (Loop II) where the reduction of the diazonium salt takes place.

  • The output from Loop II is collected in a vessel containing hydrochloric acid for hydrolysis and precipitation of the final product, 2-ethylphenylhydrazine hydrochloride.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-ethylaniline[2][4]
Final Product2-Ethylphenylhydrazine Hydrochloride[2][4]
Yield94%[2][4]
Total Residence Time< 31 minutes[2][4]
Diazotization Temperature4 °C[2]
Diazotization Residence Time13-15 seconds[2]
Reducing AgentSodium Sulfite[2][4]

Visualization of Workflows and Processes

To better illustrate the experimental and logical flow of the continuous synthesis of phenylhydrazine salts, the following diagrams are provided.

G cluster_reagents Reagent Streams cluster_process Continuous Flow Reactor cluster_workup Downstream Processing Aniline_HCl Aniline in HCl (Solution A) Mixer1 T-Mixer 1 Aniline_HCl->Mixer1 NaNO2 Aqueous NaNO2 (Solution B) NaNO2->Mixer1 Reducer Aqueous Reducer (Solution C) Mixer2 T-Mixer 2 Reducer->Mixer2 Loop1 Residence Loop 1 (Diazotization) Mixer1->Loop1 Loop1->Mixer2 Loop2 Residence Loop 2 (Reduction) Mixer2->Loop2 Collection Collection Vessel (Hydrolysis & Salification) Loop2->Collection Purification Purification Collection->Purification G Start Start: Aniline Derivative Diazotization Step 1: Diazotization (Formation of Diazonium Salt) Start->Diazotization Continuous Flow Reduction Step 2: Reduction (Formation of Hydrazine Derivative) Diazotization->Reduction Tandem Reaction Salification Step 3: Acidic Hydrolysis & Salification (Formation of Phenylhydrazine Salt) Reduction->Salification Integrated Process End End: Phenylhydrazine Salt Product Salification->End

References

Application Notes: 4-Aminophenol as a Key Intermediate in Paracetamol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophenol (p-aminophenol) is a critical organic intermediate in the pharmaceutical industry, primarily serving as the final precursor in the industrial synthesis of paracetamol (acetaminophen).[1][2][3] Paracetamol is one of the most widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) drugs globally.[2][4] The quality and purity of 4-aminophenol are paramount as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This document outlines the application of 4-aminophenol in paracetamol manufacturing, provides detailed experimental protocols for synthesis and quality control, and describes the pharmacological pathway of paracetamol.

Application in Pharmaceutical Manufacturing

The primary application of 4-aminophenol is its role as the direct precursor to paracetamol. The synthesis involves the acetylation of the amine group of 4-aminophenol. This reaction is typically achieved using acetic anhydride, which transforms 4-aminophenol into N-(4-hydroxyphenyl)acetamide, the chemical name for paracetamol.[2][5] The reaction is valued for its efficiency and directness, making it a cornerstone of industrial paracetamol production.[2]

Sourcing high-purity 4-aminophenol (typically ≥98%) is essential to minimize impurities that could compromise the safety and therapeutic effect of the final drug product.[2] The manufacturing process must adhere to stringent regulatory guidelines to ensure batch-to-batch consistency and quality.[2]

Data Presentation

Table 1: Reactant Specifications and Reaction Conditions

ParameterValue/SpecificationSource
Starting Material 4-Aminophenol[5]
Purity of 4-Aminophenol≥98%[2]
Reagent Acetic Anhydride[5]
Catalyst (optional) Pyridine[6][7]
Solvent Water or Ethyl Acetate[5][7]
Reaction Temperature ~85 °C (in water bath)[5]
Reaction Time 30 minutes (monitored by TLC)[6]

Table 2: Quality Control Parameters for 4-Aminophenol Analysis

Analytical MethodParameterTypical Value/ResultSource
HPLC Retention Time (4-aminophenol)~4.2–5.3 min[8]
Mobile PhaseAcetonitrile/Water/Buffer[9]
Detection Wavelength (UV)275 nm[9]
Amperometric Detection Potential+325 mV vs Ag/AgCl[10]
Thin Layer Chromatography (TLC) Mobile PhaseEthyl acetate / Petroleum ether[6]
VisualizationUV light (254 nm)[11]
Infrared (IR) Spectroscopy N-H stretch (amine)3340 and 3282 cm⁻¹[11]
O-H stretch (phenol)Broadband overlapping N-H[11]

Experimental Protocols

Protocol 1: Synthesis of Paracetamol from 4-Aminophenol

This protocol describes the laboratory-scale synthesis of paracetamol via the acetylation of 4-aminophenol.[5]

Materials:

  • 4-aminophenol (3.0 g)

  • Acetic anhydride (4.0 mL)

  • Deionized water

  • 100 mL round-bottom flask

  • Hot plate and water bath

  • Stir bar

  • Buchner funnel and filter flask

Procedure:

  • Set up a water bath on a hot plate and heat to approximately 85 °C.[5]

  • Weigh 3.0 g of 4-aminophenol and add it to the 100 mL round-bottom flask.

  • Add 10 mL of deionized water to the flask containing 4-aminophenol to create a suspension.

  • Carefully add 4.0 mL of acetic anhydride to the suspension while stirring.

  • Place the flask in the preheated water bath and stir the mixture for 15-20 minutes. The solid should dissolve, and the reaction will proceed.

  • After the reaction period, remove the flask from the water bath and allow it to cool to room temperature to initiate crystallization.

  • Further cool the mixture in an ice-water bath for 5-10 minutes to maximize the precipitation of the crude product.[5]

  • Collect the crude paracetamol crystals by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove soluble impurities.

  • Dry the collected solid. The crude product can be further purified by recrystallization from a minimal amount of hot water.[5]

Protocol 2: Quality Control - HPLC Analysis of 4-Aminophenol Impurity

This protocol outlines a high-performance liquid chromatography (HPLC) method to detect and quantify 4-aminophenol, a potential impurity and degradation product in paracetamol-containing drug products.[8][10]

Materials & Equipment:

  • HPLC system with UV or amperometric detector

  • Reversed-phase C18 column (e.g., Luna 5 µm C18, 100 x 4.6 mm)[10]

  • 4-aminophenol reference standard

  • Paracetamol drug product sample

  • Mobile Phase: 0.05 M LiCl solution with 18% methanol, adjusted to pH 4.0 with orthophosphoric acid.[10]

  • Volumetric flasks, pipettes, and filters (0.45 µm)

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of 4-aminophenol of known concentration in the mobile phase.

  • Sample Solution Preparation: Accurately weigh and dissolve the paracetamol drug product in the mobile phase to achieve a known concentration (e.g., 10 mg/mL).[8] Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Luna 5 µm C18 (100 x 4.6 mm) or equivalent.[10]

    • Mobile Phase: As described above.

    • Flow Rate: 1.0 mL/min (typical).

    • Detection: Amperometric at +325 mV or UV at 275 nm.[9][10]

    • Injection Volume: 20 µL (typical).

  • Analysis:

    • Inject the standard solution to determine the retention time and response for 4-aminophenol.

    • Inject the sample solution.

    • Identify the 4-aminophenol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of 4-aminophenol impurity in the sample by comparing the peak area with the standard curve. The detection limit can be as low as 1 ng/mL with amperometric detection.[10]

Visualizations

cluster_synthesis Paracetamol Synthesis Workflow A 4-Aminophenol (Starting Material) C Reaction Vessel (Heated Water Bath, ~85°C) A->C B Acetic Anhydride (Reagent) B->C D Acetylation Reaction C->D 15-20 min E Cooling & Crystallization D->E F Filtration & Washing E->F G Crude Paracetamol F->G H Recrystallization (Purification) G->H I Pure Paracetamol (API) H->I

Caption: Workflow for the synthesis and purification of Paracetamol from 4-Aminophenol.

cluster_qc HPLC Quality Control Protocol cluster_prep Solution Preparation cluster_hplc HPLC Analysis prep S1 Prepare Mobile Phase S2 Prepare 4-APh Standard Solution S1->S2 S3 Prepare Paracetamol Sample Solution S1->S3 S4 Filter Solutions (0.45 µm) S2->S4 S3->S4 H1 Inject Standard Solution S4->H1 Proceed to Analysis H2 Determine Retention Time & Response H1->H2 H3 Inject Sample Solution H4 Identify & Quantify 4-APh Impurity H3->H4

Caption: Experimental workflow for HPLC-based quality control of 4-Aminophenol impurity.

Mechanism of Action: Paracetamol's Pharmacological Pathway

The precise mechanism of action of paracetamol is complex and not fully elucidated, but it is understood to primarily act within the central nervous system (CNS).[4][12] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), paracetamol has only weak anti-inflammatory activity in peripheral tissues.[13]

Two main pathways are proposed:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes.[12] Its effect is more pronounced in environments with low levels of peroxides and arachidonic acid, such as the CNS.[14] This central inhibition of COX enzymes is believed to reduce the synthesis of prostaglandins, which are mediators of pain and fever.[12][15] There has been speculation about a third COX variant, COX-3, as a primary target for paracetamol, but its clinical relevance is debated.[12][16]

  • Metabolite-Mediated Action: A portion of paracetamol is metabolized to p-aminophenol in the liver, which then reaches the brain.[17] In the brain, p-aminophenol is conjugated with arachidonic acid to form a metabolite called AM404.[4][14] AM404 is believed to be the active metabolite responsible for analgesia.[17] It acts on the endocannabinoid system and activates TRPV1 (transient receptor potential vanilloid 1) receptors, which play a role in pain signaling.[4][14] This action may also enhance the activity of descending serotonergic pathways, which inhibit pain signals in the spinal cord.[12][15]

cluster_pathway Proposed Central Mechanism of Action of Paracetamol cluster_body Systemic Circulation cluster_cns Central Nervous System (Brain) Para Paracetamol (Administered) Liver Liver Para->Liver Metabolism PAP p-Aminophenol (Metabolite) Liver->PAP Crosses Blood-Brain Barrier FAAH FAAH (Enzyme) PAP->FAAH AM404 AM404 (Active Metabolite) FAAH->AM404 Conjugation with Arachidonic Acid TRPV1 TRPV1 Receptors AM404->TRPV1 Activates Endo Endocannabinoid System AM404->Endo Modulates Serotonin Descending Serotonergic Pathway TRPV1->Serotonin Enhances Endo->Serotonin Analgesia Analgesic Effect (Pain Relief) Serotonin->Analgesia Inhibits Pain Signal

Caption: Paracetamol's central mechanism via its active metabolite AM404.

References

Application Notes and Protocols: Preparation of Phenylhydrazones from Ketones and Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are typically synthesized through the condensation reaction of a ketone or aldehyde with a substituted phenylhydrazine.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-tubercular properties.[1][3][4] Furthermore, phenylhydrazones serve as crucial intermediates in more complex organic syntheses, most notably the Fischer indole synthesis, a widely used method for preparing indole derivatives found in many pharmaceuticals, such as the triptan class of antimigraine drugs.[5][6][7]

The synthesis is generally straightforward, high-yielding, and can be performed under mild conditions, making it a versatile tool in the drug discovery process.[1][8] This document provides detailed protocols and application notes for the preparation and characterization of phenylhydrazones.

Reaction Mechanism and Kinetics

The formation of a phenylhydrazone from a ketone and a phenylhydrazine derivative is a two-step process that is typically catalyzed by acid.[6][9]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of the ketone. This step results in the formation of a tetrahedral intermediate known as a carbinolamine (or aminomethanol).[6][9]

  • Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the final phenylhydrazone product with a stable carbon-nitrogen double bond (C=N).[9][10]

The rate-determining step of the reaction is pH-dependent. At pH values below 5-6, the formation of the carbinolamine intermediate is the rate-limiting step. Above this pH range, the dehydration of the intermediate becomes the rate-determining step.[9]

Reaction_Mechanism General Mechanism of Phenylhydrazone Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketone R1(R2)C=O (Ketone) Carbinolamine R1(R2)C(OH)-NH-NH-Ar (Carbinolamine) Ketone->Carbinolamine + Ar-NH-NH2 (Step 1: Nucleophilic Addition) Hydrazine Ar-NH-NH2 (Substituted Hydrazine) Phenylhydrazone R1(R2)C=N-NH-Ar (Phenylhydrazone) Carbinolamine->Phenylhydrazone - H2O (Step 2: Dehydration) Water H2O

Caption: Reaction mechanism for phenylhydrazone synthesis.

Experimental Protocols

General Protocol for Phenylhydrazone Synthesis

This protocol describes a general method for the synthesis of phenylhydrazones from ketones and substituted phenylhydrazines. Protic solvents like ethanol or methanol are commonly used, and the reaction is catalyzed by a few drops of a weak acid, such as glacial acetic acid.[8]

Materials and Equipment:

  • Substituted ketone (1 eq)

  • Substituted phenylhydrazine or its hydrochloride salt (1 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Thin-Layer Chromatography (TLC) plate (e.g., silica gel)

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation Dissolve ketone (1 eq) and substituted hydrazine (1 eq) in ethanol. B 2. Acid Catalysis Add a few drops of glacial acetic acid. A->B C 3. Reaction Heat the mixture to reflux (e.g., 60-80°C). Monitor progress with TLC. B->C D 4. Product Isolation Cool the reaction mixture. Collect the precipitate by vacuum filtration. C->D E 5. Purification Wash the solid with cold solvent. Recrystallize from a suitable solvent (e.g., ethanol). D->E F 6. Characterization Dry the product and determine yield. Confirm structure (m.p., FTIR, NMR). E->F

Caption: Workflow for phenylhydrazone synthesis.

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 equivalent) and the substituted phenylhydrazine (1 equivalent) in a suitable volume of absolute ethanol (e.g., 30 mL for a 0.02 mol scale reaction).[1][3]

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[1][8]

  • Equip the flask with a reflux condenser and heat the mixture with stirring. The reaction temperature is typically between 60-80°C.[1][3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 3 to 10 hours.[1][3]

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature. The phenylhydrazone product, which is often less soluble, may begin to precipitate.[8]

  • Further cooling in an ice bath or refrigerator can promote complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid with a small amount of cold ethanol or a mixture of ether and petroleum ether to remove soluble impurities.[1][8]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Dry the purified crystals, weigh them to determine the yield, and characterize the compound using methods such as melting point determination, FTIR, and NMR spectroscopy.[1][2]

Specific Protocol: Synthesis of 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol (Compound 4A)

This protocol is adapted from a study by Li, et al., for the synthesis of a phenylhydrazone intermediate.[1]

Reactants:

  • Phenylhydrazine (0.02 mol, 2.16 g)

  • 2,6-dihydroxyacetophenone (0.02 mol, 3.04 g)

  • Anhydrous ethanol (30 mL)

  • Glacial acetic acid (a few drops)

Procedure:

  • Phenylhydrazine and 2,6-dihydroxyacetophenone are dissolved in 30 mL of anhydrous ethanol in a round-bottom flask.

  • A few drops of acetic acid are added as a catalyst.

  • The mixture is stirred at 60°C for 10 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction solution is concentrated under reduced pressure to evaporate the ethanol.

  • Small amounts of ether and petroleum ether are added to the residue, which is then placed in a refrigerator at 4°C overnight to facilitate crystallization.

  • The resulting solid is collected, purified, and characterized.

Expected Results:

  • Yield: 78.3%[1]

  • Melting Point: 118.1–119.7°C[1]

  • Appearance: Solid product[1]

  • Characterization Data (¹H NMR, ¹³C NMR, EI-MS): Detailed spectroscopic data can be found in the cited literature.[1]

Data Presentation: Synthesis of Phenylhydrazone Derivatives

The following table summarizes reaction yields and physical properties for a selection of phenylhydrazone derivatives synthesized from various ketones and substituted hydrazines, as reported in the literature.

Starting KetoneSubstituted HydrazineProductYield (%)Melting Point (°C)Reference
2,6-dihydroxyacetophenonePhenylhydrazine2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol78.3118.1-119.7[1]
Substituted AcetophenonePhenylhydrazine(E)-1-phenyl-2-(1-phenylethylidene) hydrazone40-89Varies[3]
2,6-dihydroxyacetophenone4-Fluorophenylhydrazine2-[1-(2-(4-fluorophenyl)hydrazono)ethyl]benzene-1,3-diol56.2138.7-139.9[1]
2,6-dihydroxyacetophenone4-Chlorophenylhydrazine2-[1-(2-(4-chlorophenyl)hydrazono)ethyl]benzene-1,3-diol59.785.7-87.3[1]
2,6-dihydroxyacetophenone2,4-Dichlorophenylhydrazine2-[1-(2-(2,4-dichlorophenyl)hydrazono)ethyl]benzene-1,3-diol57.185.7-86.9[1]

Applications in Drug Development

The synthesis of phenylhydrazones is a foundational step in the development of various therapeutic agents.

  • Antimicrobial and Antifungal Agents: Many phenylhydrazone derivatives exhibit potent activity against pathogenic fungi and bacteria. For instance, derivatives synthesized from 2,6-dihydroxyacetophenone have shown high activity against plant pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.[1]

  • Anticancer Drug Discovery: The phenylhydrazone scaffold is present in numerous compounds investigated for their anticancer properties.[3][11]

  • Fischer Indole Synthesis: Phenylhydrazones are essential precursors for the Fischer indole synthesis, a key reaction for building the core structure of many pharmaceuticals, including anti-inflammatory drugs (e.g., Indometacin) and antimigraine agents (triptans).[6]

The straightforward and efficient synthesis allows for the rapid generation of diverse compound libraries, which can be screened for desired biological activities, accelerating the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Improving yield in Fischer indole synthesis with electron-deficient hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with electron-deficient hydrazines and encountering challenges in achieving satisfactory yields.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis?

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction is versatile and can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2]

Q2: Why are yields often low when using electron-deficient hydrazines?

Electron-deficient hydrazines, such as those containing nitro (-NO₂) or fluoro (-F) groups, present a significant challenge in the Fischer indole synthesis.[3][4] The electron-withdrawing nature of these substituents deactivates the hydrazine, making the key[5][5]-sigmatropic rearrangement step of the mechanism more difficult.[3] This often necessitates harsher reaction conditions, which can lead to decomposition of starting materials and products, as well as the formation of unwanted side products.[4]

Q3: What are the common side reactions that lower the yield?

The primary competing pathway is the cleavage of the N-N bond in the ene-hydrazine intermediate.[5][6] This cleavage can be promoted by the very conditions required for the cyclization of electron-deficient substrates, leading to byproducts like aniline derivatives instead of the desired indole.[5][6] Polymerization and decomposition under strong acid and high heat are also common issues.[4]

Q4: Which catalysts are recommended for reactions with electron-deficient hydrazines?

The choice of catalyst is critical and often requires empirical optimization.[5] While standard Brønsted acids can be used, Lewis acids are often more effective for these challenging substrates.[2][4] Commonly used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[2][7] In some cases, a mixture of acids, such as acetic acid and hydrochloric acid, has been shown to improve yields.[4]

Troubleshooting Guide for Low Yields

Problem: My synthesis using 4-nitrophenylhydrazine resulted in a yield of less than 10%. What steps can I take to improve it?

Low yields with highly deactivated hydrazines are a common problem. Below is a systematic approach to troubleshoot and optimize your reaction.

1. Verify Starting Material Purity

  • Question: Could impurities in my starting materials be inhibiting the reaction?

  • Answer: Yes, impurities in either the hydrazine or the carbonyl compound can lead to significant side reactions.[5] It is crucial to ensure the purity of your starting materials, for example, by checking the NMR spectrum of the hydrazine or recrystallizing/distilling the reactants before use.

2. Re-evaluate the Catalyst and Reaction Conditions

  • Question: My current conditions (acetic acid, reflux) are not working. What should I try next?

  • Answer: For electron-deficient hydrazines, standard conditions are often insufficient. You should consider the following adjustments:

    • Stronger Acid Catalysis: A switch from a weaker acid like acetic acid to a stronger Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) is often necessary.[1][4] A combination of acetic acid and a stronger mineral acid like HCl has been reported to increase yields from 10% to 30% in some cases.[4]

    • Higher Temperatures: These reactions often require elevated temperatures to proceed.[8] However, be cautious, as prolonged heating can also lead to decomposition.[4]

    • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique to consider. It can significantly reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[9][10]

3. Minimize Side Reactions

  • Question: I see multiple spots on my TLC, including what appears to be aniline byproducts. How can I suppress these?

  • Answer: The formation of aniline derivatives suggests that N-N bond cleavage is a major competing reaction.[5][6] To favor the desired cyclization, you can try:

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate the hydrolysis of intermediates.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. While polar aprotic solvents like DMSO or acetic acid are common, exploring higher-boiling point solvents might be beneficial if higher temperatures are required.[10]

    • One-Pot Procedures: Some modern protocols utilize a one-pot approach where the intermediate hydrazone is not isolated. This can sometimes improve overall efficiency.[11]

Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting a low-yielding Fischer indole synthesis with an electron-deficient hydrazine.

G cluster_conditions Optimization Strategies start Low Yield Observed (<20%) check_purity Verify Purity of Hydrazine & Carbonyl start->check_purity impure Impure Materials check_purity->impure Impure pure Materials are Pure check_purity->pure Pure purify Purify Starting Materials (Recrystallize / Distill) impure->purify purify->check_purity optimize_conditions Optimize Reaction Conditions pure->optimize_conditions lewis_acid Switch to Stronger Lewis Acid (e.g., ZnCl₂, BF₃) optimize_conditions->lewis_acid microwave Use Microwave Irradiation optimize_conditions->microwave temp Increase Temperature (Monitor Decomposition) optimize_conditions->temp check_yield Yield Improved? lewis_acid->check_yield microwave->check_yield temp->check_yield success Success: Isolate Product check_yield->success Yes failure Still Low Yield: Consider Alternative Synthesis Route check_yield->failure No

Caption: A workflow for troubleshooting low-yield Fischer indole synthesis.

Data Presentation: Catalyst Performance

While a direct systematic comparison across various studies is challenging due to differing conditions, the following table summarizes reported yields for the synthesis of nitroindoles to illustrate the impact of the chosen acid catalyst.

Phenylhydrazine ReactantCarbonyl ReactantCatalyst / ConditionsYield (%)Reference
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid, Reflux, 1.5h10%[4]
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid / HCl, 4h30%[4]
PhenylhydrazinePyruvic AcidNot specified (Initial report)Very Low (5%)[10]

Note: This data highlights the significant challenge and the potential for improvement by modifying the acid catalyst system.

Experimental Protocols

Representative Protocol: Microwave-Assisted Synthesis of a Substituted Indole

This protocol is a general guideline for a microwave-assisted Fischer indole synthesis, which can be adapted for electron-deficient substrates by optimizing temperature and time.

Materials:

  • Substituted phenylhydrazine (1.0 equiv)

  • Ketone or aldehyde (1.1 equiv)

  • Catalyst (e.g., Zinc Chloride, 1.2 equiv)

  • Solvent (e.g., Acetic Acid or a high-boiling point solvent like DMSO)

  • Microwave synthesis vial

Procedure:

  • Preparation: To a clean, dry microwave synthesis vial equipped with a magnetic stir bar, add the substituted phenylhydrazine (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetic acid, 3-5 mL per mmol of hydrazine) followed by the Lewis acid catalyst (e.g., ZnCl₂, 1.2 equiv).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by carefully adding the mixture to a beaker of ice-water.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Mechanistic Insight: Competing Reaction Pathways

Understanding the competing reaction pathways is key to optimizing the synthesis. The desired reaction involves a[5][5]-sigmatropic rearrangement, while the primary side reaction is N-N bond cleavage.

G start Protonated Ene-Hydrazine Intermediate path_a [3,3]-Sigmatropic Rearrangement start->path_a Desired Pathway (Favored by mild conditions) path_b Heterolytic N-N Bond Cleavage start->path_b Competing Pathway (Favored by harsh conditions & electron-donating groups) intermediate_a Diimine Intermediate path_a->intermediate_a intermediate_b Aniline + Iminylcarbocation path_b->intermediate_b product Desired Indole Product intermediate_a->product Cyclization & NH₃ Elimination byproduct Side Products intermediate_b->byproduct

Caption: Competing pathways in the Fischer indole synthesis.

References

Technical Support Center: 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in experimental settings.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to address specific problems that may arise during your experiments.

Q1: I am observing a reddish-brown discoloration in my reaction mixture when using this compound. What could be the cause?

A1: A reddish-brown color often indicates the formation of an azobenzene derivative, a common oxidation byproduct of phenylhydrazines. This can occur under several conditions:

  • Exposure to Air (Oxygen): Phenylhydrazines are susceptible to aerial oxidation. If your reaction is run open to the atmosphere for extended periods, or if the solvent is not properly degassed, oxidation can occur.

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvents can lead to the formation of the colored azobenzene byproduct.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.

Troubleshooting:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.

  • Reagent Purity: Verify the purity of your other reagents to exclude the presence of oxidizing contaminants.

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.

Q2: My reaction is not going to completion, and I am isolating unreacted starting material along with a byproduct that has a different polarity. What could this byproduct be?

A2: A common side reaction is the reduction of this compound to 3-(trifluoromethyl)aniline. This is particularly relevant if your reaction conditions involve reducing agents or if the synthesis of the starting material itself was not optimal.

Troubleshooting:

  • Check Synthesis Purity: If you synthesized the this compound, be aware that extended reduction times during its preparation can lead to the formation of 3-(trifluoromethyl)aniline as an impurity.

  • Reaction Conditions: Evaluate your current reaction setup for any unintended sources of reduction.

  • Purification: The polarity difference between the desired product and 3-(trifluoromethyl)aniline should allow for separation by column chromatography.

Q3: In my Fischer indole synthesis using this compound, I am getting a complex mixture of products and a low yield of the desired indole. What are the likely side reactions?

A3: The Fischer indole synthesis, while powerful, can be prone to side reactions, especially under harsh acidic conditions or at high temperatures.[1][2] Long reaction times under reflux can lead to decomposition, oxidation, and polymerization of the indole product.

Potential Side Reactions in Fischer Indole Synthesis:

  • Incomplete Cyclization: The intermediate phenylhydrazone may not fully cyclize to the indole.

  • Rearrangement and Isomerization: Depending on the ketone used, alternative cyclization pathways can lead to isomeric indole products.

  • Polymerization: The formed indole can be susceptible to acid-catalyzed polymerization, especially if it is electron-rich.

  • Oxidation: As mentioned previously, oxidation of the starting hydrazine or the final indole product can occur.

  • Decomposition: At high temperatures, the starting material or intermediates can decompose.

Troubleshooting:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are critical.[1] Experiment with different acids and concentrations to find the optimal conditions for your specific substrate.

  • Temperature and Reaction Time: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

  • Protecting Groups: If the indole product is particularly sensitive, consider if a protecting group strategy is applicable.

Quantitative Data on Side Reactions

While specific quantitative data for all possible side reactions of this compound is not extensively documented in a single source, the following table summarizes qualitative trends and provides a framework for understanding potential impurity levels.

Side ReactionCommon Conditions Favoring FormationPotential Impurity LevelMitigation Strategies
Oxidation to Azobenzene Derivative Exposure to air, presence of oxidizing agents, high temperatures.Can be significant if proper inert techniques are not used.Conduct reactions under an inert atmosphere, use degassed solvents.
Reduction to 3-(Trifluoromethyl)aniline Presence of reducing agents, extended reduction time during synthesis.Can be a notable impurity in the starting material if not synthesized carefully.Ensure complete consumption of reducing agents; purify the starting material.
Fischer Indole Synthesis Byproducts Harsh acidic conditions, high temperatures, prolonged reaction times.Highly variable, can be the major pathway if not optimized.Optimize acid catalyst, temperature, and reaction time; monitor reaction progress.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a general guideline for the Fischer indole synthesis using this compound. Optimization of specific parameters will be necessary for different substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) if not already present.

    • Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC or LC-MS).

    • The phenylhydrazone can be isolated by filtration or extraction, or used directly in the next step.

  • Indole Cyclization:

    • To the phenylhydrazone (or the crude reaction mixture from the previous step), add the chosen acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂).

    • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water or a basic solution (e.g., aqueous sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Note: This method will likely need to be optimized for the specific impurities you are trying to resolve.

Visualizations

Side_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_fischer Fischer Indole Synthesis main 3-(Trifluoromethyl)phenylhydrazine Hydrochloride azobenzene Azobenzene Derivative main->azobenzene O2, heat aniline 3-(Trifluoromethyl)aniline main->aniline [H] ketone Ketone/Aldehyde indole Desired Indole Product ketone->indole Acid, heat byproducts Decomposition/ Polymerization/ Isomers indole->byproducts Harsh Conditions

Caption: Major side reaction pathways of 3-(Trifluoromethyl)phenylhydrazine HCl.

Fischer_Indole_Workflow start Start step1 Mix 3-(CF3)phenylhydrazine HCl and Ketone/Aldehyde start->step1 step2 Form Phenylhydrazone Intermediate step1->step2 step3 Add Acid Catalyst and Heat step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Work-up and Extraction decision->step5 Yes step6 Purification (Chromatography) step5->step6 end Pure Indole Product step6->end

References

Technical Support Center: Purification of Trifluoromethylated Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoromethylated hydrazines. It covers common purification challenges and offers detailed protocols for standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for trifluoromethylated hydrazines?

A1: The primary methods for purifying trifluoromethylated hydrazines and their derivatives are:

  • Column Chromatography: Widely used for a range of derivatives, typically on silica gel with solvent systems like petroleum ether/ethyl acetate or hexanes/ethyl acetate.[1][2] For sensitive compounds, alternative stationary phases like neutral alumina or deactivated silica may be necessary.[3]

  • Crystallization/Recrystallization: An effective method for solid compounds. Purification is achieved by dissolving the compound in a hot solvent and allowing it to cool slowly, forming pure crystals.[4][5]

  • Filtration/Washing: For compounds that can be precipitated as salts (e.g., hydrochlorides), purification can often be achieved by filtering the solid and washing it with appropriate solvents to remove impurities.[1]

Q2: My trifluoromethylated hydrazine seems to be decomposing during my experiment or purification. Why is this happening?

A2: The stability of trifluoromethylated hydrazines varies greatly depending on their structure.

  • Parent Trifluoromethylhydrazine (CF₃NHNH₂): This compound is notably unstable. The free base is less stable than its hydrochloride salt.[1] The HCl salt itself has a limited shelf life, with a half-life of about 6 hours in solutions like DMSO and methanol, and significant decomposition observed in the solid state after 10 days.[1] Decomposition likely proceeds through the elimination of hydrogen fluoride (HF).[1]

  • Substituted N-CF₃ Hydrazines: In contrast, many derivatized N-CF₃ hydrazines, such as those with aryl or Boc-protecting groups, are remarkably robust and can withstand a wide range of conditions, including strong acids, bases, and high temperatures.[6][7] If you are observing decomposition, it may be due to the specific functionalities on your molecule or the use of a transient, unstable intermediate during synthesis.[1]

Q3: How can I effectively monitor the progress of my purification and assess the final purity?

A3: A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring column chromatography, allowing for quick checks of fraction purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm the presence of the desired product and identify potential impurities during reactions and purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for structural confirmation and purity assessment. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group and identifying fluorine-containing impurities.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the purified compound.[1]

Q4: What are the key safety precautions when handling these compounds?

A4: Hydrazine-containing compounds should be handled with care as they can be potentially mutagenic, carcinogenic, and flammable or explosive.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for the specific compound and related reagents before starting any experiment.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of trifluoromethylated hydrazines.

Issue 1: Low or No Recovery After Silica Gel Chromatography
Possible Cause Recommended Solution
Compound Decomposition on Silica Silica gel is acidic and can cause degradation of sensitive compounds. Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If decomposition occurs, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or switching to neutral alumina.[3]
Compound is Irreversibly Adsorbed Highly polar compounds can bind strongly to silica gel. Ensure your eluent is polar enough to move the compound off the column. If the compound remains at the baseline even with highly polar solvents, reverse-phase chromatography may be a better option.
Compound is Highly Volatile Some low molecular weight trifluoromethylated compounds can be volatile. Avoid excessive heat during solvent removal on the rotary evaporator. Use lower temperatures and pressures.
Fractions are Too Dilute to Detect If you cannot see your compound by TLC, try combining and concentrating the fractions where you expected the compound to elute.[3]
Issue 2: Product Fails to Crystallize or "Oils Out"
Possible Cause Recommended Solution
Presence of Impurities Oily impurities can inhibit crystal formation. Try purifying the material by column chromatography first to remove contaminants.
Incorrect Solvent Choice The ideal solvent should dissolve the compound when hot but not when cold.[8] Perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, ethanol, water, toluene) to find the best system. A two-solvent system (one "soluble" solvent, one "insoluble" solvent) can also be effective.[5][9]
Solution is Supersaturated or Cooling Too Quickly Rapid cooling often leads to an oil or amorphous solid instead of crystals. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal of the pure compound, or allowing the solution to cool very slowly by insulating the flask.
Compound's Melting Point is Below Solvent Boiling Point If the compound's melting point is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil. Add slightly more "soluble" solvent to keep it dissolved longer as it cools.

Quantitative Data Summary

The following table summarizes purification data for representative trifluoromethylated hydrazines from cited literature.

CompoundPurification MethodYieldPurity AnalysisReference
Di-tert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylateColumn Chromatography (SiO₂, petroleum ether/ethyl acetate)62%TLC, NMR[1]
Trifluoromethylhydrazine HydrochlorideFiltration and drying under vacuum33%TLC[1]
N-CF₃ Carbamoyl Azide DerivativeFiltration over celite98% (quantitative)X-ray Crystallography[6]
N-CF₃ Hydrazine DerivativeMicrowave-assisted reaction (no column chromatography)65%-[6]
3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazoleColumn Chromatography (0%–50% EtOAc/hexanes)72%LCMS, NMR[1]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol is adapted from the purification of N-CF₃-substituted pyrazoles.[1]

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica to prevent disruption.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions containing your product, and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Recrystallization (Single Solvent)

This is a general protocol for purifying a solid compound.[5][8]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate), and add more hot solvent in small portions until the solid just dissolves.[8]

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Visualized Workflows

Purification_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Outcome Crude Crude Trifluoromethylated Hydrazine Product IsSolid Is the compound a solid? Crude->IsSolid Chroma Column Chromatography (Silica or Alumina) IsSolid->Chroma  No / Oily Solid   Crystal Recrystallization IsSolid->Crystal  Yes Distill Distillation / Kugelrohr (for volatile liquids) Chroma->Distill If liquid Pure Pure Compound Chroma->Pure Crystal->Pure Distill->Pure Troubleshooting_Crystallization cluster_oil Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting No Crystals Start Attempt Recrystallization Result What is the result? Start->Result OiledOut Compound 'Oiled Out' Result->OiledOut Oil forms NoCrystals No Crystals Form Result->NoCrystals Clear solution remains Success Pure Crystals Formed Result->Success Crystals form Reheat Reheat and add more 'soluble' solvent OiledOut->Reheat TooMuchSolvent Is there too much solvent? NoCrystals->TooMuchSolvent CoolSlow Cool solution more slowly Reheat->CoolSlow CoolSlow->Result Re-attempt BoilOff Boil off some solvent TooMuchSolvent->BoilOff Yes Induce Induce Crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No BoilOff->Result Re-attempt Induce->Result Re-attempt

References

Technical Support Center: Optimizing Phenylhydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phenylhydrazone formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for phenylhydrazone formation, and why is it so critical?

A1: The formation of phenylhydrazones is a pH-sensitive reaction that is typically acid-catalyzed.[1] The optimal pH is generally in the mildly acidic range of 4 to 6.[1][2] This is because the reaction involves a two-step mechanism: the initial nucleophilic attack of the phenylhydrazine on the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate.[2][3]

  • Below pH 4: The hydrazine nucleophile becomes excessively protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group.

  • Above pH 6: There is an insufficient concentration of acid to effectively catalyze the dehydration of the carbinolamine intermediate, which then becomes the rate-determining step.[2]

Therefore, maintaining a mildly acidic pH is crucial for balancing these two steps and achieving an optimal reaction rate.

Q2: What are the best catalysts for this reaction?

A2: Weak acids are generally the most effective catalysts for phenylhydrazone formation. Acetic acid is commonly used in catalytic amounts.[4][5] Other carboxylic acids like formic acid, chloroacetic acid, and cyanoacetic acid can also be employed.[3][6] The catalyst's role is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the phenylhydrazine.

Q3: Which solvents are recommended for phenylhydrazone synthesis?

A3: Protic solvents are generally preferred as they can help to solvate the transition state and facilitate proton transfer. Ethanol and methanol are the most commonly used solvents.[4][5] In some cases, reactions can be carried out in aqueous ethanol.[2] The choice of solvent may also depend on the solubility of the starting materials and the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of phenylhydrazone formation can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a simple and effective method to observe the disappearance of the starting materials (aldehyde or ketone and phenylhydrazine) and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the reactants and products in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to the phenylhydrazone product, such as the characteristic N-H proton signal.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Unfavorable pH: The reaction is too slow at neutral or high pH.Adjust the pH to the optimal range of 4-6 using a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.Increase the reaction temperature (e.g., reflux) and/or extend the reaction time.[4]
Poor Quality of Reagents: Impurities in the aldehyde/ketone or phenylhydrazine can inhibit the reaction. Phenylhydrazine can degrade upon exposure to air and light.[7]Use freshly purified starting materials. Phenylhydrazine can be purified by distillation under reduced pressure.[8]
Formation of Side Products Azine Formation: The phenylhydrazone product can react with a second molecule of the aldehyde or ketone.Use a 1:1 molar ratio of the carbonyl compound and phenylhydrazine. Consider adding the carbonyl compound dropwise to the phenylhydrazine solution to avoid localized excess.
Oxidation/Decomposition of Phenylhydrazine: Phenylhydrazine can be oxidized, especially in the presence of air, leading to colored impurities.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Product is an Oil or Difficult to Crystallize Presence of Impurities: Small amounts of impurities can inhibit crystallization.Purify the crude product using column chromatography.[10]
Formation of E/Z Isomers: The product may exist as a mixture of geometric isomers, which can sometimes hinder crystallization.The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[11] Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water, or hexane/ethyl acetate) may selectively crystallize one isomer.[10]
Product is inherently low melting: Some phenylhydrazones have low melting points and exist as oils at room temperature.[12]If the product is intended for a subsequent step, it may be used directly as a crude oil after removing the solvent. If a solid is required, trituration with a non-polar solvent like cold pentane or hexane may induce solidification.[10]
Product Decomposes on Standing Residual Acid: Traces of the acid catalyst can promote hydrolysis or other decomposition pathways.[9]Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup before final purification. Ensure the product is thoroughly dried.
Air/Light Sensitivity: Phenylhydrazones can be susceptible to oxidation or isomerization upon exposure to air and light.Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[9][12]

Experimental Protocols

General Procedure for Phenylhydrazone Synthesis

A typical experimental procedure for the synthesis of a phenylhydrazone is as follows:

  • Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4][5]

  • Add phenylhydrazine (1 equivalent) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (a few drops).[4][5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.[4]

  • Collect the solid product by filtration and wash with a small amount of cold solvent.[4]

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenylhydrazone.[10]

Table 1: Summary of Typical Reaction Conditions

ParameterConditionRationale
Reactant Ratio 1:1 (Carbonyl:Phenylhydrazine)To minimize the formation of azine byproducts.
Catalyst Catalytic amount of weak acid (e.g., acetic acid)To maintain an optimal pH of 4-6 for the reaction.[1][2]
Solvent Protic solvent (e.g., ethanol, methanol)To facilitate proton transfer and solvate the transition state.[4]
Temperature Room temperature to refluxTo increase the reaction rate, especially for less reactive ketones.[4]
Reaction Time Varies (minutes to hours)Depends on the reactivity of the substrates. Monitor by TLC.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carbonyl Compound in Ethanol B Add Phenylhydrazine (1 equiv.) A->B C Add Catalytic Acetic Acid B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Induce Crystallization E->F Reaction Complete G Filter and Wash with Cold Solvent F->G H Recrystallize (if necessary) G->H I Dry Product H->I J J I->J Pure Phenylhydrazone troubleshooting_workflow start Low or No Yield check_pH Is the pH mildly acidic (4-6)? start->check_pH adjust_pH Adjust pH with catalytic acid check_pH->adjust_pH No check_reactivity Is the carbonyl compound a ketone? check_pH->check_reactivity Yes adjust_pH->check_reactivity increase_temp_time Increase temperature and/or reaction time check_reactivity->increase_temp_time Yes check_reagents Are the reagents pure? check_reactivity->check_reagents No increase_temp_time->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

References

Common experimental issues with phenylhydrazine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common experimental issues encountered with phenylhydrazine and its reagents.

Frequently Asked Questions (FAQs)

1. What is the difference between phenylhydrazine and phenylhydrazine hydrochloride?

Phenylhydrazine is a free base, an oily liquid that can solidify at cool ambient temperatures and is susceptible to degradation upon exposure to air and light. Phenylhydrazine hydrochloride is the corresponding salt, which is a more stable, crystalline solid.[1] For many applications, the hydrochloride salt can be used directly, or the free base can be generated in situ by adding a mild base.[1]

2. How should phenylhydrazine and its hydrochloride salt be stored?

Both compounds are sensitive to light and air.[2] Phenylhydrazine, in particular, can darken from a pale yellow to a dark red upon exposure.[3][4]

  • Phenylhydrazine: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and in a cool, well-ventilated area.[5]

  • Phenylhydrazine hydrochloride: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from direct sunlight.[6]

3. What are the primary safety concerns when working with phenylhydrazine?

Phenylhydrazine is toxic and can be absorbed through the skin, inhaled, or ingested.[2] It is a suspected carcinogen and can cause contact dermatitis, hemolytic anemia, and damage to the liver and kidneys.[2][3] Always handle phenylhydrazine and its salts in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

4. In which solvents are phenylhydrazine and its hydrochloride salt soluble?

  • Phenylhydrazine: Sparingly soluble in water, but miscible with ethanol, diethyl ether, chloroform, and benzene.[3][4]

  • Phenylhydrazine hydrochloride: Soluble in water and alcohol, but insoluble in ether.[7][8]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyPhenylhydrazinePhenylhydrazine Hydrochloride
Formula C₆H₈N₂C₆H₉ClN₂
Molar Mass 108.14 g/mol 144.61 g/mol
Appearance Pale yellow oily liquid or crystals[4][9]White to yellowish crystals
Melting Point 19.5 °C[3][4]250-254 °C (decomposition)[6]
Boiling Point 243.5 °C (decomposition)[3][4]Decomposes
Solubility Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene[3][4]Soluble in water and alcohol[7][8]

Table 2: Toxicological Data

SubstanceRouteSpeciesLD50
PhenylhydrazineOralRat188 mg/kg[10]
PhenylhydrazineOralMouse175 mg/kg[3][10]
PhenylhydrazineOralGuinea Pig80 mg/kg[3][10]
Phenylhydrazine HydrochlorideOralMouse2100 mg/kg[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction but can be sensitive to reaction conditions.

Possible Causes and Solutions:

  • Improper Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.[12]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[13] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[12] The proportion of products can vary with the acid concentration.[14]

  • Suboptimal Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[12]

    • Solution: The optimal temperature is substrate-dependent. Begin with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Decomposition of Starting Material: Phenylhydrazine and some aldehydes or ketones can be unstable under strongly acidic conditions.

    • Solution: Add the acid catalyst portion-wise or use a milder catalyst. Ensure the purity of your starting materials.

  • Formation of Side Products: Common side reactions include aldol condensations of the carbonyl component and Friedel-Crafts type reactions.[12]

    • Solution: Adjust the reaction temperature and catalyst. Purification can be challenging; consider alternative chromatographic techniques if standard silica gel chromatography is ineffective.[12]

Issue 2: Phenylhydrazine Reagent has Darkened

Possible Cause and Solution:

  • Oxidation and Degradation: Phenylhydrazine is sensitive to air and light, leading to oxidation and the formation of colored impurities.[2]

    • Solution: While slightly discolored reagent may still be usable for some applications, for sensitive reactions, it is best to purify the phenylhydrazine. This can be achieved by vacuum distillation. Store the purified reagent under an inert atmosphere and protected from light.

Issue 3: Difficulty in Forming Phenylhydrazone

The formation of the phenylhydrazone is the initial step in the Fischer indole synthesis and other reactions.

Possible Causes and Solutions:

  • Steric Hindrance: Highly hindered ketones may react slowly.

    • Solution: Increase the reaction time and/or temperature. Consider using a more reactive derivative if available.

  • Unfavorable Equilibrium: Phenylhydrazone formation is a reversible reaction.

    • Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.

  • Incorrect pH: The reaction rate is pH-dependent.

    • Solution: The reaction is typically carried out in a slightly acidic medium, such as acetic acid, to facilitate the initial nucleophilic attack and subsequent dehydration.

Experimental Protocols

Key Experiment 1: Fischer Indole Synthesis (General Protocol)

This protocol is adapted from established procedures for the synthesis of substituted indoles.[15]

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)

  • High-boiling solvent (optional, e.g., toluene, xylene)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the phenylhydrazine and the carbonyl compound. If using a solvent, dissolve the reactants in the chosen solvent.

  • Catalyst Addition: Carefully add the acid catalyst to the reactant mixture with stirring. For solid catalysts like zinc chloride, ensure it is finely powdered and well-dispersed.[15] For viscous liquid catalysts like polyphosphoric acid, add it with vigorous stirring.[15]

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically between 100-180 °C) with continuous stirring.[15]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[15] Cautiously add crushed ice and water to the residue and stir until a solid product precipitates.[15]

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.[15]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure indole derivative.[15]

Key Experiment 2: Osazone Formation from a Reducing Sugar

This protocol is for the identification of reducing sugars through the formation of characteristic osazone crystals.[16]

Materials:

  • Carbohydrate (e.g., glucose, fructose) (0.5 g)

  • Phenylhydrazine hydrochloride (0.4 g)

  • Crystalline sodium acetate (0.6 g)

  • Distilled water

  • 50% Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation: In a large test tube, dissolve the phenylhydrazine hydrochloride and sodium acetate in 4-5 mL of distilled water.[16]

  • Sugar Solution: In a separate container, dissolve the carbohydrate in 3-4 mL of distilled water.[16]

  • Reaction Mixture: Add the phenylhydrazine/sodium acetate solution to the sugar solution in the test tube.[16]

  • Heating: Loosely stopper the test tube and place it in a boiling water bath.[16] Note the time.

  • Observation: Periodically agitate the test tube gently.[16] Observe the time taken for the formation of a yellow precipitate (the osazone).

  • Isolation: Once precipitation is complete, remove the test tube from the water bath and allow it to cool to room temperature. Filter the osazone crystals.

  • Purification: Recrystallize the crude osazone from 50% ethanol.[16]

  • Analysis: The crystalline shape and melting point of the osazone, along with its formation time, can be used to identify the original sugar.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_end Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Ammonia_Elim Ammonia Elimination Cyclization->Ammonia_Elim Indole Indole Derivative Ammonia_Elim->Indole - NH₃ Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity VaryCatalyst Vary Acid Catalyst (Type & Concentration) CheckPurity->VaryCatalyst If pure OptimizeTemp Optimize Reaction Temperature VaryCatalyst->OptimizeTemp CheckSideRxns Analyze for Side Products (TLC, NMR) OptimizeTemp->CheckSideRxns Purification Modify Purification Strategy CheckSideRxns->Purification If side products present Success Improved Yield CheckSideRxns->Success If no side products Purification->Success Reagent_Stability_Issues Reagent Phenylhydrazine (Pale Yellow) Exposure Exposure to Air & Light Reagent->Exposure Degradation Oxidation & Degradation Exposure->Degradation Darkened Darkened Reagent (Red-Brown) Degradation->Darkened Troubleshooting Troubleshooting Darkened->Troubleshooting Purify Purify by Vacuum Distillation Troubleshooting->Purify Store Store Under Inert Atmosphere & Protect from Light Troubleshooting->Store

References

Stability and degradation of 3-(Trifluoromethyl)phenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving 3-(Trifluoromethyl)phenylhydrazine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing 3-(Trifluoromethyl)phenylhydrazine HCl to ensure its stability?

A1: To maintain the integrity of 3-(Trifluoromethyl)phenylhydrazine HCl, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The compound is sensitive to air, light, and moisture. For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Room temperature storage is generally acceptable for the solid hydrochloride salt.

Q2: How stable is 3-(Trifluoromethyl)phenylhydrazine HCl once it is in solution?

A2: Solutions of phenylhydrazine derivatives are susceptible to decomposition, especially when exposed to air and light. The stability in solution is dependent on the solvent, pH, and temperature. Acidic conditions generally improve the stability of hydrazines. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be stored under an inert atmosphere, protected from light, and refrigerated.

Q3: What are the likely degradation products of 3-(Trifluoromethyl)phenylhydrazine HCl?

A3: While specific degradation pathways for 3-(Trifluoromethyl)phenylhydrazine HCl are not extensively documented, phenylhydrazines, in general, are prone to oxidation. Degradation can proceed through the formation of phenyldiazene and phenyl radicals. This can lead to the formation of 3-(trifluoromethyl)aniline, nitrogen gas, and other coupling byproducts. The presence of the electron-withdrawing trifluoromethyl group may influence the rate and pathway of degradation.

Q4: Can I use 3-(Trifluoromethyl)phenylhydrazine (the free base) instead of the hydrochloride salt?

A4: While the free base can be used, the hydrochloride salt is generally more stable and easier to handle due to its solid nature and reduced sensitivity to air oxidation. If the free base is required for a specific reaction, it can be generated from the hydrochloride salt by neutralization with a suitable base just prior to use.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 3-(Trifluoromethyl)phenylhydrazine HCl.

Issue 1: Reaction Failure or Low Yield

Symptoms:

  • Starting material is not consumed or is only partially consumed.

  • The desired product is not formed or is formed in a very low yield.

Potential Causes & Solutions:

CauseRecommended Action
Degradation of the Reagent Use a fresh bottle of 3-(Trifluoromethyl)phenylhydrazine HCl or assess the purity of the existing stock using a suitable analytical method like HPLC or NMR. Ensure proper storage conditions have been maintained.
Instability in Reaction Conditions If the reaction is run at elevated temperatures or for a prolonged duration, the reagent may be degrading. Consider running the reaction at a lower temperature or for a shorter time. Monitor the reaction progress closely by TLC or LC-MS.
Incompatibility with other Reagents Phenylhydrazines are incompatible with strong oxidizing agents. Review all reagents in the reaction mixture for potential incompatibilities.
Incorrect Stoichiometry Accurately weigh the reagent and ensure the correct molar ratios are used.
Issue 2: Formation of Colored Impurities or Tar

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Isolation of the desired product is difficult due to the presence of tarry byproducts.

Potential Causes & Solutions:

CauseRecommended Action
Oxidation of the Hydrazine Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
Side Reactions at High Temperatures High temperatures can promote the decomposition of phenylhydrazines. Attempt the reaction at a lower temperature.
Presence of Metal Impurities Trace metal ions can catalyze the oxidation of hydrazines. Use high-purity solvents and reagents.
Issue 3: Inconsistent Reaction Results

Symptoms:

  • Difficulty in reproducing results from a previous experiment or a literature procedure.

Potential Causes & Solutions:

CauseRecommended Action
Variability in Reagent Quality The purity of 3-(Trifluoromethyl)phenylhydrazine HCl can vary between batches and suppliers. It is good practice to verify the purity of a new batch before use.
Sensitivity to Air and Moisture Even small amounts of air or moisture can affect the reaction. Ensure all glassware is thoroughly dried and the reaction is set up under strictly anhydrous and inert conditions.
Subtle Changes in Reaction Conditions Small variations in temperature, reaction time, or the rate of addition of reagents can impact the outcome. Maintain consistent and well-controlled experimental parameters.

Stability Data Summary

ConditionStabilityRecommendations
Solid State (as HCl salt) Generally stable when protected from air, light, and moisture.Store in a tightly sealed container under an inert atmosphere in a cool, dark, dry place.
In Solution Prone to decomposition, especially when exposed to air and light.Prepare solutions fresh before use. If short-term storage is necessary, keep under an inert atmosphere, protected from light, and refrigerated.
Elevated Temperature Susceptible to thermal degradation.Avoid prolonged heating. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.
Presence of Oxidizing Agents Incompatible; will be readily oxidized.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Assessing Purity by HPLC

This protocol provides a general method for determining the purity of 3-(Trifluoromethyl)phenylhydrazine HCl. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(Trifluoromethyl)phenylhydrazine HCl.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, start with 20% acetonitrile and ramp up to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagent Check Reagent Quality - Purity (HPLC/NMR) - Proper Storage start->check_reagent review_conditions Review Reaction Conditions - Inert Atmosphere? - Anhydrous? - Temperature? start->review_conditions check_compatibility Check Reagent Compatibility - Oxidizing Agents? start->check_compatibility reagent_ok Reagent OK check_reagent->reagent_ok conditions_ok Conditions OK review_conditions->conditions_ok compatibility_ok Compatibility OK check_compatibility->compatibility_ok reagent_ok->review_conditions Yes use_new_reagent Use Fresh Reagent reagent_ok->use_new_reagent No conditions_ok->check_compatibility Yes optimize_conditions Optimize Conditions - Lower Temperature - Degas Solvents conditions_ok->optimize_conditions No remove_incompatible Remove/Replace Incompatible Reagents compatibility_ok->remove_incompatible No end Problem Resolved compatibility_ok->end Yes use_new_reagent->end optimize_conditions->end remove_incompatible->end

Caption: Troubleshooting workflow for experiments with 3-(Trifluoromethyl)phenylhydrazine HCl.

degradation_pathway compound 3-(Trifluoromethyl)phenylhydrazine (C₇H₇F₃N₂) diazene 3-(Trifluoromethyl)phenyldiazene compound->diazene Oxidation (Air, Light, Heat) radical 3-(Trifluoromethyl)phenyl Radical diazene->radical n2 N₂ Gas diazene->n2 aniline 3-(Trifluoromethyl)aniline radical->aniline byproducts Coupling Byproducts radical->byproducts

Caption: A potential degradation pathway for 3-(Trifluoromethyl)phenylhydrazine.

Technical Support Center: Overcoming Low Reactivity of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of substituted phenylhydrazines in chemical synthesis, with a particular focus on the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted phenylhydrazine showing low reactivity in the Fischer indole synthesis?

A1: The reactivity of substituted phenylhydrazines is significantly influenced by the electronic properties and steric bulk of the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, halogen) decrease the nucleophilicity of the hydrazine moiety, slowing down the initial hydrazone formation and potentially hindering the subsequent acid-catalyzed cyclization.[1][2] Conversely, electron-donating groups (e.g., methyl, methoxy) can increase nucleophilicity but may also lead to unwanted side reactions, such as N-N bond cleavage, especially if the carbonyl partner also has electron-donating groups.[3][4]

  • Steric Hindrance: Bulky substituents on the phenylhydrazine, particularly in the ortho position, can sterically hinder the approach to the carbonyl compound and impede the necessary conformational changes during the cyclization step.[3]

Q2: What are the key steps in the Fischer indole synthesis mechanism?

A2: The Fischer indole synthesis involves several key steps:[5][6]

  • Hydrazone Formation: The substituted phenylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.

Q3: How does the choice of acid catalyst affect the reaction?

A3: The acid catalyst is critical and its choice can significantly impact the reaction's success.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[6][8] Weaker acids may be insufficient for unreactive substrates, while overly strong acids can lead to degradation. For phenylhydrazines with electron-donating groups that are prone to N-N bond cleavage, a milder Lewis acid like ZnCl₂ might be preferable.[9] Catalyst screening is often necessary to find the optimal conditions for a specific substrate combination.[8]

Q4: Can microwave irradiation improve the reaction outcome?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool to overcome low reactivity.[10] Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture, often leading to cleaner reactions with fewer side products.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Low intrinsic reactivity of the substituted phenylhydrazine (e.g., presence of strong electron-withdrawing groups) Increase reaction temperature, but monitor for decomposition.[8] Switch to a stronger acid catalyst (e.g., polyphosphoric acid).[8] Employ microwave-assisted synthesis to enhance reaction rates.[10]
Steric hindrance from bulky substituents Use a less sterically hindered ketone or aldehyde if possible. Consider using a solid acid catalyst to provide a surface for the reaction.[12] High-temperature or microwave conditions may help overcome the activation barrier.
Inappropriate acid catalyst Screen a panel of both Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂).[8] The optimal catalyst is substrate-dependent.
Substrate decomposition If starting materials or the product are unstable at high temperatures, try a lower reaction temperature for a longer duration.[8] Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Poor quality of starting materials Ensure the purity of the phenylhydrazine and carbonyl compound, as impurities can inhibit the reaction or lead to side products.[3]
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause Recommended Solution
N-N bond cleavage This is common with electron-donating groups on the phenylhydrazine.[3] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) and moderate temperatures.[9]
Formation of regioisomers with unsymmetrical ketones The regioselectivity is influenced by the acidity of the medium. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9] Modifying the steric bulk of the ketone can also direct cyclization.
Aldol condensation of the carbonyl partner This can be a competing reaction under acidic conditions.[3] Consider a one-pot procedure where the hydrazone is formed under milder conditions before the addition of a stronger acid for the cyclization step.[8]

Data Presentation

Table 1: Effect of Substituents on the Yield of Fischer Indole Synthesis

Phenylhydrazine SubstituentKetoneAcid CatalystReaction ConditionsYield (%)Reference
p-Tolyl (electron-donating)Isopropyl methyl ketoneAcetic acidReflux, 2.25 hHigh (not specified)[5]
o-Tolyl (electron-donating)Isopropyl methyl ketoneAcetic acidRoom temp.High (not specified)[5][13]
m-Tolyl (electron-donating)Isopropyl methyl ketoneAcetic acidRoom temp.High (not specified)[5][13]
o-Nitro (electron-withdrawing)2-MethylcyclohexanoneAcetic acidReflux, 24 h51[14]
p-Nitro (electron-withdrawing)2-MethylcyclohexanoneAcetic acidRefluxNot successful[5][13]
o-Nitro (electron-withdrawing)Isopropyl methyl ketoneAcetic acid/HCl-Successful[5][13]
p-Nitro (electron-withdrawing)Isopropyl methyl ketoneAcetic acid/HCl-Successful[5][13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Ketone or aldehyde (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) as catalyst

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Microwave vial

Procedure:

  • To a microwave vial, add the substituted phenylhydrazine hydrochloride, the carbonyl compound, and the p-TSA catalyst.

  • Add the chosen solvent to achieve the desired concentration.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Screening for a Low-Reactivity Phenylhydrazine

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • Carbonyl compound (1.0 eq)

  • A selection of acid catalysts (e.g., p-TsOH, ZnCl₂, PPA, Amberlyst-15)[12]

  • A suitable high-boiling solvent (e.g., toluene, xylenes)

  • Small-scale reaction vessels (e.g., reaction tubes)

Procedure:

  • Set up a parallel reaction array. In each reaction vessel, place the substituted phenylhydrazine and the carbonyl compound.

  • To each vessel, add a different acid catalyst (e.g., 10 mol%).

  • Add the solvent to each vessel.

  • Heat the reactions to a consistent temperature (e.g., 110 °C) with stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 8, and 24 hours) using TLC.

  • Compare the TLC profiles to identify the catalyst that provides the highest conversion to the desired product with the fewest side products.

  • The most promising catalyst can then be used for a larger-scale reaction with further optimization of temperature and reaction time.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization + H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic Cyclization Aromatization & Cyclization Sigmatropic->Cyclization Elimination Ammonia Elimination Cyclization->Elimination Indole Substituted Indole Elimination->Indole - NH₃ Acid Acid Catalyst (Brønsted or Lewis) Acid->Hydrazone

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Low or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity SideReactions Side Reactions Observed Start->SideReactions Complex Mixture CheckPurity->Start Impure OptimizeCatalyst Optimize Acid Catalyst (Brønsted vs. Lewis) CheckPurity->OptimizeCatalyst Pure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) OptimizeCatalyst->OptimizeConditions UseMicrowave Employ Microwave Synthesis OptimizeConditions->UseMicrowave Still Low Yield Success Successful Synthesis OptimizeConditions->Success Improved Yield UseMicrowave->Success ModifyCatalyst Modify Catalyst/ Conditions SideReactions->ModifyCatalyst IsolateIntermediate Isolate Hydrazone Intermediate ModifyCatalyst->IsolateIntermediate ModifyCatalyst->Success Improved Selectivity IsolateIntermediate->Success

Caption: Troubleshooting workflow for low reactivity.

References

Technical Support Center: Diazotization of Trifluoromethyl Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of trifluoromethyl aniline. The focus is on maintaining precise temperature control to ensure reaction success, safety, and high product yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the diazotization of trifluoromethyl aniline, with a focus on temperature-related causes and solutions.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed because the reaction temperature rose above 5 °C.[1][2]Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[1] Use a thermometer to monitor the internal temperature of the reaction mixture continuously.[1]
Formation of a Dark-Colored, Tarry, or Oily Substance The reaction temperature was too high, leading to the decomposition of the diazonium salt into phenolic byproducts or the formation of azo coupling side products.[1][3]Strictly maintain the reaction temperature between 0-5 °C.[4] Pre-cool all reagent solutions before addition and ensure the rate of addition does not cause a temperature spike.
Evolution of Brown Fumes (NO₂) from the Reaction Mixture The temperature is too high, causing the decomposition of nitrous acid.[1]Immediately improve the cooling of the reaction vessel. Slow down or temporarily stop the addition of the sodium nitrite solution until the temperature is stabilized within the 0-5 °C range.
Reaction Becomes Uncontrollable or Foams Violently A rapid, uncontrolled temperature increase is causing the rapid decomposition of the diazonium salt, which releases nitrogen gas.[5][6] This is a significant safety hazard.This indicates a thermal runaway. In addition to aggressive cooling, ensure the experimental scale is appropriate for the cooling capacity. For larger-scale reactions, consider process safety assessments to understand thermal hazards.[7]
Inconsistent Results or Poor Reproducibility Fluctuations in reaction temperature between batches are leading to varying rates of diazonium salt formation and decomposition.Standardize all reaction parameters, including the initial temperature, the rate of nitrite addition, stirring speed, and the total reaction time. Keep detailed records of the temperature profile for each run.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain the temperature between 0-5 °C for the diazotization of trifluoromethyl aniline? A1: The resulting aryl diazonium salt is thermally unstable.[5] At temperatures above 5 °C, it rapidly decomposes, primarily to form phenols by reacting with water, which significantly lowers the yield of the desired product.[3][8] Furthermore, uncontrolled decomposition can be exothermic and release large volumes of nitrogen gas, posing a serious safety risk.[5][6][7]

Q2: What are the consequences of the temperature dropping too low (below 0 °C)? A2: While less common, excessively low temperatures can cause the crystallization or precipitation of the diazonium salt.[5] Solid diazonium salts should never be isolated as they can be explosive when dry.[1][5] Therefore, maintaining the specified range is key to keeping the intermediate in solution for subsequent in situ use.

Q3: Are there any visible signs that the reaction temperature is too high? A3: Yes, several visual cues can indicate poor temperature control. The evolution of brown fumes (NO₂) suggests the decomposition of nitrous acid at elevated temperatures.[1] The formation of a dark red, orange, or tarry substance can indicate the formation of azo dye side products or other decomposition products.[1]

Q4: How can I ensure the most effective temperature control? A4: The reaction between the amine salt and nitrous acid is exothermic.[1] To manage this, use an efficient ice-salt bath to cool the reaction vessel. The sodium nitrite solution should also be pre-cooled and added slowly (dropwise) to the solution of trifluoromethyl aniline salt with vigorous stirring. This helps dissipate the heat generated and prevents localized hotspots.[1] Continuous monitoring with a thermometer placed directly in the reaction mixture is essential.[1]

Q5: How do I confirm that the diazotization is complete before proceeding to the next step? A5: To ensure all the trifluoromethyl aniline has reacted, you can test for the presence of a slight excess of nitrous acid. This is done by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[1][2]

Q6: Can the trifluoromethylbenzenediazonium salt be isolated and stored? A6: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be highly explosive.[1][6][9] The diazonium salt should be prepared in situ and used immediately in the subsequent synthetic step while being maintained in the cold aqueous solution.[1]

Experimental Protocol: Diazotization of Trifluoromethyl Aniline

This protocol provides a general procedure. Molar equivalents and solvent volumes should be optimized for the specific trifluoromethyl aniline isomer and subsequent reaction.

Materials:

  • Trifluoromethyl aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Chloride (for ice-salt bath)

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend one equivalent of trifluoromethyl aniline in deionized water.

    • Cool the flask in an ice-salt bath.

    • Slowly add 2.5-3 equivalents of concentrated acid while stirring. Continue to stir until the aniline has completely dissolved to form its salt. Maintain the temperature below 5 °C during this process.[4]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.05 - 1.1 equivalents of sodium nitrite in cold deionized water.[1]

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Ensure the internal temperature of the amine salt solution is stable between 0 and 5 °C.

    • Using a dropping funnel, add the chilled sodium nitrite solution dropwise to the vigorously stirred amine salt solution.

    • Crucially, monitor the internal reaction temperature and adjust the addition rate to ensure it is strictly maintained between 0-5 °C throughout the addition. [4]

    • The addition process is exothermic, and rapid addition will cause the temperature to rise, leading to decomposition.[1]

  • Reaction Completion and Testing:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1]

    • Test for a slight excess of nitrous acid by dipping a glass rod into the mixture and touching it to starch-iodide paper. A positive test (immediate blue-black color) confirms the reaction is complete.[2]

  • In Situ Use:

    • The resulting cold solution of the trifluoromethylbenzenediazonium salt is now ready for immediate use in subsequent reactions (e.g., Sandmeyer, azo coupling). Do not attempt to isolate the diazonium salt. [1]

Visualizing the Workflow

The following diagrams illustrate the key decision points and experimental workflow for successful diazotization, emphasizing temperature control.

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction start Start: Trifluoromethyl Aniline prep_amine 1. Dissolve Aniline in Cold Acid (HCl or H₂SO₄) start->prep_amine cool_amine 3. Cool Amine Salt Solution to 0-5°C prep_amine->cool_amine prep_nitrite 2. Prepare Cold Aqueous NaNO₂ Solution add_nitrite 4. Slow Dropwise Addition of NaNO₂ (Maintain 0-5°C) prep_nitrite->add_nitrite cool_amine->add_nitrite stir 5. Stir at 0-5°C for 30 min add_nitrite->stir test 6. Test with Starch-Iodide Paper stir->test complete Reaction Complete: Use Diazonium Salt In Situ test->complete TroubleshootingLogic start Problem Occurred (e.g., Low Yield, Dark Color) q_temp Was Internal Temperature Maintained at 0-5°C? start->q_temp sol_temp_yes Possible Issue: - Impure Reagents - Incorrect Stoichiometry q_temp->sol_temp_yes Yes sol_temp_no Primary Cause: Diazonium Salt Decomposition q_temp->sol_temp_no No action Action: - Improve Cooling (Ice-Salt Bath) - Slow Down NaNO₂ Addition - Ensure Vigorous Stirring sol_temp_no->action

References

Preventing by-product formation in phenylhydrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent by-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenylhydrazine and what are the key reaction stages?

A1: The most prevalent method for synthesizing phenylhydrazine is a two-stage process:

  • Diazotization of Aniline: Aniline is reacted with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form a benzenediazonium salt solution.

  • Reduction of the Diazonium Salt: The benzenediazonium salt is then reduced to phenylhydrazine. Common reducing agents include sodium sulfite (Na₂SO₃) and stannous chloride (SnCl₂).

Q2: What are the primary by-products to be aware of during phenylhydrazine synthesis?

A2: The main by-products that can form are:

  • Aniline: Results from the over-reduction of the diazonium salt, especially when using strong reducing agents.

  • Phenol: Forms if the temperature of the diazonium salt solution rises above 5-10 °C, causing it to decompose.

  • Azo Compounds: These colored impurities can form through a coupling reaction between the diazonium salt and unreacted aniline or the phenol by-product.

  • Tars and Colored Impurities: Often arise from improper pH control during the reduction step, particularly when using sodium sulfite. An excess of alkali can lead to the formation of black tars.

Q3: How can I minimize the formation of aniline as a by-product?

A3: To minimize aniline formation, it is crucial to use a mild reducing agent and carefully control the reaction conditions. Sodium sulfite is generally preferred over stronger reducing agents like zinc dust for this reason.

Q4: My final product is discolored (yellow, pink, or red). What is the likely cause and how can I prevent it?

A4: Discoloration is a common issue and can be caused by several factors:

  • Pink or Reddish Crystals: This can occur if the diazonium-sulfite mixture is acidified before it has been sufficiently warmed and darkened.

  • Yellow to Dark Red Liquid: Phenylhydrazine itself can oxidize upon exposure to air and light, leading to a change in color from a pale yellow to a darker red.

  • Formation of Azo Dyes: If the temperature during diazotization is not kept sufficiently low, the diazonium salt can couple with aniline or phenol to form colored azo compounds.

To prevent discoloration, ensure precise temperature and pH control throughout the process and handle the final product under an inert atmosphere if possible. Purification of the phenylhydrazine hydrochloride by recrystallization can also help remove colored impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phenylhydrazine - Decomposition of the diazonium salt due to elevated temperatures.- Formation of by-products such as phenol and aniline.- Use of poor quality or old sodium sulfite.- Strictly maintain the temperature between 0-5 °C during diazotization.- Use a milder reducing agent like sodium sulfite.- Use freshly prepared sodium sulfite for the reduction step.[1]
Formation of Black Tarry Substance - The sodium sulfite solution used for reduction is too alkaline.- Carefully neutralize the sodium hydroxide used to prepare the sodium sulfite solution with sulfur dioxide, ensuring it is not in excess.[1]
Red Colored Precipitate of Phenylhydrazine Hydrochloride - Acidification of the diazonium-sulfite mixture before it has been adequately warmed and allowed to darken.- Ensure the reaction mixture of the diazonium salt and sodium sulfite is warmed (e.g., to 60-70 °C) until the color darkens appropriately before adding hydrochloric acid for precipitation.[1]
Incomplete Reaction - Insufficient amount of reducing agent.- Short reaction time.- Use a sufficient excess of the reducing agent.- Ensure adequate reaction time for the reduction step, which may require several hours of heating.[1]

Quantitative Data on Reducing Agents

While comprehensive comparative studies under identical conditions are limited in publicly available literature, the choice of reducing agent significantly impacts the yield and purity of phenylhydrazine. The following table provides an overview based on reported synthesis protocols.

Reducing Agent Typical Yield Key Considerations & Potential By-products
Stannous Chloride (SnCl₂) ~90-98%[2][3]- High yield.- Risk of over-reduction to aniline if not carefully controlled.- Formation of tin-containing by-products that require removal.
Sodium Sulfite (Na₂SO₃) ~75-84%[1][2]- Milder reducing agent, less prone to over-reduction to aniline.- Prone to formation of colored tars if pH is not controlled.- The addition of zinc dust is generally considered unnecessary and does not improve yield or quality.[1]

Experimental Protocols

Protocol 1: Synthesis of Phenylhydrazine using Sodium Sulfite Reduction

This protocol is adapted from a procedure in Organic Syntheses.[1]

Stage 1: Diazotization of Aniline

  • In a suitable flask, dissolve aniline in hydrochloric acid and water.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.

Stage 2: Reduction of Benzenediazonium Chloride

  • Prepare a solution of sodium sulfite in water. If starting with sodium hydroxide, carefully neutralize it with sulfur dioxide.

  • Add the cold diazonium salt solution to the sodium sulfite solution.

  • Warm the mixture to 60-70 °C until the color becomes dark.

  • Add hydrochloric acid to make the solution acidic.

  • Continue heating for 4-6 hours until the solution becomes nearly colorless.

  • Add concentrated hydrochloric acid to the hot solution and then cool to 0 °C to precipitate phenylhydrazine hydrochloride.

  • Filter the crystals and wash with a small amount of cold, saturated salt solution.

Stage 3: Liberation of Phenylhydrazine Free Base

  • Treat the phenylhydrazine hydrochloride with an excess of a strong base, such as 25% sodium hydroxide solution.

  • Extract the liberated phenylhydrazine base with an organic solvent like benzene or ether.

  • Dry the organic extract over a suitable drying agent (e.g., solid sodium hydroxide).

  • Distill the solvent and then the phenylhydrazine under reduced pressure to obtain the purified product.

Protocol 2: Synthesis of Phenylhydrazine Hydrochloride using Stannous Chloride Reduction

This protocol is based on a commonly cited laboratory method.[2][3]

Stage 1: Diazotization of Aniline

  • Dissolve aniline in concentrated hydrochloric acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

Stage 2: Reduction with Stannous Chloride

  • Prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it.

  • Slowly add the cold stannous chloride solution to the diazonium salt solution while maintaining the temperature at 0-5 °C.

  • Allow the mixture to stand for several hours to allow the phenylhydrazine hydrochloride to precipitate.

  • Filter the precipitated phenylhydrazine hydrochloride and wash it with a saturated salt solution. The product can be further purified by recrystallization.

Visualizing Reaction Pathways and Workflows

Phenylhydrazine Synthesis Pathway

Phenylhydrazine_Synthesis cluster_diazotization Stage 1: Diazotization cluster_reduction Stage 2: Reduction cluster_liberation Stage 3: Liberation Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Phenylhydrazine_HCl Phenylhydrazine Hydrochloride Diazonium->Phenylhydrazine_HCl Reducing Agent (e.g., Na₂SO₃ or SnCl₂) Phenylhydrazine Phenylhydrazine Phenylhydrazine_HCl->Phenylhydrazine NaOH

Caption: Overall workflow for phenylhydrazine synthesis.

Troubleshooting Logic for By-product Formation

Byproduct_Troubleshooting Start High Level of By-products Detected Byproduct_Type Identify By-product Start->Byproduct_Type Aniline Aniline Detected Byproduct_Type->Aniline Over-reduction Phenol Phenol Detected Byproduct_Type->Phenol Decomposition Colored_Impurities Colored Impurities (Tars/Azo) Byproduct_Type->Colored_Impurities Side Reactions Solution_Aniline Use Milder Reducing Agent (e.g., Na₂SO₃) Aniline->Solution_Aniline Solution_Phenol Maintain Diazotization Temp. at 0-5 °C Phenol->Solution_Phenol Solution_Colored Control pH During Reduction Maintain Low Temp. During Diazotization Colored_Impurities->Solution_Colored

Caption: Troubleshooting by-product formation.

References

Technical Support Center: Catalyst Selection for Indolization of Electron-Poor Phenylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of the Fischer Indole Synthesis with electron-poor phenylhydrazones.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the indolization of electron-poor phenylhydrazones?

A1: Electron-withdrawing groups (EWGs) on the phenylhydrazone ring decrease the electron density of the aromatic system.[1] This reduced nucleophilicity makes the key C-C bond-forming step of the Fischer indole synthesis, the[2][2]-sigmatropic rearrangement, significantly more difficult.[3][4] Consequently, harsher reaction conditions such as higher temperatures or stronger acids are often required, which can lead to substrate decomposition and side reactions.[1] The right catalyst is crucial to promote the desired reaction pathway efficiently under conditions that preserve the integrity of the starting material and product.[5][6]

Q2: What are the primary challenges when working with these electron-deficient substrates?

A2: The main challenges include:

  • Low Reactivity: The deactivating nature of EWGs slows down the reaction, often leading to incomplete conversion or no reaction at all.[1]

  • Harsh Conditions Required: To overcome the low reactivity, stronger acids and higher temperatures are typically necessary.[1]

  • Substrate/Product Decomposition: The required harsh conditions can cause the starting phenylhydrazone or the resulting indole product to degrade, lowering the overall yield.[7]

  • Side Reactions: Forcing conditions can promote alternative reaction pathways, leading to the formation of multiple byproducts and complicating purification.[7]

Q3: Which types of catalysts are most effective for electron-poor systems: Brønsted or Lewis acids?

A3: Both Brønsted and Lewis acids can catalyze the reaction, and the optimal choice is substrate-dependent.[2][8]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) are very common.[8] They are thought to coordinate to the imine nitrogen of the hydrazone, facilitating the tautomerization and subsequent rearrangement. ZnCl₂ is a widely used, versatile catalyst.[9][10]

  • Brønsted Acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), H₂SO₄) are also highly effective.[2] PPA is particularly useful as it can serve as both the catalyst and the reaction medium, often leading to good yields at high temperatures.[7][11] For phenylhydrazones with strongly deactivating groups like -NO₂ or -CF₃, PPA is a common choice.[12]

A general approach is to screen a representative Lewis acid (like ZnCl₂) and a Brønsted acid (like PPA or p-TsOH) to determine the most promising catalyst class for a specific substrate.

Q4: How does the position and nature of the electron-withdrawing group affect catalyst choice?

A4: The electronic effects of the EWG are critical. Phenylhydrazones with potent EWGs such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups are particularly challenging and often require strong acids like PPA to proceed.[12] The position of the substituent also matters. For example, an ortho-substituent can introduce steric hindrance, potentially requiring specific catalysts to overcome this barrier.[11]

Q5: Are there modern alternatives to traditional acid catalysts for this transformation?

A5: Yes, several modern approaches have been developed:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating.[7][9]

  • Palladium-Catalyzed Methods: The Buchwald modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, which can then undergo acid-catalyzed indolization. This expands the scope of available starting materials.[2][13]

  • Ionic Liquids: Chloroaluminate ionic liquids have been reported as effective media and catalysts for the Fischer indole synthesis.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 1. Insufficient catalyst activity or loading. 2. Reaction temperature is too low for the deactivated substrate. 3. Inappropriate solvent choice.1. Increase catalyst loading or switch to a stronger acid (e.g., from ZnCl₂ to PPA).[1] 2. Systematically increase the reaction temperature while monitoring for decomposition by TLC.[7] 3. Screen different solvents. Polar aprotic solvents like DMSO or acetic acid are often effective. For some reactions, running neat (without solvent) in PPA is optimal.[7]
Formation of Multiple Side Products 1. Reaction temperature is too high or reaction time is too long. 2. Unwanted side reactions (e.g., intermolecular condensation, cleavage) are competing with indolization. 3. Presence of oxygen for sensitive substrates.1. Reduce the reaction temperature and monitor the reaction closely by TLC to identify the optimal endpoint.[7] 2. Screen different catalysts. A milder Lewis acid might offer better selectivity than a strong Brønsted acid, or vice versa. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[1]
Substrate or Product Decomposition 1. Reaction conditions (acid strength, temperature) are too harsh. 2. The final indole product is unstable under the strong acidic conditions. 3. Prolonged exposure to heat.1. Reduce the reaction temperature or use a lower concentration of the acid catalyst.[1] 2. Neutralize the reaction mixture promptly during work-up once the reaction is complete. 3. Consider microwave-assisted synthesis to reduce the overall heating time.[7]
Difficulty with Catalyst Removal/Work-up 1. Polyphosphoric acid (PPA) can form a viscous or solid mass upon cooling. 2. Metal-based Lewis acids (e.g., ZnCl₂) can be difficult to remove from the final product.1. For PPA reactions, pour the hot reaction mixture directly onto a large amount of crushed ice with vigorous stirring to precipitate the product and hydrolyze the acid.[7] 2. During work-up, perform an aqueous wash with a chelating agent like saturated aqueous Rochelle's salt or EDTA solution to help remove residual metal salts.

Catalyst Performance Data

The following table summarizes reported data for the indolization of various electron-poor phenylhydrazones, providing a baseline for catalyst selection. Direct comparison should be approached with caution as substrates and specific conditions vary.

Phenylhydrazone Substituent (X)CatalystSolventTemperatureTimeYield of Normal ProductRef.
4-ClZnCl₂Acetic AcidReflux2 h64%[12]
4-NO₂PPANeat120 °C30 min78%[12]
4-CF₃ZnCl₂Acetic AcidReflux1.5 h25%[12]
2-NO₂PPANeat120 °C30 min0% (Cyclization to vacant ortho-position gives 100% 7-substituted indole)[12]
2-CF₃ZnCl₂Acetic AcidReflux1.5 h0% (Cyclization to vacant ortho-position gives 100% 7-substituted indole)[12]

Experimental Protocols

Protocol 1: General Procedure using Polyphosphoric Acid (PPA)

This protocol is adapted for the synthesis of indoles from electron-poor phenylhydrazones.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully heat polyphosphoric acid (PPA) (approx. 10 g per 1 g of hydrazone) to 100-120°C under an inert atmosphere.

  • Addition: Once the PPA is hot and stirrable, add the electron-poor phenylhydrazone (1 equivalent) portion-wise to the hot acid with vigorous stirring. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-160°C) for the required time (e.g., 15-60 minutes). Monitor the progress of the reaction by TLC analysis of quenched aliquots.

  • Work-up: Allow the mixture to cool slightly (to ~100°C) and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol or other suitable solvent.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is a general guideline for Lewis acid-catalyzed indolization.

  • Preparation: To a solution of the electron-poor phenylhydrazone (1 equivalent) in a suitable anhydrous solvent (e.g., glacial acetic acid, toluene, or dichloromethane) in a flask under an inert atmosphere, add the Lewis acid.

  • Catalyst Addition: Carefully add boron trifluoride etherate (BF₃·OEt₂) (typically 1-3 equivalents) to the reaction mixture at room temperature or 0°C.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the reaction progress by TLC.[10]

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[10]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude residue by column chromatography or recrystallization.

Visualized Workflows

TroubleshootingWorkflow Start Low Yield or Failed Reaction CheckConversion Check Conversion by TLC/LC-MS Start->CheckConversion Incomplete Problem: Incomplete Conversion CheckConversion->Incomplete < 95% Complete Problem: Complete Conversion, but Low Isolated Yield CheckConversion->Complete > 95% Solution1 Solutions: 1. Increase Temperature 2. Use Stronger Catalyst (PPA) 3. Increase Catalyst Loading 4. Change Solvent Incomplete->Solution1 Solution2 Solutions: 1. Check for Decomposition (TLC for spots other than SM/P) 2. Optimize Work-up/Purification 3. Run under Inert Atmosphere Complete->Solution2 End Reaction Optimized Solution1->End Decomposition Decomposition Observed? Solution2->Decomposition Solution3 Solutions: 1. Reduce Temperature 2. Use Milder Catalyst 3. Reduce Reaction Time Decomposition->Solution3 Yes Decomposition->End No Solution3->End

Caption: Troubleshooting workflow for low-yield indolization reactions.

CatalystSelectionWorkflow Start Start: Electron-Poor Phenylhydrazone Substrate Screen Initial Catalyst Screening (Small Scale) Start->Screen Lewis Lewis Acid (e.g., ZnCl₂ in AcOH) Screen->Lewis Path A Bronsted Brønsted Acid (e.g., PPA, neat) Screen->Bronsted Path B Analyze Analyze Results: Yield & Purity Lewis->Analyze Bronsted->Analyze GoodYield Good Yield (>50%)? Analyze->GoodYield Optimize Optimize T°, Time, & Catalyst Loading GoodYield->Optimize Yes PoorYield Try Alternative Catalyst or Microwave Conditions GoodYield->PoorYield No End Optimized Protocol Optimize->End PoorYield->Screen Re-screen

Caption: Decision workflow for selecting a catalyst for indolization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Trifluoromethylphenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylhydrazines is critical for the synthesis of novel therapeutics and functional materials. The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, significantly alters the chemical properties of the phenylhydrazine scaffold depending on its position on the aromatic ring. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethylphenylhydrazine, supported by established principles of physical organic chemistry and representative experimental protocols.

Introduction to Trifluoromethylphenylhydrazine Isomers

Phenylhydrazine and its derivatives are versatile reagents in organic synthesis, most notably in the Fischer indole synthesis and the Knorr pyrazole synthesis. The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, modulates the nucleophilicity of the hydrazine moiety and the electron density of the phenyl ring. This, in turn, influences reaction rates, yields, and in some cases, the reaction mechanism itself. The positional isomerism—ortho, meta, or para—creates a subtle but significant differentiation in reactivity due to the interplay of electronic and steric effects.

Electronic and Steric Effects on Reactivity

The reactivity of the trifluoromethylphenylhydrazine isomers is primarily governed by two factors:

  • Electronic Effects: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the phenyl ring towards electrophilic substitution but, more importantly for many of its key reactions, it reduces the electron density on the nitrogen atoms of the hydrazine group. This decrease in nucleophilicity can slow down reactions where the hydrazine acts as a nucleophile. The magnitude of this electron-withdrawing effect can be quantified using Hammett constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect.

  • Steric Effects: The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of reactants to the adjacent hydrazine moiety. This steric hindrance can significantly decrease reaction rates, sometimes overriding electronic effects.

Based on these principles, a predicted order of reactivity can be established. The strong electron-withdrawing nature of the -CF3 group generally enhances the electrophilicity of the hydrazine moiety.[1][2] The meta-substituted isomer is often considered to have advantages in the formation of heterocyclic compounds due to a reduction in steric hindrance compared to the ortho isomer.[1]

Quantitative Comparison of Electronic Effects

Substituent PositionHammett Constant (σ)Predicted Impact on Hydrazine Nucleophilicity
Ortho (-CF3)Not well-established due to steric effectsSignificant decrease due to combined steric and strong inductive effects
Meta (-CF3)~ +0.43Moderate decrease due to inductive effect
Para (-CF3)~ +0.54Strong decrease due to inductive and resonance effects

Note: Hammett constants are derived from the ionization of benzoic acids and serve as a good approximation for the electronic effects on the phenyl ring.

The data suggests that the para-trifluoromethyl group has the strongest electron-withdrawing effect, which would most significantly decrease the nucleophilicity of the hydrazine. The meta position experiences a less pronounced, purely inductive electron-withdrawing effect. The ortho position is subject to a strong inductive effect and significant steric hindrance, making it the most complex to predict without direct experimental data.

Experimental Protocols

The following are representative experimental protocols for two common reactions involving phenylhydrazines. These protocols can be adapted for a comparative study of the ortho, meta, and para-trifluoromethylphenylhydrazine isomers.

Fischer Indole Synthesis (Representative Protocol)

This protocol is adapted from a standard procedure and can be used to compare the reactivity of the isomers in forming substituted indoles.

Materials:

  • Substituted trifluoromethylphenylhydrazine hydrochloride (ortho, meta, or para)

  • Acetone (or other suitable ketone/aldehyde)

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • A mixture of the respective trifluoromethylphenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in glacial acetic acid (50 mL) is prepared.

  • Acetone (12 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

  • The yield and reaction time for each isomer should be recorded for comparison.

Knorr Pyrazole Synthesis (Representative Protocol)

This protocol describes the synthesis of pyrazoles from a 1,3-dicarbonyl compound and can be used to evaluate the reactivity of the trifluoromethylphenylhydrazine isomers.

Materials:

  • Substituted trifluoromethylphenylhydrazine (ortho, meta, or para)

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • To a solution of the respective trifluoromethylphenylhydrazine (10 mmol) in ethanol (50 mL), a catalytic amount of acetic acid is added.

  • Acetylacetone (11 mmol) is added dropwise to the solution at room temperature.

  • The mixture is stirred at room temperature or gently heated, with the reaction progress monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude pyrazole derivative is purified by recrystallization or column chromatography.

  • The yield and reaction time for each isomer should be carefully documented for a comparative analysis.

Visualization of Reaction Mechanisms

The following diagrams illustrate the step-by-step mechanisms for the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C [H+] D Di-imine Intermediate C->D E Cyclized Intermediate D->E Aromatization F Indole E->F -NH3 G NH3 Knorr_Pyrazole_Synthesis cluster_step1 Step 1: Initial Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Aromatization A Hydrazine + 1,3-Dicarbonyl B Hydrazone Intermediate A->B Nucleophilic Attack C Cyclic Hemiaminal B->C D Dihydropyrazole C->D -H2O E H2O F Pyrazole D->F Oxidation or Tautomerization

References

Efficacy of trifluoromethylated compounds vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful functional group can dramatically improve a molecule's pharmacological profile compared to its non-fluorinated analogs. This guide provides an objective comparison of the efficacy of trifluoromethylated compounds versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Enhanced Efficacy and Selectivity: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can significantly enhance a drug's potency and selectivity for its target. The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein.[1]

A compelling example of this is seen in the development of kinase inhibitors. A study comparing analogs of the kinase inhibitor nilotinib demonstrated the profound impact of the trifluoromethyl group. The trifluoromethylated analog exhibited significantly different activity profiles compared to its non-fluorinated, fluorinated, and methyl-substituted counterparts. While the non-fluorinated and monofluorinated analogs showed comparable or even better activity against the kinase Kit, the trifluoromethyl group was crucial for potent inhibition of the Abl kinase.[2] This highlights how trifluoromethylation can be leveraged to tune the selectivity of a drug candidate.

Comparative Inhibitory Activity
CompoundSubstitutionAbl IC₅₀ (nM)Kit IC₅₀ (nM)
Nilotinib Trifluoromethyl (CF₃) 21 110
Analog 1 Hydrogen (H)>10,000130
Analog 2 Fluorine (F)1,20070
Analog 3 Methyl (CH₃)23130

Data adapted from a study on nilotinib analogs.[2] Note that lower IC₅₀ values indicate greater potency.

Improved Metabolic Stability and Pharmacokinetics

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][3] By strategically placing a CF₃ group at a known site of metabolism, this metabolic pathway can be effectively blocked, a concept known as "metabolic switching."[2] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Impact of Trifluoromethylation on Metabolic Properties
ParameterNon-Fluorinated Analog (e.g., -CH₃)Trifluoromethylated Analog (e.g., -CF₃)Rationale
Metabolic Pathway Prone to oxidative metabolismBlocked at the site of trifluoromethylationThe high bond energy of the C-F bond resists enzymatic cleavage.[2]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[2]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[2]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • Test compound

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound

  • Acetonitrile or methanol

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Prepare a working solution of the test compound in the culture medium. Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Sampling: At designated time points, collect aliquots of the medium and/or the cell lysate. Terminate the metabolic activity by adding a cold organic solvent.

  • Analysis: Quantify the concentration of the parent compound in the collected samples using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the test compound over time.

Signaling Pathway: p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention. Many small molecule inhibitors targeting kinases in this pathway have been developed, and the incorporation of trifluoromethyl groups is a common strategy to enhance their efficacy and selectivity.

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Environmental Stress Environmental Stress MAPKKK MAPKKK Environmental Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription_Factors->Cell Cycle Arrest Inhibitor Trifluoromethylated p38 Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of inhibition.

As depicted in the diagram, extracellular signals such as inflammatory cytokines and environmental stress activate a cascade of upstream kinases (MAPKKKs and MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including other kinases like MK2 and various transcription factors. This leads to a range of cellular responses, including inflammation, apoptosis, and cell cycle arrest. Trifluoromethylated inhibitors of p38 MAPK can effectively block this pathway by binding to the p38 MAPK protein, thereby preventing its activation and subsequent downstream signaling.

References

A Comparative Spectroscopic Guide to 3-(Trifluoromethyl)phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-(trifluoromethyl)phenylhydrazine and its derivatives, primarily focusing on hydrazones formed from the condensation of the parent hydrazine with various carbonyl compounds. The presence of the trifluoromethyl group significantly influences the spectroscopic properties of these molecules, making a detailed analysis crucial for their characterization and application in fields such as medicinal chemistry and materials science. This document offers a summary of expected spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for 3-(trifluoromethyl)phenylhydrazine and three of its hydrazone derivatives. This data is compiled based on typical values observed for structurally similar compounds in the literature and serves as a guide for characterization.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
3-(Trifluoromethyl)phenylhydrazine ~3.6 (br s, 2H, NH₂), ~5.8 (br s, 1H, NH), 6.8-7.4 (m, 4H, Ar-H)~150 (C-N), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~118 (Ar-CH), ~112 (Ar-CH), ~108 (Ar-CH)~ -62.5 (s)
Acetone 3-(trifluoromethyl)phenylhydrazone ~1.9 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃), ~7.8 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H)~155 (C=N), ~145 (Ar-C), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~25 (CH₃), ~18 (CH₃)~ -62.7 (s)
Benzaldehyde 3-(trifluoromethyl)phenylhydrazone ~8.0 (s, 1H, CH=N), ~10.5 (br s, 1H, NH), 7.1-7.9 (m, 9H, Ar-H)~145 (C=N), ~142 (Ar-C), ~135 (Ar-C), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH)~ -62.8 (s)
4-Nitrobenzaldehyde 3-(trifluoromethyl)phenylhydrazone ~8.2 (s, 1H, CH=N), ~11.0 (br s, 1H, NH), 7.2-8.3 (m, 8H, Ar-H)~148 (Ar-C-NO₂), ~144 (C=N), ~141 (Ar-C), ~138 (Ar-C), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~128 (Ar-CH), ~124 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH)~ -62.9 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) for the interaction between ¹³C and ¹⁹F are provided where significant. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundIR (cm⁻¹)UV-Vis (λ_max, nm)Mass Spectrometry (m/z)
3-(Trifluoromethyl)phenylhydrazine ~3350-3200 (N-H str), ~1610 (N-H bend), ~1330 (C-F str), ~1120 (C-F str)~240, ~285176 [M]⁺
Acetone 3-(trifluoromethyl)phenylhydrazone ~3300 (N-H str), ~1620 (C=N str), ~1330 (C-F str), ~1120 (C-F str)~250, ~300216 [M]⁺
Benzaldehyde 3-(trifluoromethyl)phenylhydrazone ~3280 (N-H str), ~1600 (C=N str), ~1330 (C-F str), ~1120 (C-F str)~260, ~350264 [M]⁺
4-Nitrobenzaldehyde 3-(trifluoromethyl)phenylhydrazone ~3270 (N-H str), ~1590 (C=N str), ~1520 & 1345 (NO₂ str), ~1330 (C-F str), ~1120 (C-F str)~270, ~390309 [M]⁺

Note: IR data shows characteristic stretching (str) and bending (bend) frequencies. UV-Vis data indicates the maximum absorption wavelengths (λ_max). Mass spectrometry data corresponds to the molecular ion peak ([M]⁺).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR : Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • ¹³C NMR : Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and 512-1024 scans.

  • ¹⁹F NMR : Spectra are acquired with a spectral width of -20 to -80 ppm, a relaxation delay of 2 s, and 64 scans. C₆F₆ can be used as an external standard (-162.9 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal. For liquid samples, a single drop is applied to the crystal.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2600.

  • Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then diluted to achieve an absorbance in the range of 0.1-1.0 AU.

  • Data Acquisition : The spectrum is recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. The solvent used for sample preparation is also used as the blank.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof, with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/mL.

  • Data Acquisition : The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and comprehensive spectroscopic analysis of 3-(trifluoromethyl)phenylhydrazine derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 3-(Trifluoromethyl)phenylhydrazine + Aldehyde/Ketone Reaction Condensation Reaction Reactants->Reaction Purification Recrystallization/ Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Final_Report Final_Report Comparative_Analysis->Final_Report Publication/ Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-(trifluoromethyl)phenylhydrazine derivatives. The provided data and protocols serve as a valuable resource for researchers in the synthesis and characterization of these and other related fluorinated organic compounds.

Comparative Guide to Alternative Reagents for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, particularly those bearing the trifluoromethyl group, 3-(Trifluoromethyl)phenylhydrazine Hydrochloride is a key reagent. Its utility primarily lies in the Fischer indole synthesis, a robust and widely employed method for constructing the indole nucleus. This guide provides a comprehensive comparison of alternative substituted phenylhydrazines for this reaction, supported by experimental data, detailed protocols, and visualizations of relevant chemical and biological pathways.

The choice of reagent in the Fischer indole synthesis significantly impacts reaction yields and conditions. The electronic properties of the substituent on the phenylhydrazine ring play a crucial role, with electron-donating groups generally facilitating the reaction and electron-withdrawing groups often requiring more forcing conditions. This guide will explore these differences to inform reagent selection in synthetic campaigns.

Performance Comparison of Substituted Phenylhydrazines

The efficiency of the Fischer indole synthesis is heavily influenced by the electronic nature of the substituent on the phenylhydrazine ring. Electron-donating groups (EDGs) enhance the electron density of the hydrazine, facilitating the key[1][1]-sigmatropic rearrangement step of the mechanism, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs), such as the trifluoromethyl group, decrease the electron density, making the rearrangement more challenging and potentially lowering yields.

The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis with different ketones, providing a quantitative comparison of their reactivity.

Phenylhydrazine DerivativeKetoneProductReaction ConditionsYield (%)Reference
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,7-TetramethylindolenineAcetic acid, Room temp.92[2]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,4- & 2,3,3,6-TetramethylindolenineAcetic acid, Room temp.88[2]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic acid/HCl, Reflux, 4h30[3]
o-Tolylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4-Tetrahydro-1,1-dimethyl-5-methylcarbazoleAcetic acid, Room temp.95[2]
m-Tolylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4-Tetrahydro-1,1-dimethyl-6- & 8-methylcarbazoleAcetic acid, Room temp.90[2]
p-Nitrophenylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4-Tetrahydro-1,1-dimethyl-7-nitrocarbazoleAcetic acid, Reflux60[2]

Note: Direct comparative yield data for this compound under identical conditions was not available in the reviewed literature. However, as a strong electron-withdrawing group, its performance is expected to be comparable to or lower than that of p-nitrophenylhydrazine hydrochloride, necessitating more forcing reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the Fischer indole synthesis using substituted phenylhydrazines.

Protocol 1: General Procedure for the Fischer Indole Synthesis

This protocol is a generalized method for the synthesis of indoles from substituted phenylhydrazines and ketones.

Materials:

  • Substituted Phenylhydrazine Hydrochloride (1.0 eq)

  • Ketone (e.g., Isopropyl methyl ketone or 2-Methylcyclohexanone) (1.2 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add the ketone (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. For less reactive hydrazines (e.g., those with electron-withdrawing groups), the mixture may need to be refluxed.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Three-Component Fischer Indole Synthesis

This protocol describes a one-pot, three-component approach to synthesizing multiply substituted indoles.[4][5]

Materials:

  • Nitrile (1.0 eq)

  • Organometallic reagent (e.g., Grignard or organolithium reagent) (1.1 eq)

  • Arylhydrazine hydrochloride salt (1.2 eq)

  • Anhydrous ether or THF

  • Acidic medium (e.g., glacial acetic acid)

Procedure:

  • Metalloimine Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the nitrile (1.0 eq) in anhydrous ether or THF. Cool the solution to 0 °C. Add the organometallic reagent (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 3 hours.

  • Fischer Indole Reaction: In a separate flask, dissolve the arylhydrazine hydrochloride salt (1.2 eq) in the acidic medium. Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature. Heat the reaction mixture under reflux for approximately 15 hours.[4][5]

  • Workup and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.

Visualizing the Chemistry: Reaction Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for indole synthesis and a relevant biological signaling pathway where indole derivatives play a role.

G cluster_synthesis Synthesis of Indole Derivatives cluster_evaluation Biological Evaluation reagents Substituted Phenylhydrazine + Ketone/Aldehyde reaction Fischer Indole Synthesis (Acid Catalyst, Heat) reagents->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Indole Derivative purification->product bioassay In vitro/In vivo Biological Assays product->bioassay data Data Analysis bioassay->data sar Structure-Activity Relationship (SAR) data->sar

Fig. 1: General experimental workflow for the synthesis and biological evaluation of indole derivatives.

Indole and its derivatives are not only important synthetic targets but also function as signaling molecules in various biological systems. For instance, indole is a key signaling molecule in bacteria, regulating processes like biofilm formation and antibiotic resistance.[6][7]

G Indole Indole/Indole Mimetic TnaA Tryptophanase (TnaA) Indole->TnaA dependent on SdiA Transcriptional Regulator (SdiA) Indole->SdiA dependent on Biofilm Biofilm Formation TnaA->Biofilm modulates AntibioticResistance Antibiotic Resistance TnaA->AntibioticResistance modulates SdiA->Biofilm modulates SdiA->AntibioticResistance modulates

Fig. 2: Simplified representation of indole signaling in bacteria.

Alternative Synthetic Routes to Trifluoromethyl-Substituted Indoles

While the Fischer indole synthesis is a classical and powerful method, other strategies exist for the synthesis of trifluoromethyl-substituted indoles. These alternatives can offer advantages in terms of substrate scope, regioselectivity, or reaction conditions.

  • Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines: This method utilizes a copper-catalyzed reaction to introduce a trifluoromethyl group and subsequently cyclize the molecule to form the indole ring.[8]

  • Palladium-Catalyzed Functionalization of Alkenes: A palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can provide access to trifluoromethyl-containing indoles and indolines.[1]

  • Reduction of Trifluoromethyloxoindoles: This approach involves the synthesis of 3-hydroxy-3-(trifluoromethyl)indolin-2-ones from isatins, followed by reduction and dehydration to yield 3-(trifluoromethyl)-1H-indoles.[9]

References

Assessing Cross-Reactivity of Small Molecules in Immunoassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is critical for ensuring data accuracy and reliability. The presence of structurally similar, non-target analytes in a sample can lead to significant interference, resulting in false-positive or overestimated results.[1][2] This guide provides a framework for evaluating the cross-reactivity of small molecules, using trifluoromethylphenylhydrazine as a case study, and offers standardized protocols for experimental validation.

Introduction to Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of antibodies to a target antigen.[2] Cross-reactivity occurs when an antibody binds to a substance other than the intended analyte.[1][3] This phenomenon is often observed with compounds that share structural similarities or common epitopes with the target molecule.[2][4] The degree of cross-reactivity can be influenced by several factors, including the type of immunoassay, the specificity of the antibodies used (monoclonal vs. polyclonal), and the concentration of both the target analyte and the interfering substance.[1][5][6]

Hypothetical Case Study: Trifluoromethylphenylhydrazine

Trifluoromethylphenylhydrazine is a small molecule that could potentially cross-react in immunoassays designed to detect other phenylhydrazine derivatives or compounds with similar structural motifs. To ensure the specificity of an immunoassay in a research or clinical setting where trifluoromethylphenylhydrazine or its metabolites might be present, a thorough cross-reactivity assessment is essential.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A common method to determine the cross-reactivity of a small molecule is through a competitive enzyme-linked immunosorbent assay (ELISA).[5] This protocol outlines the steps to assess the cross-reactivity of trifluoromethylphenylhydrazine against a hypothetical target analyte.

Objective: To determine the percentage cross-reactivity of trifluoromethylphenylhydrazine and other structurally related compounds in a competitive ELISA for a specific target analyte.

Materials:

  • 96-well microtiter plates

  • Coating antigen (target analyte conjugated to a carrier protein)

  • Primary antibody specific to the target analyte

  • Trifluoromethylphenylhydrazine and other potential cross-reactants

  • Target analyte standard

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the coating antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding.[3] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and the potential cross-reactants (e.g., trifluoromethylphenylhydrazine, phenylhydrazine, fluorophenylhydrazine).

    • Add a fixed concentration of the primary antibody to each well.

    • Immediately add the different concentrations of the standard or potential cross-reactants to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/cross-reactant and the coated antigen for binding to the primary antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • For each potential cross-reactant, plot an inhibition curve and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation

The quantitative data from the cross-reactivity assessment should be summarized in a clear and structured table for easy comparison.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
Target Analyte Value100%
Trifluoromethylphenylhydrazine ValueValue
PhenylhydrazineValueValue
4-FluorophenylhydrazineValueValue
2,4-DinitrophenylhydrazineValueValue

Visualizing the Workflow and Principles

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying principles of the immunoassay.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Solution Coated_Antigen Coated Antigen Free_Analyte Free Target Analyte Cross_Reactant Trifluoromethyl- phenylhydrazine Primary_Ab Primary Antibody Primary_Ab->Coated_Antigen Binding (Signal) Primary_Ab->Free_Analyte Competition (Signal Reduction) Primary_Ab->Cross_Reactant Cross-Reactivity (Signal Reduction)

Caption: Principle of Competitive ELISA for cross-reactivity assessment.

Cross_Reactivity_Workflow Start Start Coat Coat Plate with Target Antigen Conjugate Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Primary Antibody & Standards/Cross-Reactants Wash2->Compete Wash3 Wash Compete->Wash3 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Develop Add Substrate & Incubate Wash4->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze End End Analyze->End

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Alternative Compounds for Comparison

When evaluating the cross-reactivity of trifluoromethylphenylhydrazine, it is prudent to include other structurally related compounds to build a comprehensive specificity profile of the immunoassay. Potential alternatives for comparison include:

  • Phenylhydrazine: The parent compound, to assess the impact of the trifluoromethyl group.

  • Fluorophenylhydrazine (ortho-, meta-, para- isomers): To determine the influence of the position and nature of the halogen substituent.

  • Chlorophenylhydrazine and Bromophenylhydrazine: To evaluate the effect of different halogen substitutions.

  • Trifluoromethylaniline: To understand if the hydrazine group is critical for cross-reactive binding.

By systematically testing these and other relevant compounds, researchers can gain a thorough understanding of their immunoassay's specificity and potential for interference, thereby ensuring the generation of accurate and reliable data.

References

A Comparative Guide to Indole Synthesis: Benchmarking Modern Methods Against the Classic Fischer Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the Fischer indole synthesis has been a cornerstone in heterocyclic chemistry, providing a reliable route to the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1][2][3] However, the landscape of organic synthesis is ever-evolving, with a continuous drive towards milder reaction conditions, greater functional group tolerance, and improved efficiency. This guide presents an objective comparison of the traditional Fischer indole synthesis against contemporary methods, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.

The performance of the classical Fischer protocol is benchmarked against modern transition-metal-catalyzed approaches, including the Larock indole synthesis and palladium-catalyzed C-H activation strategies.[4] The comparison focuses on key metrics such as reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.

Quantitative Comparison of Indole Synthesis Methods

The following tables summarize key quantitative data for the synthesis of representative indole derivatives, providing a comparative overview of the performance of each method under reported conditions.

Table 1: Synthesis of 2-Phenylindole [4]

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNone (solid-state)NoneMW (540W)0.0271
Pd-Catalyzed C-H Activation 2-Iodostyrene, di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene10048High (not specified)

Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis [5]

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Fischer Indole Synthesis of 2-Phenylindole[4]

Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

Step 2: Cyclization Powdered anhydrous zinc chloride (120 g) is placed in a 1-liter round-bottom flask and heated in a metal bath to 170°C. The dried acetophenone phenylhydrazone (40 g) is added in one portion. The temperature is maintained at 170°C for 4 minutes. The flask is then removed from the bath, and after cooling slightly, 400 mL of 1:3 hydrochloric acid is added. The mixture is boiled for a short time and then cooled. The crude 2-phenylindole is filtered, washed with water, and dried.

Step 3: Purification The crude product is mixed with sand and extracted with boiling 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Microwave-Assisted Fischer Indole Synthesis[5]

A mixture of phenylhydrazine and propiophenone is subjected to microwave irradiation in the presence of Eaton's reagent at 170°C for 10 minutes to yield 2-phenylindole with a 92% yield.

Palladium-Catalyzed C-H Activation for Indole Synthesis[4]

To a mixture of 2-iodostyrene (1.0 equiv), di-t-butyldiaziridinone (1.2 equiv), Pd(TFA)₂ (0.1 equiv), dppf (0.2 equiv), and PivOH (0.5 equiv) is added toluene. The resulting mixture is stirred at 100°C for 48 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography to give the corresponding indole.

Logical Workflow for Benchmarking Indole Synthesis Methods

The following diagram illustrates the logical workflow for a comparative benchmarking study of different indole synthesis methods.

G cluster_0 Phase 1: Planning and Selection cluster_1 Phase 2: Execution and Data Collection cluster_2 Phase 3: Analysis and Comparison Define Target Indole Define Target Indole Identify Synthesis Methods Identify Synthesis Methods Define Target Indole->Identify Synthesis Methods Input Define Performance Metrics Define Performance Metrics Identify Synthesis Methods->Define Performance Metrics Input Perform Syntheses Perform Syntheses Define Performance Metrics->Perform Syntheses Fischer Synthesis Fischer Synthesis Perform Syntheses->Fischer Synthesis Modern Method A Modern Method A Perform Syntheses->Modern Method A Modern Method B Modern Method B Perform Syntheses->Modern Method B Collect Quantitative Data Collect Quantitative Data Fischer Synthesis->Collect Quantitative Data Modern Method A->Collect Quantitative Data Modern Method B->Collect Quantitative Data Tabulate and Visualize Data Tabulate and Visualize Data Collect Quantitative Data->Tabulate and Visualize Data Compare Performance Compare Performance Tabulate and Visualize Data->Compare Performance Conclusion and Recommendation Conclusion and Recommendation Compare Performance->Conclusion and Recommendation

Caption: A logical workflow for benchmarking indole synthesis methods.

Signaling Pathways and Experimental Workflows

The Fischer indole synthesis proceeds through a series of well-established steps.[1] The mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2][3]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Phenylhydrazone Enamine Intermediate Enamine Intermediate Phenylhydrazone->Enamine Intermediate Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine Intermediate->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine Intermediate->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Caption: Mechanism of the Fischer indole synthesis.

Modern methods, particularly those employing transition-metal catalysis, offer alternative pathways that often proceed under milder conditions. For instance, palladium-catalyzed reactions can involve C-H activation and annulation cascades, providing access to a diverse range of indole derivatives.[6] These newer approaches can circumvent the need for the harsh acidic conditions and high temperatures often associated with the Fischer synthesis.[7] Furthermore, advancements such as microwave-assisted organic synthesis (MAOS) have been shown to dramatically reduce reaction times and improve yields for classical reactions like the Fischer synthesis.[5] The development of novel catalytic systems, including those based on rhodium and copper, continues to expand the toolkit for indole synthesis, enabling the functionalization of the indole core at previously challenging positions.[6][8]

References

A Guide to the Validation of Analytical Methods for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of fluorinated organic compounds is critical. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have led to their increased prevalence in pharmaceuticals and other complex matrices. Consequently, the validation of analytical methods used to quantify these compounds is a cornerstone of regulatory compliance and product quality. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to aid in the selection and validation of methods for these challenging analytes.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for this process.[1][2][3] Key performance characteristics that must be evaluated include specificity, accuracy, precision, linearity, range, and robustness.[2][4][5]

Comparison of Analytical Techniques

The choice of analytical technique for a fluorinated organic compound is dependent on the analyte's properties, the sample matrix, and the intended purpose of the analysis. This section compares the performance of several commonly employed methods.

Analytical TechniquePrincipleCommon AnalytesAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and polarity, followed by detection based on their mass-to-charge ratio.Volatile fluorinated compounds, perfluorinated organic acids (after derivatization).High sensitivity for trace volatile impurities, excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their partitioning between a mobile and stationary phase, followed by highly selective and sensitive detection using tandem mass spectrometry.A wide range of non-volatile and thermally labile fluorinated compounds, including pharmaceuticals and per- and polyfluoroalkyl substances (PFAS).High sensitivity and selectivity, applicable to a broad range of analytes, considered the gold standard for many applications.[6]Can miss compounds for which standards are not available; may only capture a fraction of the total organofluorine content.[1][4]
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of the ¹⁹F nucleus.Any molecule containing fluorine.Provides unambiguous structural confirmation, highly effective for identifying and quantifying isomeric impurities, can determine absolute purity without a specific standard for the analyte.Lower sensitivity compared to mass spectrometry-based methods.
Adsorbable Organic Fluorine (AOF) / Combustion Ion Chromatography (CIC) Measures the total amount of organic fluorine in a sample. The sample is combusted, and the resulting hydrogen fluoride is quantified by ion chromatography.Provides an aggregate measure of all fluorinated organic compounds.Captures a broad spectrum of fluorinated compounds, useful for screening and assessing total organofluorine content.Lacks specificity for individual compounds, may have higher quantification limits compared to targeted methods.[2]

Quantitative Performance Data

The following table summarizes typical validation data for the aforementioned analytical techniques. It is important to note that these values can vary significantly depending on the specific analyte, matrix, and instrumentation.

ParameterGC-MS (Perfluorinated Organic Acids)[7]LC-MS/MS (General)¹⁹F-NMR (General)AOF (PFAS in Water)[2]
Accuracy (Recovery) 93 - 107%Typically >90%High, used for purity assessmentMethod dependent
Precision (RSD) < 7.8%Typically <15%HighMethod dependent
Linearity (R²) > 0.9970Typically >0.99HighMethod dependent
Limit of Detection (LOD) 0.055 - 0.086 µg/LCan reach ng/L to pg/L levelsµg/mL to mg/mL range~1 µg/L
Limit of Quantitation (LOQ) 0.18 - 0.28 µg/LCan reach ng/L to pg/L levelsµg/mL to mg/mL range~1 µg/L

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for key validation experiments based on ICH and FDA guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the analyte standard.

  • Prepare solutions of potential interfering substances (e.g., known impurities, degradation products, placebo components).

  • Prepare a mixture of the analyte standard and the potential interfering substances.

  • Analyze all three solutions using the developed analytical method.

  • Compare the results (e.g., chromatograms, spectra) to ensure that the signal from the analyte is not affected by the presence of other components. For chromatographic methods, assess peak purity.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Prepare at least three replicate samples at each concentration level.

  • Analyze the samples using the developed analytical method.

  • Calculate the percent recovery for each sample by comparing the measured concentration to the known spiked concentration.

  • The mean recovery should be within an acceptable range (e.g., 98-102% for drug substance).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Protocol (Repeatability):

  • Prepare a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the different conditions to assess the method's precision over time and with different operators and equipment.

Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for fluorinated organic compounds, from initial planning to final documentation.

Analytical Method Validation Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Procedure's Intended Purpose define_parameters Define Validation Performance Characteristics define_purpose->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) detection_limit Detection Limit (LOD) quantitation_limit Quantitation Limit (LOQ) robustness Robustness data_analysis Analyze Validation Data robustness->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria write_report Write Validation Report compare_criteria->write_report Hypothetical Drug Signaling Pathway Fluorinated_Drug Fluorinated_Drug Receptor_A Receptor_A Fluorinated_Drug->Receptor_A Binds to Kinase_B Kinase_B Receptor_A->Kinase_B Activates Transcription_Factor_C Transcription_Factor_C Kinase_B->Transcription_Factor_C Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_C->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

A Comparative Guide to Lewis Acid Catalysts in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making its efficient construction a paramount goal for organic chemists.[1][2][3] Among the various synthetic strategies, Lewis acid catalysis has emerged as a powerful tool for promoting key bond-forming events in the synthesis of indoles. This guide provides a comparative overview of common Lewis acid catalysts employed in seminal indole syntheses, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.

Performance Comparison of Lewis Acid Catalysts

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from an arylhydrazone.[1][4] The choice of the acid catalyst is a critical parameter that significantly influences reaction efficiency.[1] Both Brønsted and Lewis acids can be employed, with Lewis acids often offering milder reaction conditions.[1][4]

Lewis Acid CatalystSubstrate 1 (Arylhydrazine)Substrate 2 (Carbonyl Compound)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂PhenylhydrazineCyclohexanoneStoichiometricAcetic AcidReflux195[1]
BF₃·OEt₂p-TolylhydrazineAcetoneCatalyticDioxane100385[4]
FeCl₃PhenylhydrazinePropiophenone10EthanolReflux678[4]
AlCl₃N-MethylphenylhydrazineEthyl pyruvateStoichiometricBenzeneReflux482[4]
TiCl₄PhenylhydrazineVarious alkynesCatalyticToluene8012up to 90[5]
Friedel-Crafts Alkylation for 3-Substituted Indoles

The Friedel-Crafts alkylation of indoles is a fundamental method for introducing substituents at the C3-position, a common modification in biologically active indole derivatives.[6][7] Lewis acids play a crucial role in activating the electrophile for the reaction.

Lewis Acid CatalystSubstrate 1 (Indole)Substrate 2 (Electrophile)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃IndoleChalcones5CH₃OHRT12-24up to 95[7]
In(OTf)₃IndoleAldehydes/Ketones1WaterRT0.5-285-95[8]
Sc(OTf)₃IndoleNitroalkenes10CH₂Cl₂-78 to RT1280-95[9]
Cu(OTf)₂Indoleα,β-Unsaturated Ketones10Toluene024up to 97[9]
Intramolecular Cyclization for Functionalized Indoles

A modern and highly efficient method for synthesizing functionalized indoles involves the Lewis acid-catalyzed intramolecular nucleophilic attack of phenyldiazoacetates on iminium ions.[2][3] This approach offers quantitative yields under mild conditions with low catalyst loadings.[2][3]

Lewis Acid CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
BF₃·OEt₂Methyl 2-(benzylideneamino)phenyldiazoacetate1DCMRT<10100[2]
TiCl₄Methyl 2-(benzylideneamino)phenyldiazoacetate1DCMRT<10100[2]
SnCl₄Methyl 2-(benzylideneamino)phenyldiazoacetate1DCMRT<10100[2]
Cu(OTf)₂Methyl 2-(benzylideneamino)phenyldiazoacetate1DCMRT<10100[2]
Zn(OTf)₂Methyl 2-(benzylideneamino)phenyldiazoacetate1DCMRT40100[3]

Experimental Protocols

General Procedure for Fischer Indole Synthesis using Zinc Chloride

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.[1]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Anhydrous Zinc Chloride (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • A mixture of phenylhydrazine and cyclohexanone in glacial acetic acid is stirred at room temperature for 30 minutes to form the phenylhydrazone.

  • Anhydrous zinc chloride is added to the mixture.

  • The reaction mixture is heated to reflux with stirring for 1 hour.

  • After cooling to room temperature, the mixture is poured into cold water.

  • The precipitated product is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol/water.

General Procedure for Lewis Acid-Catalyzed Intramolecular Indole Synthesis

This protocol outlines the synthesis of 2,3-substituted indoles from methyl phenyldiazoacetates with an ortho-imino group.[3][10]

Materials:

  • Methyl 2-(arylideneamino)phenyldiazoacetate (1.0 eq)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂ or Zn(OTf)₂) (1 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the methyl 2-(arylideneamino)phenyldiazoacetate in dichloromethane, the Lewis acid catalyst is added at room temperature.

  • The reaction mixture is stirred until the initial yellow color turns pale yellow or colorless (typically within 10-40 minutes).

  • The mixture is then passed through a short plug of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the pure indole product.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Reactants (e.g., Arylhydrazine, Carbonyl) Mixing Mix Reactants and Catalyst in Solvent Start->Mixing Catalyst Choose Lewis Acid Catalyst Catalyst->Mixing Heating Apply Heat (if required) Mixing->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End Final Indole Product Characterization->End

Caption: A generalized experimental workflow for Lewis acid-catalyzed indole synthesis.

catalytic_cycle LA Lewis Acid (LA) Substrate Substrate (e.g., Hydrazone) Activated_Complex LA-Substrate Complex Substrate->Activated_Complex + LA Activated_Complex->LA - Substrate Intermediate Key Intermediate (e.g., Ene-hydrazine) Activated_Complex->Intermediate [3,3]-Sigmatropic Rearrangement Intermediate->LA Regenerates Catalyst Product Indole Product Intermediate->Product Cyclization & Aromatization

Caption: A simplified catalytic cycle for the Fischer indole synthesis.

References

A Comparative Guide to the Biological Activities of Phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylhydrazine and its derivatives, particularly phenylhydrazones, represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial and antioxidant properties, supported by experimental data from various studies. Due to a scarcity of literature directly comparing the biological activities of phenylhydrazine isomers (ortho-, meta-, and para-), this guide will focus on the more extensively studied phenylhydrazone derivatives.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of various phenylhydrazine derivatives.

Table 1: Antimicrobial Activity of Phenylhydrazone Derivatives
Compound/DerivativeTest OrganismActivity MetricResultReference
Acetone phenylhydrazone (A1)Staphylococcus aureusMIC125 µg/mL[1]
Chitosan/pyrazol Schiff base (CSB-18)Staphylococcus aureusZone of Inhibition25 ± 2.0 mm[1]
Aminochitosan derivative (4f)Pseudomonas aeruginosaZone of Inhibition21 ± 1.1 mm[1]
Aminochitosan derivative (4a)Staphylococcus epidermidisZone of Inhibition17 ± 0.8 mm[1]
3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-oneStaphylococcus aureus-Good activity
3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-oneEscherichia coli-Good activity
3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-oneBacillus subtilis-Good activity
3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-oneCandida albicans-Exhibited activity
Phenylhydrazone (PH04)Various bacteria and fungi-Significant antimicrobial activity[2]
N'-phenylhydrazides (A11, B14, D5)Candida albicansMIC80Promising activity[3]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Phenylhydrazone Derivatives
Compound/DerivativeAssayActivity MetricResultReference
4-propyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazone (Prmpp-Ph)DPPH Radical ScavengingIC50175.66 µg/mL[4]
Phenylhydrazone (PH04)DPPH Radical ScavengingIC5022.17 µg/mL[2]
2-(phenylhydrazine-thiosemicarbazone)-chitosan (2-PHTCHCS)Hydroxyl Radical ScavengingIC500.531 mg/mL[5]
2-(phenylhydrazine-thiosemicarbazone)-chitosan (2-PHTCLCS)Hydroxyl Radical ScavengingIC500.336 mg/mL[5]

IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Phenylhydrazone Derivatives

Phenylhydrazone derivatives are typically synthesized through a condensation reaction between a phenylhydrazine derivative and a carbonyl compound (aldehyde or ketone).[6][7][8]

General Procedure:

  • Equimolar amounts of the substituted phenylhydrazine and the corresponding aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol.[7][9]

  • A few drops of a catalyst, commonly glacial acetic acid, are added to the mixture.[7][9]

  • The reaction mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, the mixture is cooled, and the resulting solid phenylhydrazone product is collected by filtration, washed, and may be further purified by recrystallization.[9]

Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of compounds.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).

  • Wells are punched into the agar, or sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure (Broth Dilution Method):

  • A series of twofold dilutions of the test compound are prepared in a liquid growth medium in test tubes.

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • A positive control tube (medium with inoculum, no compound) and a negative control tube (medium with the compound, no inoculum) are included.

  • The tubes are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of phenylhydrazone derivatives and the proposed mechanism of their antioxidant activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Phenylhydrazine + Carbonyl Compound reaction Condensation Reaction (e.g., in Ethanol with Acetic Acid catalyst) start->reaction purification Filtration, Washing, and Recrystallization reaction->purification product Phenylhydrazone Derivative purification->product antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) product->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) product->antioxidant data_analysis Data Analysis (Inhibition Zones, IC50 values) antimicrobial->data_analysis antioxidant->data_analysis antioxidant_mechanism cluster_mechanism Antioxidant Mechanism (Radical Scavenging) Phenylhydrazone Phenylhydrazone (Ar-NH-N=CR2) Reaction Hydrogen Atom Transfer Phenylhydrazone->Reaction Radical Free Radical (e.g., DPPH•) Radical->Reaction Stabilized_Radical Stabilized Phenylhydrazone Radical Reaction->Stabilized_Radical Forms Neutralized_Radical Neutralized Radical (e.g., DPPH-H) Reaction->Neutralized_Radical Forms

References

A Comparative Guide to the Reaction Products of 3-(Trifluoromethyl)phenylhydrazine HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive structural analysis of the reaction products of 3-(Trifluoromethyl)phenylhydrazine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of its performance in key chemical transformations with alternative synthetic routes. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Key Reaction Products: Indoles and Pyrazoles

This compound is a versatile reagent primarily used in the synthesis of nitrogen-containing heterocyclic compounds. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The two most common and significant reactions involving this compound are the Fischer indole synthesis and the synthesis of pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indole derivatives. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of 3-(trifluoromethyl)phenylhydrazine HCl with an aldehyde or a ketone.[1][2][3][4][5] The trifluoromethyl group on the phenyl ring influences the electronic properties of the hydrazine and subsequently the reactivity and properties of the resulting indole.

Pyrazole Synthesis

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. 3-(Trifluoromethyl)phenylhydrazine HCl can be reacted with 1,3-dicarbonyl compounds, such as acetylacetone, to yield trifluoromethyl-substituted pyrazoles.[6][7] The regioselectivity of this reaction can be influenced by the substitution pattern of the dicarbonyl compound.

Comparative Performance Analysis

The utility of 3-(Trifluoromethyl)phenylhydrazine HCl as a synthetic precursor is best understood by examining the yields of its reaction products and comparing the synthetic routes to alternative methods.

Fischer Indole Synthesis with Various Ketones

The following table summarizes the reported yields for the Fischer indole synthesis using 3-(Trifluoromethyl)phenylhydrazine HCl with different ketones.

Ketone/AldehydeProductCatalyst/SolventYield (%)Reference
Isopropyl methyl ketone2,3,3-Trimethyl-6-(trifluoromethyl)-3H-indoleAcetic acidModerate[2]
2-Methylcyclohexanone1,2,3,4-Tetrahydro-8-(trifluoromethyl)-carbazoleAcetic acidHigh[2]
Various aliphatic aldehydes/ketonesSubstituted 6-(trifluoromethyl)indolesDMSO/AcOH/H₂OGood to Excellent[8]

Note: Yields can be highly dependent on the specific reaction conditions, including the choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and the temperature.[1][2][3]

Comparison with Alternative Indole Synthesis Methods

While the Fischer indole synthesis is a robust method, several other strategies exist for the synthesis of trifluoromethyl-substituted indoles.

MethodStarting MaterialsGeneral YieldsKey AdvantagesKey Disadvantages
Fischer Indole Synthesis 3-(Trifluoromethyl)phenylhydrazine HCl, Aldehyde/KetoneGood to ExcellentReadily available starting materials, versatile.Harsh acidic conditions, potential for side reactions.
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene derivative, Formamide acetalHighMilder conditions, good for unsubstituted C2/C3 indoles.Limited commercial availability of some starting materials.
Palladium-Catalyzed C-H Activation Substituted aniline, AlkyneGood to ExcellentHigh atom economy, direct functionalization.Requires expensive palladium catalyst, ligand screening may be necessary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target compounds.

General Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or none)

Procedure:

  • To a round-bottom flask, add this compound and the aldehyde or ketone.

  • Add the solvent (if any) followed by the acid catalyst.

  • The mixture is then heated to the desired temperature (often between 80°C and 180°C) and stirred for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis of 1-(3-(Trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • 3-(Trifluoromethyl)phenylhydrazine (1 equivalent)

  • Acetylacetone (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)phenylhydrazine in ethanol.

  • Add acetylacetone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes can aid in understanding and executing the syntheses.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization Hydrazine 3-(CF3)PhNHNH2 Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone - H2O Ketone R1-C(=O)-R2 Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Cyclized Cyclized Intermediate Rearrangement->Cyclized Rearomatization Indole 6-(CF3)-Indole Cyclized->Indole - NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Pyrazole_Synthesis_Workflow Start Start: Combine Reactants Reactants 3-(CF3)PhNHNH2·HCl + Acetylacetone in Ethanol Start->Reactants Catalyst Add catalytic Acetic Acid Reactants->Catalyst Reflux Reflux for 2-4h Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Workup Workup: Solvent Removal TLC->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: 1-(3-(CF3)phenyl)-3,5-dimethylpyrazole Purification->Product

Caption: Experimental Workflow for Pyrazole Synthesis.

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride, a compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts are generated.[3]
General Hygiene Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. Immediately change contaminated clothing.[1][3]

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Experimental Protocol: Spill Cleanup

  • Ensure Adequate Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Contain the Spill: Use an inert absorbent material to soak up the spill.[2]

  • Collect the Waste: Carefully sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[4] Avoid generating dust.

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and PPE, should be placed in a sealed container and disposed of as hazardous waste.

III. Disposal Procedures

The primary method for the disposal of 3-(Trluoromethyl)phenylhydrazine Hydrochloride is through an approved waste disposal plant.[1][3] It is imperative to adhere to all national and local regulations regarding hazardous waste disposal.

Step-by-Step Disposal Guidance:

  • Containerization:

    • Leave the chemical in its original container whenever possible.

    • If transferring to a new container, ensure it is properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste materials.

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

  • Waste Classification:

    • This chemical waste is classified as hazardous.[2]

    • Waste generators must determine if the discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[4]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).

IV. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Assessment cluster_disposal Disposal Protocol A Identify 3-(Trifluoromethyl)phenylhydrazine Hydrochloride for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill or routine waste? B->C D Follow Spill Cleanup Protocol C->D Spill E Proceed with Standard Disposal C->E Routine F Ensure waste is in a sealed, labeled container. D->F E->F G Store in a designated hazardous waste accumulation area. F->G H Contact licensed waste disposal service. G->H I Complete waste manifest and await pickup. H->I J Disposal Complete I->J

Caption: Disposal workflow for 3-(Trifluoromethyl)phenylhydrazine HCl.

References

Essential Safety and Operational Guide for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride, tailored for research and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Chronic Health Effects: Suspected of causing genetic defects and may cause cancer.[5] It may also cause damage to organs through prolonged or repeated exposure.[5]

Hazard StatementClassification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Cat. 3/4
Causes skin irritationSkin Irritation, Cat. 2
Causes serious eye irritationEye Irritation, Cat. 2A
May cause respiratory irritationSTOT SE, Cat. 3
Suspected of causing genetic defectsMutagenicity, Cat. 2
May cause cancerCarcinogenicity, Cat. 1B
Causes damage to organs through prolonged or repeated exposureSTOT RE, Cat. 1

Note: Occupational exposure limits for this specific compound are not listed in the provided safety data sheets.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Change gloves every 30-60 minutes or immediately if contaminated, damaged, or contact with the substance is suspected.[6]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or chemical-resistant suit.[4][7] Gowns should be disposable with tight-fitting cuffs and close in the back.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[1][4] Work under a chemical fume hood.

Step-by-Step Handling Protocol

Preparation:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the required PPE as specified in the table above.

Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Prevent the generation of dust during handling.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Do not eat, drink, or smoke in the work area.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Eye Contact:

  • Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][2]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Seek immediate medical attention.[1][2]

Skin Contact:

  • Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[1][2]

  • Get medical attention if skin irritation occurs or if you feel unwell.[1][2]

  • Wash contaminated clothing before reuse.[2]

Inhalation:

  • Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]

  • If not breathing, give artificial respiration.[1][2]

  • Call a poison center or doctor/physician if you feel unwell.[1][2]

Ingestion:

  • Rinse mouth with water.[1][2]

  • Do NOT induce vomiting.

  • Call a poison center or doctor/physician immediately.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, federal, and international regulations.[1][2]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Prep1 Verify Fume Hood & Safety Showers Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handling1 Weighing & Transfer Prep3->Handling1 Handling2 Reaction Setup Handling1->Handling2 Post1 Decontaminate Work Area Handling2->Post1 Disp1 Collect Waste in Labeled Container Handling2->Disp1 Post2 Doff PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp2 Store for Hazardous Waste Pickup Disp1->Disp2

Caption: Workflow for Handling Hazardous Chemical.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.